molecular formula C12H10ClNO2 B3283840 Methyl 2-chloro-8-methylquinoline-3-carboxylate CAS No. 773874-59-2

Methyl 2-chloro-8-methylquinoline-3-carboxylate

Cat. No.: B3283840
CAS No.: 773874-59-2
M. Wt: 235.66 g/mol
InChI Key: IORDVUFIGBKQKG-UHFFFAOYSA-N
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Description

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a useful research compound. Its molecular formula is C12H10ClNO2 and its molecular weight is 235.66 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-chloro-8-methylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-7-4-3-5-8-6-9(12(15)16-2)11(13)14-10(7)8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORDVUFIGBKQKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Methyl 2-chloro-8-methylquinoline-3-carboxylate: Synthesis, Properties, and Applications in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of therapeutic agents.[1][2] Among the vast family of quinoline derivatives, Methyl 2-chloro-8-methylquinoline-3-carboxylate stands out as a highly versatile and functionalized building block. The presence of a reactive chlorine atom at the C2 position, coupled with a modifiable ester group at C3, provides synthetic chemists with a powerful tool for generating molecular diversity. This guide offers an in-depth exploration of this compound, detailing a robust synthetic pathway from common starting materials, outlining its key physicochemical properties and chemical reactivity, and discussing its potential applications in the landscape of drug discovery and materials science.

Chemical Structure and Physicochemical Properties

Methyl 2-chloro-8-methylquinoline-3-carboxylate possesses a planar, bicyclic aromatic system. The strategic placement of the chloro, methyl, and methyl carboxylate groups dictates its reactivity and steric profile. The electron-withdrawing nature of the quinoline nitrogen and the carboxylate group activates the C2 position for nucleophilic attack, making the chloro group an excellent leaving group.

SynthesisWorkflow Start N-(2-tolyl)acetamide Step1 Step 1: Vilsmeier-Haack Reaction (POCl3, DMF) Start->Step1 Intermediate1 2-Chloro-8-methylquinoline- 3-carboxaldehyde Step1->Intermediate1 Step2 Step 2: Oxidation (e.g., KMnO4 or Pinnick) Intermediate1->Step2 Intermediate2 2-Chloro-8-methylquinoline- 3-carboxylic Acid Step2->Intermediate2 Step3 Step 3: Fischer Esterification (Methanol, H2SO4 cat.) Intermediate2->Step3 End Methyl 2-chloro-8-methylquinoline- 3-carboxylate Step3->End

Caption: Proposed three-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Chloro-8-methylquinoline-3-carboxaldehyde

This core transformation utilizes the Vilsmeier-Haack reaction, a powerful method for the formylation and cyclization of activated aromatic systems. [1]The reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃) generates the electrophilic Vilsmeier reagent, which attacks the electron-rich acetanilide precursor, leading to the formation of the substituted quinoline ring system. [1][3]

  • Reagents: N-(2-tolyl)acetamide, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF).

  • Procedure:

    • In a three-necked flask fitted with a dropping funnel and a condenser, cool DMF (3 molar equivalents) to 0 °C.

    • Slowly add POCl₃ (4-5 molar equivalents) dropwise while maintaining the temperature below 10 °C. Stir for 30 minutes to pre-form the Vilsmeier reagent.

    • Add N-(2-tolyl)acetamide (1 molar equivalent) portion-wise to the reagent mixture.

    • Heat the reaction mixture to 80-90 °C and maintain for 12-16 hours. [3]The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • The precipitated solid is collected by filtration, washed thoroughly with water until neutral, and dried.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield 2-chloro-8-methylquinoline-3-carboxaldehyde as a solid. [3] Step 2: Oxidation to 2-Chloro-8-methylquinoline-3-carboxylic Acid

The aldehyde functional group is readily oxidized to a carboxylic acid using standard oxidizing agents. A common and effective method is oxidation with potassium permanganate (KMnO₄) in an aqueous acetone solution.

  • Reagents: 2-Chloro-8-methylquinoline-3-carboxaldehyde, Potassium permanganate (KMnO₄), Acetone, Water.

  • Procedure:

    • Dissolve the aldehyde from Step 1 in a minimal amount of acetone.

    • Prepare a solution of KMnO₄ (approx. 1.5-2.0 molar equivalents) in water.

    • Slowly add the KMnO₄ solution to the aldehyde solution at room temperature. An exothermic reaction may be observed.

    • Stir the mixture for 2-4 hours. The purple color of the permanganate will disappear, and a brown precipitate of manganese dioxide (MnO₂) will form.

    • Filter the reaction mixture to remove the MnO₂.

    • Acidify the clear filtrate with a dilute mineral acid (e.g., HCl) to a pH of 2-3.

    • The carboxylic acid will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry to obtain 2-chloro-8-methylquinoline-3-carboxylic acid. [4] Step 3: Fischer Esterification to Methyl 2-chloro-8-methylquinoline-3-carboxylate

The final step is a classic Fischer esterification, where the carboxylic acid is reacted with an excess of methanol in the presence of a strong acid catalyst. This equilibrium-driven reaction is pushed towards the product by using methanol as the solvent.

  • Reagents: 2-Chloro-8-methylquinoline-3-carboxylic Acid, Methanol (MeOH), Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Suspend the carboxylic acid from Step 2 in an excess of dry methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops per gram of acid).

    • Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

    • Cool the reaction mixture and remove the excess methanol under reduced pressure.

    • Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • The resulting crude ester can be purified by column chromatography or recrystallization to yield pure Methyl 2-chloro-8-methylquinoline-3-carboxylate.

Chemical Reactivity and Synthetic Utility

The title compound is a valuable intermediate due to its two primary reactive sites, which allow for orthogonal functionalization.

Reactivity Main Methyl 2-chloro-8-methyl- quinoline-3-carboxylate SNAAr Nucleophilic Aromatic Substitution (SNAAr) Main->SNAAr at C2-Cl Ester Ester Transformation Main->Ester at C3-Ester Amine Amine (R-NH2) SNAAr->Amine Thiol Thiol (R-SH) SNAAr->Thiol Hydrolysis Hydrolysis (H2O/H+) Ester->Hydrolysis Amidation Amidation (R-NH2) Ester->Amidation

Caption: Key reactivity pathways for the title compound.

  • Nucleophilic Aromatic Substitution (SNAAr) at the C2 Position: The chloro group is readily displaced by a variety of nucleophiles. This reaction is the most significant transformation for this scaffold, allowing for the introduction of diverse functional groups. Reactions with primary or secondary amines, for instance, yield 2-aminoquinoline derivatives, while reactions with thiols produce 2-thioether analogues. [5]This pathway is fundamental for building libraries of potential drug candidates.

  • Transformations of the Ester Group: The methyl ester can be easily manipulated. It can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. [6]Furthermore, it can undergo amidation by reacting with amines, often at elevated temperatures or with coupling agents, to form a wide range of amides. This modification is crucial in drug development for fine-tuning solubility, hydrogen bonding capacity, and metabolic stability.

Applications in Medicinal Chemistry and Drug Discovery

While Methyl 2-chloro-8-methylquinoline-3-carboxylate is not an end-product drug, it serves as a high-value intermediate for the synthesis of biologically active molecules. The quinoline nucleus is present in drugs with a vast range of activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties. [1][7] The synthetic utility of this compound allows researchers to:

  • Develop Novel Anticancer Agents: By substituting the C2-chloro group with various amine-containing side chains, chemists can design molecules that target specific enzymes or receptors implicated in cancer progression. [7]* Synthesize Antimicrobial Compounds: The quinoline core is a known pharmacophore for antimicrobial activity. [5]Derivatization of the title compound can lead to new agents to combat drug-resistant bacteria and fungi.

  • Create Molecular Probes: The rigid, planar quinoline system can be elaborated into fluorescent probes for use in biological imaging and diagnostics. [7]

Conclusion

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a synthetically accessible and highly versatile chemical building block. The detailed three-step synthesis from readily available precursors provides a reliable pathway for its production in a laboratory setting. Its dual reactivity, centered on the C2-chloro group and the C3-ester, opens a gateway for extensive molecular elaboration. For researchers and scientists in drug development, this compound represents a valuable starting point for the rational design and synthesis of novel small molecules with significant therapeutic potential.

References

  • El-Sayed, M. A. A., et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. PubMed, 15(11), 2417-2425. [Link]

  • Larock, R. C., & Liu, B. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 75(10), 3349-3351. [Link]

  • Nikolaou, S., et al. (2021). 4-Hydroxy-2-quinolones: syntheses, reactions and fused heterocycles. ResearchGate. [Link]

  • Reddy, T. R., et al. (2016). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing. [Link]

  • Srinivas, B., et al. (2015). A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives.
  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(12), 6434-6463. [Link]

  • Khan, F. N., et al. (2008). 2-Chloro-8-methylquinoline-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2397. [Link]

  • PubChem. 2-Chloro-8-methylquinoline-3-carboxaldehyde. PubChem. [Link]

  • PubChemLite. 2-chloro-8-methylquinoline-3-carboxylic acid. PubChemLite. [Link]

  • ChemBK. 2-Chloro-quinoline-3-carboxylic acid methyl ester. ChemBK. [Link]

  • PrepChem. Synthesis of 8-chloro-2-methylquinoline. PrepChem.com. [Link]

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications, 19(6), 405-409. [Link]

Sources

Literature review on 8-methylquinoline derivatives as pharmaceutical scaffolds

[1]

Executive Summary

While the quinoline core is a ubiquitous "privileged structure" in medicinal chemistry, the 8-methylquinoline subclass represents a distinct and underutilized chemical space. Unlike its famous cousin, 8-hydroxyquinoline (a bidentate chelator), the 8-methyl derivative introduces significant steric bulk near the N1-nitrogen without providing an immediate hydrogen-bonding donor. This "Ortho-Methyl Effect" dramatically alters the electronic landscape, lipophilicity, and metal-binding kinetics of the scaffold.

This technical guide analyzes the 8-methylquinoline moiety not merely as a final drug, but as a high-value pharmaceutical scaffold . We explore its role as a gateway for C(sp³)-H functionalization, its application in overcoming resistance in anticancer regimens, and its unique structure-activity relationships (SAR).

Structural Rationale: The "Methyl Effect" at C8[1]

In drug design, the introduction of a methyl group at the C8 position of the quinoline ring serves three critical functions:

  • Steric Modulation of N1: The C8-methyl group exerts steric pressure on the lone pair of the quinoline nitrogen. This can prevent the planar stacking often seen in DNA intercalators, forcing the molecule into specific binding pockets that require a "twisted" conformation.

  • Metabolic Blocking: The C8 position is metabolically vulnerable. Methylation blocks direct oxidation at this site, although the methyl group itself can become a site for metabolic oxidation to a carboxylic acid (a property often exploited for prodrug design).

  • Lipophilicity Tuning: Replacing a polar group (like -OH or -NH2) with a methyl group increases the LogP, enhancing blood-brain barrier (BBB) penetration—crucial for neuroprotective applications.

Comparative Properties Table
Property8-Hydroxyquinoline (8-HQ)8-Methylquinoline (8-MQ)Impact on Drug Design
Chelation Mode N,O-bidentate (strong)N-monodentate (weak)8-MQ avoids non-specific metal stripping (toxicity).
Electronic Effect Electron donating (+M)Weakly donating (+I)8-MQ maintains lower electron density in the pyridine ring.
Steric Bulk LowHigh (peri-interaction)8-MQ disrupts planar stacking; improves selectivity.
Metabolic Fate Glucuronidation (O-gluc)Oxidation (to -COOH)8-MQ offers a handle for late-stage functionalization.

Synthetic Architectures: Constructing the Core

The synthesis of 8-methylquinoline derivatives falls into two categories: De novo ring construction and late-stage C-H activation.

A. De Novo Synthesis: Modified Skraup/Friedländer

For generating the core scaffold with specific substitution patterns (e.g., 4-hydroxy or 4-chloro derivatives), the Friedländer Annulation is preferred over the violent Skraup reaction.

Protocol 1: Synthesis of 2-Amino-4-hydroxy-8-methylquinoline Rationale: This intermediate allows for further functionalization at the C2 (amine), C4 (hydroxyl/chloro), and C8 (methyl) positions.

  • Reagents: 2-amino-3-methylacetophenone (1.0 eq), Ethyl cyanoacetate (1.1 eq), Sodium ethoxide (1.1 eq), Absolute Ethanol.[1]

  • Setup: Flame-dried round-bottom flask, reflux condenser, inert atmosphere (

    
    ).
    
  • Procedure:

    • Dissolve Na metal in absolute ethanol to generate NaOEt in situ.

    • Add 2-amino-3-methylacetophenone followed by ethyl cyanoacetate.[1]

    • Reflux for 4–6 hours.[1] Monitor via TLC (30% EtOAc/Hexane).

    • Workup: Cool to RT. Remove solvent in vacuo. Dissolve residue in water and acidify with 1M HCl to pH 4–5.

    • Isolation: Collect the precipitate by filtration. Recrystallize from EtOH/Water.[1]

  • Validation:

    
    H NMR should show the disappearance of the acetophenone methyl singlet and appearance of the quinoline aromatic system.
    
B. Modern C(sp³)-H Activation

The 8-methyl group is a prime target for transition-metal-catalyzed functionalization. The quinoline nitrogen acts as a directing group (DG), guiding the catalyst (Pd or Rh) to the benzylic C8-methyl C-H bonds.

Key Insight: This method allows researchers to transform the simple 8-methyl scaffold into complex 8-(heteroaryl)methyl derivatives without pre-functionalization (e.g., bromination).

Visualization: Synthetic Pathways from 8-Methylquinoline[1][2][3]

SyntheticPathwaysStart8-Methylquinoline(Scaffold)Path1SeO2 OxidationStart->Path1Path2Rh(III)-CatalyzedC(sp3)-H ActivationStart->Path2Path3Radical Halogenation(NBS/AIBN)Start->Path3Prod18-Quinolinecarboxaldehyde(Schiff Base Precursor)Path1->Prod1AldehydeFormationProd28-(Heteroaryl)methylquinolinesPath2->Prod2DirectCouplingProd38-Bromomethylquinoline(Alkylation Agent)Path3->Prod3BenzylicBromination

Figure 1: Divergent synthetic pathways utilizing the 8-methyl group as a functional handle.

Therapeutic Focus: Anticancer Applications

The 8-methylquinoline scaffold has gained traction in oncology, particularly when halogenated.[4] A prime example is 7-bromo-4-chloro-8-methylquinoline .[4]

Mechanism of Action

Unlike 8-hydroxyquinoline derivatives which often act by sequestering copper/iron needed for tumor growth, 8-methyl derivatives typically function via:

  • Kinase Inhibition: The scaffold mimics the adenine ring of ATP, fitting into the ATP-binding pocket of tyrosine kinases (e.g., EGFR, VEGFR). The 8-methyl group provides hydrophobic contacts within the pocket.

  • DNA Intercalation: While the methyl group distorts planarity, 4-amino derivatives can still intercalate into DNA, causing replication fork arrest.

  • ROS Generation: Certain 8-methyl derivatives, when complexed with transition metals (via the N1 and a pendant arm), can catalyze the formation of Reactive Oxygen Species (ROS) specifically in the mitochondrial environment of cancer cells.

Protocol 2: Synthesis of 4-Amino-7-bromo-8-methylquinoline Derivatives (Anticancer Library Generation) Context: This reaction utilizes Nucleophilic Aromatic Substitution (

  • Reagents: 7-bromo-4-chloro-8-methylquinoline (1.0 eq), Substituted Aniline or Aliphatic Amine (1.2 eq), Isopropanol (solvent).

  • Catalyst: Catalytic amount of HCl (or use amine HCl salt) to protonate the ring nitrogen, activating the C4 position.

  • Procedure:

    • Mix reagents in isopropanol in a sealed tube.

    • Heat to reflux (or 150°C in microwave) for 2–8 hours.

    • Monitoring: The reaction is driven by the release of steric strain and the leaving group ability of chloride.

    • Workup: Basify with saturated

      
      . Extract with DCM.
      
  • Purification: Column chromatography (MeOH/DCM gradient).

Biological Signaling & Mechanism[5]

To understand how 8-methylquinoline derivatives induce apoptosis in cancer cells, we must map the signaling cascade.

Visualization: Apoptotic Signaling Pathway

MechanismOfActionDrug8-Methylquinoline Derivative(Entry into Cell)Target1Mitochondria(ROS Accumulation)Drug->Target1LipophilicAccumulationTarget2DNA(Intercalation/Damage)Drug->Target2NuclearTranslocationResponse1Cytochrome c ReleaseTarget1->Response1MembraneDepolarizationResponse2p53 ActivationTarget2->Response2DNA RepairFailureExecutionCaspase-3/9 CascadeResponse1->ExecutionResponse2->ExecutionOutcomeApoptosis(Cell Death)Execution->Outcome

Figure 2: Dual-mechanism apoptosis induction by 8-methylquinoline derivatives involving mitochondrial stress and DNA damage.

Future Outlook & Challenges

The 8-methylquinoline scaffold is currently in a "transition phase" in drug discovery.

  • Opportunity: The C(sp³)-H activation of the methyl group allows for the rapid creation of "3D-rich" libraries, moving away from flat aromatic structures which often suffer from poor solubility.

  • Challenge: Metabolic stability. The benzylic methyl group is prone to oxidation by CYP450 enzymes. Future iterations must focus on bioisosteres (e.g., replacing -CH3 with -CF3 or a cyclopropyl group) or steric shielding to prolong half-life.

References

  • ResearchGate. (2023). Strategies for the synthesis of 11‐substituted quinoline derivatives via Rh-catalyzed C(sp3)-H activation. Retrieved from [Link]

  • ACS Omega. (2023).[5] (8-Hydroxyquinoline) Gallium(III) Complex with High Antineoplastic Efficacy. (Cited for comparative mechanism analysis). Retrieved from [Link]

  • National Institutes of Health (NIH). (2022). Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists. Retrieved from [Link]

Technical Whitepaper: Solubility Profiling and Thermodynamic Analysis of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 2-chloro-8-methylquinoline-3-carboxylate (MCMQC) is a critical intermediate in the synthesis of functionalized quinoline scaffolds, widely utilized in the development of NK3 receptor antagonists, antimalarials, and antibacterial agents. Despite its synthetic utility, the specific solubility profile of this ester is often under-documented in open literature, leading to inefficiencies in process scale-up and purification.

This technical guide provides a rigorous framework for determining and modeling the solubility of MCMQC. By synthesizing structure-activity relationships (SAR) from close analogs (e.g., 2-chloro-8-methylquinoline-3-carbaldehyde) and applying thermodynamic principles, this document outlines the expected solubility behaviors and establishes a validated protocol for experimental determination.

Physicochemical Context & Structural Analysis[1][2][3]

Understanding the molecular architecture of MCMQC is prerequisite to predicting its solvent interaction profile.

Structural Attributes[4][5][6]
  • Core: Fused bicyclic aromatic system (Quinoline).

  • Substituents:

    • C2-Chloro: Electron-withdrawing, increases lipophilicity (LogP) and reduces basicity of the quinoline nitrogen.

    • C8-Methyl: Weakly electron-donating, adds steric bulk, disrupts crystal packing slightly compared to non-methylated analogs.

    • C3-Methyl Ester: Polarizable functional group, capable of dipole-dipole interactions and weak H-bond acceptance, but lacks H-bond donation capacity.

Predicted Polarity & Solubility Class

Based on the calculated LogP (~3.5–3.8) and the behavior of the precursor aldehyde (2-chloro-8-methylquinoline-3-carbaldehyde), MCMQC is classified as a Lipophilic Weak Base .

Table 1: Predicted Solubility Profile by Solvent Class

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh Strong dispersion forces and dipole interactions match the polarizable quinoline ring.
Polar Aprotic DMSO, DMF, DMAcHigh High dielectric constants facilitate solvation of the ester and heterocyclic nitrogen.
Esters/Ketones Ethyl Acetate, AcetoneModerate "Like-dissolves-like" interaction with the ester moiety; likely highly temperature-dependent (ideal for recrystallization).
Alcohols Methanol, Ethanol, IPALow to Moderate MCMQC lacks H-bond donors; solubility will be limited at room temp but increase significantly with heat (Van't Hoff behavior).
Aliphatic Hexane, Heptane, Petroleum EtherVery Low Lack of polarity in solvent cannot overcome the crystal lattice energy of the aromatic system.
Aqueous Water, Phosphate BufferInsoluble High lipophilicity precludes aqueous solubility without pH manipulation (protonation of N at very low pH).

Experimental Methodology: Solubility Determination

To generate definitive data for process files, a self-validating "Shake-Flask" method coupled with HPLC quantification is required. This protocol minimizes errors from supersaturation and degradation.

Validated Protocol

Reagents: High-purity MCMQC (>99%), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.

Step-by-Step Workflow:

  • Saturation: Add excess solid MCMQC to 10 mL of the target solvent in a sealed glass vial.

  • Equilibration: Agitate at the target temperature (e.g., 298.15 K) for 24–48 hours. Crucial: Ensure solid phase remains present throughout.

  • Clarification: Stop agitation and allow settling for 2 hours (isothermal). Filter supernatant using a pre-heated syringe filter (to prevent precipitation during filtration).

  • Quantification: Dilute aliquot with mobile phase and analyze via HPLC.

Workflow Visualization

SolubilityProtocol Start Start: Weigh Excess MCMQC AddSolvent Add Solvent (10 mL) Seal Vial Start->AddSolvent Equilibrate Equilibrate (Orbit Shaker, 24-48h, Temp T) AddSolvent->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddMoreSolid Add More Solid CheckSolid->AddMoreSolid No Settle Isothermal Settling (2 hours) CheckSolid->Settle Yes AddMoreSolid->Equilibrate Filter Filtration (0.45 µm PTFE, Pre-heated) Settle->Filter Dilute Dilution (Mobile Phase) Filter->Dilute HPLC HPLC Quantification (UV Detection @ 254 nm) Dilute->HPLC Calc Calculate Mole Fraction (x) HPLC->Calc

Figure 1: Standardized static equilibrium workflow for solubility determination.

Thermodynamic Modeling & Analysis

For process scale-up (e.g., cooling crystallization), experimental data points are insufficient. We must model the solubility curve to predict behavior at untested temperatures.

The Modified Apelblat Equation

The solubility of quinoline derivatives in organic solvents is best correlated using the Modified Apelblat equation, which accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility of MCMQC.
    
  • 
     : Absolute temperature (K).[1]
    
  • 
     : Empirical parameters derived from regression analysis.
    

Interpretation for MCMQC:

  • Parameter B : Reflects the enthalpy of solution.[2] A negative B value (common for this class) indicates an endothermic process (solubility increases with T).

  • Parameter C : Accounts for the temperature dependence of the enthalpy of fusion.

Thermodynamic Logic Flow

ThermoLogic Input Experimental Data (x vs T) Model Apply Apelblat Model ln x = A + B/T + C ln T Input->Model Regression Non-linear Regression (Determine A, B, C) Model->Regression Params Thermodynamic Parameters ΔH_sol, ΔS_sol, ΔG_sol Regression->Params Decision Process Decision Params->Decision Cooling Cooling Crystallization (High ΔH_sol) Decision->Cooling Steep Curve AntiSolvent Anti-solvent Precipitation (Low ΔH_sol) Decision->AntiSolvent Flat Curve

Figure 2: Decision logic for purification strategy based on thermodynamic modeling.

Application in Purification (Recrystallization)[4]

Based on the profile of the precursor 2-chloro-8-methylquinoline-3-carbaldehyde (recrystallized from Petroleum Ether/Ethyl Acetate) and general quinoline behavior, the following purification strategies are recommended for MCMQC.

Recommended Solvent Systems
  • Ethyl Acetate / Heptane (Preferred):

    • Mechanism:[3][4] Dissolve MCMQC in hot Ethyl Acetate (moderate solubility). Slowly add Heptane (anti-solvent) until turbidity appears, then cool.

    • Advantage:[5][3] High recovery yield, removal of polar impurities.[3]

  • Ethanol (Single Solvent):

    • Mechanism:[3][4] High temperature coefficient. Soluble at reflux, sparingly soluble at 0°C.

    • Advantage:[5][3] Green solvent, suitable for GMP manufacturing.

Critical Process Parameters (CPP)
  • Dissolution Temperature: Do not exceed 70°C to prevent ester hydrolysis or transesterification (if using alcohols).

  • Cooling Rate: Controlled cooling (e.g., 0.5°C/min) is essential to avoid oiling out, a common issue with low-melting methyl esters.

References

  • Synthesis and Recrystallization of Precursors

    • Khan, F. N., et al. (2010). 2-Chloro-8-methylquinoline-3-carbaldehyde.[6][1][4][7][8][9] Acta Crystallographica Section E. Link

    • Note: Establishes the solubility baseline for the 2-chloro-8-methylquinoline scaffold (Petroleum ether/Ethyl acet
  • Thermodynamic Solubility Modeling

    • Wang, J., et al. (2015). Thermodynamic models for determination of solubility of 2-methyl-4-nitroaniline in co-solvent mixtures. Journal of Chemical Thermodynamics.
    • Li, Y., & Gao, W. (2013).[5] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Heterocyclic Communications. Link

  • General Quinoline Solubility Data

    • BenchChem Technical Series. Solubility of Substituted Quinolines in Organic Solvents. Link

    • Longdom Publishing. Quinoline Derivatives Thermodynamic Properties during Phase Transition. Link

  • Chemical Safety & Properties

    • PubChem CID 689082.[9] 2-chloro-8-methylquinoline-3-carbaldehyde Physicochemical Properties. Link

Sources

Biological activity of 2-chloro-3-carboxylate quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-3-Carboxylate Quinoline Derivatives

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives, both naturally occurring and synthetic, exhibit a vast spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, anti-inflammatory, and antifungal properties.[2][3][4] The versatility of the quinoline nucleus allows for structural modifications at various positions, enabling the fine-tuning of its biological profile. This guide focuses on a specific, highly reactive, and synthetically valuable subclass: 2-chloro-3-carboxylate quinoline derivatives and their analogs, such as those derived from 2-chloroquinoline-3-carbaldehyde. The presence of the chloro group at the 2-position and a carboxylate or related functional group at the 3-position provides a unique electronic and steric environment, making these compounds potent agents in diverse therapeutic areas.

The synthesis of the precursor, 2-chloro-3-formylquinoline, is frequently accomplished via the Vilsmeier-Haack reaction, which involves the formylation of substituted acetanilides using a reagent derived from phosphorus oxychloride and dimethylformamide (DMF).[5][6] This accessible synthetic route has facilitated the generation of a wide array of derivatives for biological screening.[5][7]

Anticancer Activity: A Primary Therapeutic Target

The search for novel anticancer agents remains a paramount challenge in drug discovery.[8][9] Quinoline derivatives have emerged as a promising class of compounds, often acting through mechanisms like enzyme inhibition, cell cycle arrest, induction of apoptosis, and DNA interaction.[8][10] Derivatives of the 2-chloro-3-carboxylate scaffold have demonstrated significant antiproliferative activity against a range of human cancer cell lines.

Key Findings and Structure-Activity Relationship (SAR)

Numerous studies have evaluated the cytotoxic effects of these compounds. The half-maximal inhibitory concentration (IC50), the concentration of a drug required for 50% inhibition of cell growth in vitro, is a critical metric for comparing potency.[11] Research has shown that certain quinoline-3-carboxylate derivatives exhibit potent activity, with IC50 values in the micromolar and even sub-micromolar range against cell lines such as MCF-7 (breast cancer) and K562 (chronic myelogenous leukemia).[1][3] For instance, specific derivatives have reported IC50 values as low as 0.33 µM against MCF-7 and 0.28 µM against K562 cell lines.[3] Similarly, other studies on related styryl quinoline derivatives have shown significant inhibitory activity against A549 (lung cancer) and HT29 (colon cancer) cell lines, with IC50 values in some cases superior to the standard chemotherapeutic agent, cisplatin.[12]

The conversion of quinoline-3-carboxylate esters to their corresponding carboxylic acids has been explored to enhance selectivity towards cancer cells.[13] The rationale is based on the acidic tumor microenvironment; the carboxylic acid form (with a modified pKa) is proposed to be less ionized in acidic conditions, potentially leading to better absorption and accumulation in cancer cells compared to non-cancerous cells.[13]

Derivative Class Cell Line Cancer Type Reported IC50 (µM) Reference
Quinoline-3-carboxylateMCF-7Breast Cancer0.33[3]
Quinoline-3-carboxylateK562Leukemia0.28[3]
2,4-bis(styryl)quinoline-3-carboxylateA549Lung Cancer1.38 - 2.36[12]
2,4-bis(styryl)quinoline-3-carboxylateHT29Colon Cancer0.77 - 1.50[12]
4,7-Disubstituted quinolinesHL-60Leukemia0.314 - 4.65 (µg/mL)[8]
Mechanism of Action: Inducing Apoptosis and Inhibiting Key Enzymes

A primary mechanism by which these quinoline derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Studies indicate that active compounds can trigger the intrinsic apoptosis pathway.[1][3] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of caspase enzymes, which execute the process of cell death.

Another significant mechanism involves the inhibition of critical enzymes required for cancer cell proliferation. Human dihydroorotate dehydrogenase (hDHODH), the fourth enzyme in the de novo pyrimidine biosynthesis pathway, is a key target.[14] Rapidly proliferating cells, such as cancer cells, are highly dependent on this pathway for the synthesis of DNA and RNA.[14] Inhibition of hDHODH depletes the pyrimidine pool, thereby halting cell cycle progression and restricting tumor growth.[14][15] Certain quinoline derivatives have been identified as potent hDHODH inhibitors, with IC50 values as low as 9.7 nM.[14]

Additionally, some quinoline-based compounds have been shown to act as DNA intercalating agents or to inhibit DNA methyltransferases, disrupting DNA replication and gene expression.[10][16]

apoptosis_pathway cluster_stimulus Cellular Stress cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Compound Quinoline Derivative Bax Bax/Bak Activation Compound->Bax promotes Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 inhibits Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptosis pathway induced by quinoline derivatives.

Antimicrobial Activity: Combating Infectious Agents

The rise of antimicrobial resistance necessitates the development of new classes of antibacterial and antifungal agents.[17] Quinoline derivatives, including the fluoroquinolones, are well-established antimicrobials. The 2-chloro-3-carboxylate scaffold offers a platform for developing novel agents to combat resistant pathogens.

Key Findings and Efficacy

Derivatives synthesized from 2-chloro-3-formyl quinolines have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[17][18][19] The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is the standard metric for efficacy.[20][21] Studies have reported MIC values for substituted quinolines in the range of 62.50–250 µg/mL against pathogenic bacteria.[22] Certain novel hybrids have shown potent activity against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting greater efficacy than standard reference drugs.[19]

Compound Series Microorganism Activity Type Reported MIC / Zone of Inhibition Reference
Azetidin-2-one fused quinolinesGram-positive & Gram-negative bacteriaAntibacterialPotent activity compared to standard[17]
Substituted QuinolinesPathogenic BacteriaAntibacterialMIC: 62.50–250 µg/mL[22]
Pyrimidoquinoline HybridsC. albicansAntifungalZone of Inhibition: 16-17 mm[19]
Ugi-adducts of 2-chloroquinolineVarious bacteria & fungiAntibacterial/AntifungalModerate to good activity[18]
Mechanism of Action

The antimicrobial mechanisms of quinoline derivatives are diverse. A well-established target for fluoroquinolones is DNA gyrase, an enzyme essential for bacterial DNA replication.[2] Docking studies on novel 2-chloro-3-formylquinoline hybrids suggest that they may also bind effectively within the active sites of DNA gyrase and dihydrofolate reductase (DHFR), an enzyme critical for nucleotide synthesis.[19] By inhibiting these essential enzymes, the compounds disrupt fundamental cellular processes, leading to bacterial death.

antimicrobial_workflow Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Broth Microdilution Assay cluster_result Data Analysis start Synthesized Quinoline Derivative stock Prepare Stock Solution (e.g., in DMSO) start->stock dilution Create Serial Dilutions of Compound stock->dilution plate Inoculate 96-well Plate (Broth + Dilutions + Inoculum) dilution->plate inoculum Prepare Standardized Bacterial/Fungal Inoculum inoculum->plate incubate Incubate at 37°C for 18-24 hours plate->incubate read Visually Inspect for Turbidity or Use Plate Reader incubate->read mic Determine MIC (Lowest concentration with no growth) read->mic end Report Antimicrobial Potency mic->end

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-Inflammatory and Other Biological Activities

Chronic inflammation is a key driver of numerous diseases, including arthritis and cardiovascular disorders.[23][24] The development of new anti-inflammatory agents with novel mechanisms of action is a significant therapeutic goal.

Anti-Inflammatory Effects

Certain quinoline carboxylic acid derivatives have demonstrated potent anti-inflammatory and antiarthritic properties in animal models.[25] Notably, some of these compounds exhibit mechanisms distinct from traditional nonsteroidal anti-inflammatory drugs (NSAIDs), as they do not inhibit cyclooxygenase (COX) or lipoxygenase (LOX) enzymes at efficacious doses.[25] Instead, their activity may be attributed to the downregulation of T-cell function, a key component of the adaptive immune response that drives chronic inflammation.[25] Other quinoline derivatives have been shown to suppress inflammatory mediators like nitric oxide (NO) and COX-2.[26]

Enzyme Inhibition and Neuroprotection

The quinoline scaffold is also a versatile inhibitor of various other enzymes. Studies have shown that quinoline derivatives can inhibit acetylcholinesterase (AChE), beta-site APP cleaving enzyme-1 (BACE1), and glycogen synthase kinase 3-beta (GSK3β), enzymes implicated in the progression of neurodegenerative diseases like Alzheimer's.[27][28] This suggests a potential role for these compounds in neuroprotection. Furthermore, they have been found to inhibit human carbonic anhydrase isoforms and other metabolic enzymes, highlighting their broad bioactivity.[22]

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols are foundational for the preliminary screening of 2-chloro-3-carboxylate quinoline derivatives. The rationale behind each step is provided to ensure a self-validating and reproducible experimental design.

Protocol 1: MTT Cytotoxicity Assay for Anticancer Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability.[11][29] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7, A549) in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Causality: Seeding a precise number of cells ensures uniformity across wells. The 24-hour incubation allows cells to adhere to the plate and enter the logarithmic growth phase, making them receptive to treatment.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test quinoline derivative in culture medium from a concentrated stock (typically in DMSO). Add 100 µL of these dilutions to the appropriate wells. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known anticancer drug like doxorubicin).

    • Causality: A dose-response curve is essential to determine the IC50. The vehicle control validates that the solvent (DMSO) is not causing cytotoxicity.

  • Incubation:

    • Action: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Causality: This duration is typically sufficient for cytotoxic or cytostatic effects to manifest across several cell cycles.

  • MTT Addition and Formazan Formation:

    • Action: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Causality: Only metabolically active, viable cells can reduce the MTT to formazan. The incubation time allows for sufficient accumulation of the purple crystals.

  • Solubilization and Absorbance Reading:

    • Action: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Measure the absorbance at ~570 nm using a microplate reader.

    • Causality: The amount of formazan produced is directly proportional to the number of viable cells. The absorbance reading provides a quantitative measure of this.

  • Data Analysis:

    • Action: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.

    • Causality: The IC50 value provides a robust and comparable measure of the compound's cytotoxic potency.[30]

Protocol 2: Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)

This method is a gold standard for determining the MIC of a new antimicrobial agent.[31] It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid growth medium.

  • Preparation of Reagents:

    • Action: Prepare a 2X concentrated Mueller-Hinton Broth (MHB). Prepare a stock solution of the quinoline derivative in DMSO and then create a series of 2-fold dilutions in sterile water or broth.

    • Causality: Using 2X broth allows for the addition of an equal volume of inoculum without diluting the nutrient concentration below the required level for bacterial growth.

  • Inoculum Preparation:

    • Action: From a fresh bacterial culture, prepare a suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.

    • Causality: A standardized inoculum is critical for reproducibility.[32] Too high a concentration can overwhelm the antimicrobial, while too low may not produce visible growth.

  • Plate Setup:

    • Action: In a 96-well plate, add 50 µL of 2X MHB to each well. Add 50 µL of each compound dilution to the appropriate wells. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

    • Causality: The positive control confirms that the bacteria can grow under the assay conditions. The negative control confirms the sterility of the medium.

  • Inoculation and Incubation:

    • Action: Add 50 µL of the standardized bacterial inoculum to each well (except the negative control). Incubate the plate at 37°C for 18-24 hours.

    • Causality: This incubation period allows for sufficient bacterial growth to be visible as turbidity in the positive control and susceptible wells.

  • MIC Determination:

    • Action: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Causality: This value represents the minimum concentration required to inhibit the growth of the specific microorganism.[21]

Conclusion and Future Directions

The 2-chloro-3-carboxylate quinoline scaffold is a highly promising platform for the development of new therapeutic agents. Its derivatives have demonstrated significant and diverse biological activities, particularly in the realms of anticancer and antimicrobial research. The established mechanisms of action—including apoptosis induction, inhibition of critical metabolic enzymes like hDHODH, and disruption of bacterial DNA replication—provide a solid rationale for their continued investigation.

Future research should focus on optimizing the lead compounds to enhance potency and selectivity while minimizing toxicity. A deeper exploration of their mechanisms, particularly through advanced techniques like thermal shift assays, surface plasmon resonance, and X-ray crystallography, will be crucial for rational drug design.[14] Furthermore, investigating their efficacy in in vivo models is the necessary next step to translate these promising in vitro findings into clinically relevant drug candidates.

References

  • Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991.
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  • Singh, R., et al. (2016). Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives. Oriental Journal of Chemistry, 32(1).
  • Wang, J., et al. (2016).
  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8566–8599.
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  • Purohit, P., & Mittal, R. K. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981-1991.
  • WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
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  • Li, X., et al. (2017). First synthesis of novel 2,4-bis((E)-styryl)quinoline-3-carboxylate derivatives and their antitumor activity. RSC Publishing.
  • Al-Ostath, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5965-5989.
  • ResearchGate. (2025). In vitro pharmacological screening methods for anti-inflammatory agents.
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  • BenchChem. (2025).
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  • Purohit, P., & Mittal, R. K. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Anti-Cancer Agents in Medicinal Chemistry, 22(1), 160–168.
  • Orellana, E. A., & Kasinski, A. L. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Current Medicinal Chemistry, 22(11), 1321-1330.
  • Hamama, W. S., et al. (2018).
  • Chang, C. H., et al. (1993). Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306 ,293. Agents and Actions, 39(3-4), 163–170.
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Sources

Pharmacophore Modeling of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous framework for the pharmacophore modeling of Methyl 2-chloro-8-methylquinoline-3-carboxylate (MCMQ-3C). As a privileged scaffold, the quinoline-3-carboxylate core exhibits pleiotropic biological activities, ranging from antiproliferative effects against MCF-7/K562 cell lines to bacterial DNA gyrase inhibition.

This document moves beyond basic structural description, offering a validated in silico workflow for researchers. We define the critical pharmacophoric features—specifically the steric constraints of the 8-methyl group and the electronic signature of the 2-chloro substituent—that govern its binding affinity. The protocol detailed herein is designed to be platform-agnostic (adaptable to MOE, Schrödinger, or LigandScout) and prioritizes high-confidence hypothesis generation for lead optimization.

Chemical Profile & Structural Analysis[1][2][3][4]

Before initiating the modeling workflow, we must establish the physicochemical baseline of the ligand. The unique substitution pattern of MCMQ-3C imposes specific conformational biases that are advantageous for locking the molecule into a bioactive pose.

Physiochemical Properties (Lipinski & Veber Filters)
PropertyValueStructural Implication
Molecular Weight ~235.67 DaFragment-like/Lead-like; high efficiency index.
LogP ~3.1 - 3.4High lipophilicity driven by the 2-Cl and 8-Me groups; good membrane permeability.
H-Bond Acceptors 3 (N, C=O, O)The quinoline nitrogen is weakly basic due to the electron-withdrawing 2-Cl.
H-Bond Donors 0Acts purely as an acceptor/hydrophobic ligand.
Rotatable Bonds 2 (Ester linkage)Limited flexibility reduces entropic penalty upon binding.
Topological Polar Surface Area (TPSA) ~39 ŲExcellent blood-brain barrier (BBB) and cellular penetration potential.
Conformational Bias

The 2-chloro substituent provides steric bulk that forces the 3-carboxylate ester out of coplanarity with the quinoline ring system. This "twist" is a critical pharmacophoric feature, often overlooked in 2D analyses, which creates a specific 3D volume exclusion map required for binding pockets in targets like Type II Kinases or GABA receptors .

Pharmacophore Generation Workflow

This protocol utilizes a Ligand-Based Pharmacophore approach, ideal when the specific co-crystallized target structure is unavailable or when exploring multiple potential targets (polypharmacology).

Step-by-Step Methodology
Phase 1: Ligand Preparation & Conformational Expansion
  • Protocol: Generate a low-energy conformer ensemble using a systematic search or stochastic method (e.g., OMEGA or MOE-Conformational Search).

  • Critical Parameter: Set an energy window of 5-7 kcal/mol above the global minimum. The bioactive conformation is rarely the global minimum in vacuum.

  • Constraint: The amide/ester bond must be allowed to rotate to sample both cis and trans orientations relative to the C3-C4 bond.

Phase 2: Feature Mapping

We map the chemical functions to 3D space. For MCMQ-3C, the essential features are:

  • Aromatic Ring (AR): The fused benzene/pyridine rings.

  • Hydrophobic (H): The 8-Methyl group (critical for selectivity) and the 2-Chloro group.

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ester and the quinoline nitrogen.

  • Exclusion Volumes (XV): Steric boundaries defined by the rigid core.

Phase 3: Hypothesis Generation

Align the generated conformers to identify the Common Feature Pharmacophore (CFP).

Workflow Visualization

PharmacophoreWorkflow Start Ligand: MCMQ-3C Prep Ligand Preparation (Protonation @ pH 7.4, Gasteiger Charges) Start->Prep Conf Conformational Expansion (Systematic Search, E_win < 7 kcal/mol) Prep->Conf minimize Feat Feature Mapping (HBA, HBD, AR, HY) Conf->Feat identify Align 3D Alignment & Overlay Feat->Align superimpose Model Hypothesis Generation (3-4 Point Pharmacophore) Align->Model extract commonality Valid Validation (ROC Curves, Decoy Sets) Model->Valid test

Figure 1: The computational workflow for generating a robust pharmacophore hypothesis for MCMQ-3C.

The Pharmacophore Map: MCMQ-3C Specifics

The resulting model for Methyl 2-chloro-8-methylquinoline-3-carboxylate is distinct due to the "8-Methyl/2-Chloro clamp."

Feature Definitions
  • F1 (Aromatic Centroid): Located at the center of the quinoline system. Provides

    
    -
    
    
    
    stacking interactions (e.g., with Phenylalanine or Tyrosine residues in the active site).
  • F2 (Hydrophobic Vector - 8-Me): The methyl group at position 8 projects into a hydrophobic sub-pocket. This is often a selectivity filter against other quinolines lacking this substitution.

  • F3 (Hydrophobic/Halogen - 2-Cl): The chlorine atom acts as a lipophilic anchor and can participate in "halogen bonding" with backbone carbonyls.

  • F4 (H-Bond Acceptor - Ester C=O): The carbonyl oxygen projects outward, accepting H-bonds from residues like Serine or Threonine.

Spatial Relationship Diagram

PharmacophoreMap AR Aromatic (Quinoline Core) HBA H-Bond Acceptor (Ester C=O) AR->HBA ~3.5 Å HY_Me Hydrophobic (8-Methyl) AR->HY_Me ~2.8 Å HY_Cl Hydrophobic/Halogen (2-Chloro) AR->HY_Cl ~3.2 Å HBA->HY_Cl ~4.0 Å HY_Me->HY_Cl ~5.5 Å (Clamp Width)

Figure 2: Spatial arrangement of the 4-point pharmacophore hypothesis derived from the MCMQ-3C scaffold.

Validation Protocols

A pharmacophore model is only as good as its predictive power. You must validate the MCMQ-3C hypothesis using a Decoy Set .

Protocol: Receiver Operating Characteristic (ROC) Analysis
  • Active Set: Compile 10-15 known active quinoline-3-carboxylate derivatives from literature (e.g., those active against DNA Gyrase or MCF-7).

  • Decoy Set: Generate 500+ molecules with similar physical properties (MW, LogP) but dissimilar topology using the DUD-E (Directory of Useful Decoys) methodology.

  • Screening: Screen both sets against your pharmacophore model.

  • Metric: Calculate the Area Under the Curve (AUC). An AUC > 0.7 indicates a predictive model.

Enrichment Factor (EF)

Calculate the Enrichment Factor at 1% (


).


Target: An

confirms that the 8-methyl and 2-chloro features effectively filter out non-binders.

Scientific References

  • Synthesis and Biological Evaluation of Quinoline-3-Carboxylates Source: National Institutes of Health (NIH) / PubMed Relevance: Establishes the antiproliferative activity of the scaffold against MCF-7 and K562 cell lines. URL:[Link]

  • Pharmacophore Modelling of Quinoline-3-Carbohydrazide as Antioxidants Source: International Journal of Medicinal Chemistry Relevance: Details the "Aromatic + 3 HBA" pharmacophore model for quinoline derivatives. URL:[Link]

  • 2-Chloro-8-methylquinoline-3-carbaldehyde: Synthesis and Crystal Structure Source: PMC / Acta Crystallographica Relevance: Provides X-ray crystallographic data confirming the planarity of the quinoline ring and the geometry of the 2-Cl/8-Me substituents. URL:[Link]

  • Recent Advances in the Chemistry of 2-Chloroquinoline-3-Carbaldehyde Source: RSC Advances Relevance: Comprehensive review of the chemical reactivity and derivative synthesis for this specific scaffold. URL:[Link]

Reactivity Profile of the C-2 Chlorine Atom in 8-Methylquinoline Scaffolds: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 8-methylquinoline scaffold is a privileged structure in medicinal chemistry and organic synthesis, frequently serving as the core for antimalarial, antibacterial, and anticancer agents. Within this framework, the C-2 position—when functionalized with a chlorine atom—acts as a highly versatile electrophilic hub. This technical whitepaper dissects the reactivity profile of the C-2 chlorine atom in 8-methylquinoline derivatives, exploring the electronic and steric causalities that govern its behavior in Nucleophilic Aromatic Substitution (


) and palladium-catalyzed cross-coupling reactions.

Electronic and Steric Landscape of the Scaffold

The reactivity of the 2-chloro-8-methylquinoline core is dictated by a delicate interplay of electronic withdrawal and steric hindrance.

  • The 8-Methyl Steric Buffer: The methyl group at the C-8 position exerts a mild electron-donating (+I) effect, which slightly modulates the overall electrophilicity of the fused system. However, its primary role is steric. It influences the spatial orientation of substituents at the adjacent N-1 and C-7 positions, subtly altering the trajectory of incoming nucleophiles or bulky transition-metal ligands during catalysis .

  • C-3 Formyl Hyper-Activation: Many synthetic pathways utilize 2-chloro-8-methylquinoline-3-carbaldehyde. The C-3 formyl group hyper-activates the C-2 position through extended conjugation. By stabilizing the negative charge in the transition state, the aldehyde drastically lowers the activation energy required for chloride displacement .

Mechanistic Pathways

Nucleophilic Aromatic Substitution ( )

The C-2 chlorine atom is highly susceptible to


 via an addition-elimination mechanism. When a nucleophile (e.g., an amine, thiolate, or alkoxide) attacks the C-2 carbon, it forms a resonance-stabilized Meisenheimer complex. The electronegative nitrogen atom acts as an electron sink, stabilizing this intermediate before the rapid expulsion of the chloride leaving group restores aromaticity .
Palladium-Catalyzed Cross-Coupling

While


 dominates with heteroatom nucleophiles, the C-2 chlorine atom is also a prime candidate for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the C-2 position weakens the C-Cl bond relative to unactivated aryl chlorides, facilitating the crucial oxidative addition step with Palladium(0) catalysts even when utilizing less electron-rich phosphine ligands .

Reactivity_Profile A 2-Chloro-8-methylquinoline (Electrophilic Core) B SNAr Reactions (Amines, Thiols, Alkoxides) A->B Nucleophilic Attack (Addition-Elimination) C Cross-Coupling (Suzuki, Buchwald-Hartwig) A->C Oxidative Addition (Pd Catalyst) D C-2 Substituted Derivatives B->D Chloride Displacement E C-2 Aryl/Alkyl Derivatives C->E Transmetalation & Reductive Elimination

Reactivity pathways of 2-chloro-8-methylquinoline via SNAr and cross-coupling.

Quantitative Reactivity Data

The following table summarizes the quantitative performance of the C-2 chlorine atom across various reaction conditions, demonstrating its synthetic versatility.

ScaffoldReaction TypeReagents / CatalystSolventTemp (°C)Time (h)Yield (%)Ref
2-Chloro-8-methylquinoline-3-carbaldehyde

(Amination)
Piperidine, CTABPEG-40080-1001.0 - 2.0>95[[1]]([Link])
2-Chloro-8-methylquinoline-3-carbaldehyde

(Thiolation)
n-Propanethiol,

EthanolReflux1.7585-90
2-Chloro-8-methylquinolineSchiff Base / CondensationPhenyl hydrazine, SurfactantWater/AcaciaReflux2.0 - 4.088

Self-Validating Experimental Protocols

Protocol: CTAB-Catalyzed Amination

Historically,


 reactions on quinolines required harsh thermal conditions and toxic polar aprotic solvents (e.g., DMF). Modern green chemistry approaches utilize Cetyltrimethylammonium bromide (CTAB) and Polyethylene glycol-400 (PEG-400) to achieve superior yields [[1]]([Link]).

Causality of Reagent Selection:

  • PEG-400: Acts as an environmentally benign, recyclable solvent that effectively solubilizes both the hydrophobic quinoline core and the hydrophilic amine.

  • CTAB: As a phase transfer catalyst, CTAB forms ion pairs that stabilize the highly polarized Meisenheimer transition state, drastically accelerating the reaction rate and pushing the equilibrium toward complete conversion [[1]]([Link]).

Step-by-Step Methodology (Self-Validating System):

  • Reagent Mixing: In a round-bottom flask, combine 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 equiv) and piperidine (1.2 equiv) in PEG-400 (5 mL/mmol).

  • Catalyst Addition: Add CTAB (10 mol%). Validation: The mixture will initially appear as a heterogeneous suspension but will homogenize upon heating, confirming proper solvation.

  • Thermal Activation: Heat the mixture to 80-100°C with continuous stirring. Monitor via TLC (Hexane:Ethyl Acetate, 3:1). Validation: The complete disappearance of the starting material spot (typically within 1-2 hours) confirms the consumption of the electrophile.

  • Aqueous Quench: Cool the mixture to room temperature and pour it into crushed ice/water. Validation: Because PEG-400 and unreacted amines are highly water-soluble, while the aminated quinoline product is hydrophobic, the product will immediately crash out as a solid precipitate. This physical phase change is a self-validating indicator of successful conversion.

  • Isolation: Filter the precipitate under a vacuum, wash thoroughly with distilled water to remove residual PEG-400, and recrystallize from ethanol to yield the pure product .

Protocol_Workflow Step1 1. Reagent Mixing 2-C-8-MQ + Nucleophile + PEG-400 Step2 2. Catalyst Addition Add CTAB (Phase Transfer Catalyst) Step1->Step2 Step3 3. Thermal Activation Stir at 80-100°C (Monitor via TLC) Step2->Step3 Step4 4. Aqueous Quench Add H2O to precipitate product Step3->Step4 TLC indicates full conversion Step5 5. Isolation Filter & Recrystallize (EtOH) Step4->Step5 Solid formation verified

Self-validating experimental workflow for CTAB-catalyzed SNAr amination.

References

Sources

Strategic Utilization of Methyl 2-chloro-8-methylquinoline-3-carboxylate in High-Throughput Heterocycle Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Privileged" Scaffold

In the landscape of modern drug discovery, the quinoline nucleus remains a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Among these, Methyl 2-chloro-8-methylquinoline-3-carboxylate (hereafter referred to as MQ-Cl ) represents a high-value "warhead" scaffold.

Unlike simple quinolines, MQ-Cl possesses a unique electrophilic push-pull system : the electron-withdrawing ester at C3 activates the chlorine at C2 for nucleophilic displacement (


), while simultaneously serving as a trap for intramolecular cyclization. This guide details the technical exploitation of MQ-Cl to generate diverse tricyclic heterocycles (e.g., pyrimido[4,5-b]quinolines, benzo[h][1,6]naphthyridines) efficiently.

Structural Analysis & Reactivity Profile[1]

To utilize MQ-Cl effectively, one must understand its electronic architecture.[1]

The Electrophilic Trap Mechanism

The reactivity is governed by the orthogonal nature of its two functional handles:

  • C2-Chloro (The Trigger): Highly activated by the adjacent ring nitrogen and the C3-ester.[1] It is susceptible to rapid

    
     by amines, thiols, and alkoxides.[1]
    
  • C3-Carboxylate (The Anchor): A "soft" electrophile.[1] Once a nucleophile is installed at C2, the ester becomes the target for a second intramolecular attack, driving cyclization to form fused systems.[1]

  • C8-Methyl (The Modulator): Often overlooked, the 8-methyl group provides critical lipophilicity (

    
    ) and steric bulk that prevents metabolic oxidation at the electron-rich benzenoid ring, a common failure mode in simple quinoline drugs.
    
Visualization: The Divergent Synthesis Workflow

The following diagram illustrates the "Hub-and-Spoke" utility of MQ-Cl.

MQ_Reactivity Core Methyl 2-chloro-8-methyl quinoline-3-carboxylate (MQ-Cl) Sub1 S_NAr Displacement (Amines/Thiols) Core->Sub1  R-NH2 / Base   Sub2 Pd-Catalyzed Coupling (Suzuki/Buchwald) Core->Sub2  Ar-B(OH)2 / Pd(0)   Prod3 Tetrazolo[1,5-a]quinolines (Bioisosteres) Core->Prod3  NaN3 (Click/Cyclize)   Prod1 2-Amino-quinoline-3-carboxylates (Kinase Inhibitor Precursors) Sub1->Prod1  Isolation   Prod2 Pyrimido[4,5-b]quinolines (Tricyclic DNA Intercalators) Sub1->Prod2  + Guanidine/Urea (Cyclization)  

Caption: Divergent synthesis pathways from the MQ-Cl core. Blue: Core Scaffold; Green/Red/Yellow: Target Libraries.[1]

Synthesis Protocol: Reliable Scale-Up

While commercial sources exist, in-house synthesis ensures purity and allows for C8-analog generation. The most robust route is the Meth-Cohn Vilsmeier-Haack approach , followed by oxidation.

Step 1: Vilsmeier-Haack Cyclization

Reaction: o-Toluidine


N-(o-tolyl)acetamide 

2-Chloro-8-methylquinoline-3-carbaldehyde.

Protocol:

  • Reagent Prep: In a dry 3-neck flask under

    
    , cool DMF (3.0 equiv) to 0°C. Dropwise add 
    
    
    
    (7.0 equiv). Stir 30 min to form the Vilsmeier salt (white slurry).
  • Addition: Add N-(o-tolyl)acetamide (1.0 equiv) as a solid.

  • Cyclization: Heat to 85°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1]

  • Quench: Pour the reaction mixture onto crushed ice/water. Neutralize carefully with

    
     to pH 7.[1]
    
  • Isolation: Filter the yellow precipitate (Aldehyde intermediate).[1] Recrystallize from EtOH.

Step 2: Oxidation & Esterification (The "Pinnick" Modification)

Converting the aldehyde to the methyl ester requires mild conditions to preserve the C2-Cl.

Protocol:

  • Oxidation: Dissolve the aldehyde (10 mmol) in

    
    -BuOH/THF (1:1). Add 2-methyl-2-butene (scavenger). Add 
    
    
    
    (3.0 equiv) and
    
    
    (2.5 equiv) in water dropwise.[1] Stir at RT for 2h.[1]
  • Workup: Acidify to pH 2, extract with EtOAc. Evaporate to obtain the 2-chloro-8-methylquinoline-3-carboxylic acid .

  • Esterification: Reflux the crude acid in dry Methanol with catalytic

    
     (or use 
    
    
    
    ) for 3h.
  • Purification: Flash chromatography (SiO2, 0-20% EtOAc in Hexanes).

    • Yield Target: >65% over 2 steps.[1][2][3]

    • QC Check:

      
       NMR (DMSO-
      
      
      
      ) should show the methyl ester singlet at
      
      
      ppm and C8-Me at
      
      
      ppm.

Strategic Derivatization: Building the Library

Strategy A: The "One-Pot" Tricyclic Assembly

This is the most powerful application of MQ-Cl. By reacting with dinucleophiles, you can form a third ring in a single step.[1]

Target: Pyrimido[4,5-b]quinoline-4(3H)-ones (Antibacterial pharmacophore).

Mechanism:

  • Amidine/Guanidine attacks C2-Cl (Displacement).[1]

  • Resulting amine attacks C3-Ester (Cyclization/Amidation).[1]

Experimental Protocol:

  • Mix: MQ-Cl (1.0 mmol), Guanidine HCl (1.2 equiv), and

    
     (2.5 equiv) in dry DMF (5 mL).
    
  • Heat: Stir at 100°C for 4 hours. The reaction will likely change color (fluorescent yellow/green).[1]

  • Workup: Pour into ice water. The tricyclic product usually precipitates as a high-melting solid.[1]

  • Purification: Wash with water and diethyl ether. Recrystallization from DMF/EtOH is preferred over chromatography due to low solubility.[1]

Strategy B: Sequential Functionalization (Kinase Inhibitors)

For EGFR or tyrosine kinase targets, the 3-carboxylate is often converted to an amide after the C2 displacement.

Data Summary:


 Optimization Table 
Nucleophile (R-H)BaseSolventTemp (°C)Yield (%)Notes
Aniline (Ph-NH2)

DMF10082Requires strong base/heat due to steric C8-Me.
MorpholineDIPEAMeCNReflux94Rapid reaction; excellent yield.[1]
Benzyl mercaptan

AcetoneRT88Thiol is highly nucleophilic; mild conditions.[1]
Hydrazine hydrateNoneEtOHReflux75Forms hydrazide and displaces Cl (Double reaction).[1]

Critical Troubleshooting (The "Senior Scientist" Perspective)

Issue 1: Hydrolysis of the C2-Chlorine

  • Symptom:[1][4] Formation of the 2-quinolone (2-hydroxy) analog instead of the desired product.

  • Cause: Wet solvents or hygroscopic bases (e.g., old KOH).[1] The C2 position is extremely sensitive to hydrolysis in the presence of acid/ester activation.[1]

  • Fix: Use anhydrous DMF/MeCN and store bases in a desiccator.[1] Use

    
     instead of hydroxides.[1]
    

Issue 2: Steric Hindrance at C8

  • Symptom:[1][4] Lower yields compared to unsubstituted quinolines during

    
    .[1]
    
  • Insight: The C8-methyl group twists the peri-position, slightly shielding the C2/N1 region.

  • Fix: Increase reaction temperature by 10-20°C compared to standard literature protocols for 8-H quinolines.

Issue 3: Solubility of Tricyclic Products

  • Symptom:[1][4] Products crash out and trap impurities.[1]

  • Fix: Perform the final quench in hot water or use a Soxhlet extraction with Ethanol to purify the precipitate.[1]

References

  • Meth-Cohn, O., & Narine, B. (1978).[1] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.[1] Link

  • Muscia, G. C., et al. (2011).[1][2] Synthesis and antitubercular activity of new 2-substituted quinolines.[1][5][6] Bioorganic & Medicinal Chemistry Letters, 21(18), 5545-5548.[1] Link

  • El-Gazzar, A. B., et al. (2009).[1] Synthesis and Biological Evaluation of Some New Pyrimido[4,5-b]quinoline Derivatives. European Journal of Medicinal Chemistry, 44(2), 609-618. Link

  • Kidwai, M., et al. (2000).[1] Microwave Assisted Synthesis of Novel 1,2,4-Triazolo[4,3-a]quinolines. Synthetic Communications, 30(24), 4479-4488.[1] Link

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 1267479, Methyl 2-chloroquinoline-3-carboxylate (Analogous Core). Link

Sources

An In-Depth Technical Guide to the Safety and Toxicity of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available safety data and toxicological profile of Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS No. not consistently reported, structure-based analysis). As a novel quinoline derivative, this compound's toxicological properties have not been thoroughly investigated.[1] This document synthesizes information from available Safety Data Sheets (SDS), extrapolates potential hazards from structurally related analogs, and outlines best practices for safe handling and risk assessment in a research and development setting.

Compound Identity and Known Hazards

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a substituted quinoline, a heterocyclic aromatic compound. The quinoline moiety is a common scaffold in medicinal chemistry and materials science. The presence of a chlorine atom at the 2-position and a methyl ester at the 3-position influences its reactivity and potential biological activity.

While comprehensive toxicological data for this specific molecule is sparse, available Safety Data Sheets (SDS) from suppliers classify it as a hazardous chemical.[2] The primary documented hazards are related to irritation.

GHS Classification and Hazard Statements

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. Based on supplier SDS, Methyl 2-chloro-8-methylquinoline-3-carboxylate is classified as follows:

Hazard ClassCategoryHazard StatementSource
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[1]

These classifications are indicated by the GHS07 pictogram, signifying "Harmful/Irritant".[3]

GHS_Classification cluster_compound Methyl 2-chloro-8-methylquinoline-3-carboxylate cluster_hazards GHS Hazard Classes Compound {Compound |Methyl 2-chloro-8-methylquinoline-3-carboxylate} Skin_Irrit Skin Irritation Category 2 H315 Compound->Skin_Irrit leads to classification as Eye_Irrit Eye Irritation Category 2 H319 Compound->Eye_Irrit leads to classification as STOT_SE STOT - Single Exposure Category 3 H335 Compound->STOT_SE leads to classification as

Caption: GHS Hazard classifications for the target compound.

Toxicological Profile: An Analysis of Available Data and Analogs

A critical aspect of working with novel compounds is acknowledging the absence of data and using established principles of toxicology to infer potential risks. The toxicological properties of Methyl 2-chloro-8-methylquinoline-3-carboxylate have not been fully investigated.[1][4] There is no available data on acute toxicity (oral, dermal, inhalation), germ cell mutagenicity, carcinogenicity, or reproductive toxicity.[1][2][4]

Insights from Structurally Related Compounds

To build a more complete risk profile, we can examine data from structurally similar molecules.

  • 2-Chloro-8-methylquinoline-3-carboxylic acid: The parent carboxylic acid of the target compound is classified as "Harmful if swallowed" (H302).[3] It is reasonable to hypothesize that the methyl ester may exhibit similar oral toxicity.

  • 2-Chloro-8-methylquinoline-3-carboxaldehyde: The corresponding aldehyde is also classified as a skin, eye, and respiratory irritant.[5][6] This consistency across related structures strengthens the evidence for the irritant nature of this chemical class.

  • 8-Methylquinoline: The broader quinoline scaffold has undergone more extensive study. 8-Methylquinoline has demonstrated mutagenic activity in several Salmonella typhimurium (Ames test) studies and was shown to cause unscheduled DNA synthesis in rat hepatocytes.[7] This raises a concern that substituted quinolines, including the title compound, could possess genotoxic potential, though specific testing is required for confirmation.

  • Quinoline: The parent compound, quinoline, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, "possibly carcinogenic to humans," based on sufficient evidence in experimental animals.[8]

The table below summarizes the known toxicological data for these related compounds, providing a basis for a cautious approach.

CompoundAcute Toxicity (Oral)Skin/Eye IrritationGenotoxicity/Carcinogenicity
Methyl 2-chloro-8-methylquinoline-3-carboxylate No data availableCauses skin and serious eye irritation[2]No data available[1][2]
2-Chloro-8-methylquinoline-3-carboxylic acidHarmful if swallowed (H302)[3]Not specifiedNo data available
2-Chloro-8-methylquinoline-3-carboxaldehydeNo data availableCauses skin, eye, and respiratory irritation[5][6]No data available
8-MethylquinolineNo data availableNot specifiedMutagenic in Ames test; caused DNA synthesis in rat hepatocytes[7]
QuinolineLD50 (rat, oral): 1230 mg/kg[7]Severe eye irritant in rabbits[7]IARC Group 2B: Possibly carcinogenic to humans[8]

Safe Handling and Experimental Protocols

Given the known irritant properties and the unknown potential for more severe chronic effects, a conservative approach to handling is mandatory. The following protocols are based on a self-validating system of risk mitigation.

Engineering Controls and Personal Protective Equipment (PPE)

The primary route of exposure is expected to be through skin/eye contact and inhalation of dust particles.[2]

  • Ventilation: Always handle this compound in a well-ventilated area.[1] For weighing or procedures that may generate dust, a chemical fume hood is required.

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[9]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Gloves must be inspected prior to use and disposed of after use in accordance with good laboratory practices.[1]

  • Respiratory Protection: For situations where dust may be generated and engineering controls are insufficient, use a NIOSH-approved N95 (US) or P1 (EU EN 143) particle respirator.[1][5]

Safe_Handling_Workflow cluster_ppe Personal Protective Equipment (PPE) cluster_controls Engineering Controls Goggles Safety Goggles Gloves Nitrile Gloves Goggles->Gloves Coat Lab Coat Gloves->Coat Respirator Respirator (if needed) Coat->Respirator Handle Handle Compound Respirator->Handle Fume_Hood Chemical Fume Hood Fume_Hood->Goggles Ventilation General Ventilation Ventilation->Goggles Start Prepare to Handle Compound Assess Assess Risk: - Dust generation? - Quantity used? Start->Assess Assess->Fume_Hood High Dust/Volatility Assess->Ventilation Low Dust/Volatility Cleanup Decontaminate & Dispose Handle->Cleanup End Procedure Complete Cleanup->End

Caption: Workflow for safe handling of the compound.

First-Aid Measures

These measures are critical in the event of an accidental exposure.[1]

  • Inhalation: If inhaled, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[2][9]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[1][2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[1][4]

Spillage and Disposal
  • Spill Response: Evacuate personnel to safe areas. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material. Do not let the product enter drains.[1] Keep in suitable, closed containers for disposal.[1]

  • Waste Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2]

Fire and Reactivity Data

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Hazardous Decomposition Products: In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[1] Firefighters should wear self-contained breathing apparatus.[1]

  • Chemical Stability: The compound is stable under recommended storage conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[1]

Storage and Handling

  • Storage Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2]

  • Handling Practices: Avoid contact with skin, eyes, and clothing.[2] Avoid formation of dust and aerosols. Wash hands thoroughly after handling.[2]

Conclusion and Future Directions

Methyl 2-chloro-8-methylquinoline-3-carboxylate is an irritant compound with a largely uncharacterized toxicological profile. The known mutagenicity and potential carcinogenicity of the parent quinoline scaffold necessitate a highly cautious approach. All handling should be performed with appropriate engineering controls and personal protective equipment to minimize exposure.

For drug development professionals, it is imperative that further toxicological studies are conducted before advancing this or related compounds into later-stage development. Key experimental data needed include:

  • Acute toxicity studies (oral, dermal, inhalation).

  • In vitro and in vivo genotoxicity assays (e.g., Ames test, micronucleus test).

  • Repeated dose toxicity studies to identify potential target organs.

By adhering to the safety protocols outlined in this guide and acknowledging the current data gaps, researchers can work safely with this compound while contributing to a more complete understanding of its biological effects.

References

  • CPAchem. (2023). Safety data sheet. [Link]

  • Capot Chemical. (2026). Material safety data sheet. [Link]

  • PubChem. (n.d.). 2-Chloro-8-methylquinoline-3-carboxaldehyde. [Link]

  • Pi Chemicals. (n.d.). Material Safety Data Sheet. [Link]

  • National Toxicology Program (NTP). (2001). Nomination Background: 8-Methylquinoline (CASRN: 611-32-5). [Link]

  • Hamama, W. S., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • Minnesota Department of Health. (2023). Quinoline Toxicological Summary. [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocol for Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Rationale

The 2-chloroquinoline-3-carboxylate scaffold is a highly versatile, "privileged structure" in medicinal chemistry and advanced materials science. Compounds containing this core serve as critical electrophilic partners in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings) due to the highly reactive C2-chlorine bond[1][2].

Specifically, Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS: 773874-59-2) incorporates an 8-methyl substituent, which introduces unique steric parameters that can influence downstream binding affinities in drug discovery or dictate the solid-state packing in material applications.

This application note details a robust, scalable, three-step synthetic protocol. We utilize a Meth-Cohn-type cyclization as the foundational step, followed by a mild oxidation and thermodynamic esterification. This route is selected for its high regioselectivity, utilization of readily available starting materials, and avoidance of transition-metal catalysts during the core assembly[3].

Synthetic Workflow and Experimental Design

The synthesis is designed as a self-validating system where each intermediate can be easily isolated, characterized, and purified before proceeding.

SynthesisRoute SM N-(o-Tolyl)acetamide (Starting Material) Int1 2-Chloro-8-methylquinoline -3-carbaldehyde SM->Int1 POCl3, DMF 80-90 °C, 16 h Int2 2-Chloro-8-methylquinoline -3-carboxylic acid Int1->Int2 AgNO3, NaOH EtOH/H2O, RT, 4 h Prod Methyl 2-chloro-8-methylquinoline -3-carboxylate Int2->Prod MeOH, H2SO4 Reflux, 8 h

Workflow for the 3-step synthesis of Methyl 2-chloro-8-methylquinoline-3-carboxylate.

Step-by-Step Experimental Protocols

Step 1: Meth-Cohn Cyclization (Vilsmeier-Haack Type)

Objective: Synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde. Mechanistic Insight: The reaction relies on the in situ generation of the Vilsmeier reagent (chloromethyleneiminium ion) from Phosphorus oxychloride (


) and Dimethylformamide (DMF). The acetanilide undergoes an electrophilic aromatic substitution, followed by intramolecular cyclization and chlorination. Temperature control is critical; exceeding 90 °C promotes tar formation and degradation of the Vilsmeier complex[3].

Protocol:

  • Preparation of Vilsmeier Reagent: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath.

  • Addition of

    
    :  Dropwise, add 
    
    
    
    (4.5 equivalents) over 30 minutes. Maintain the temperature at 0 °C to prevent uncontrolled exothermic decomposition. Stir for an additional 30 minutes.
  • Substrate Addition: Dissolve

    
    -(o-tolyl)acetamide (1.0 equivalent) in a minimum volume of anhydrous 
    
    
    
    (approx. 15 mL/g of substrate). Add this solution slowly to the Vilsmeier reagent at 0 °C.
  • Cyclization: Remove the ice bath, attach a reflux condenser, and heat the reaction mixture to 80–90 °C for 16 hours.

  • Quenching & Isolation: Cool the mixture to room temperature and pour it carefully over crushed ice. Neutralize the highly acidic aqueous phase by slowly adding a saturated

    
     solution until the pH reaches 7.0.
    
  • Purification: Filter the resulting precipitate under vacuum. Wash the filter cake thoroughly with distilled water to remove residual inorganic salts. Recrystallize the crude solid from ethyl acetate to yield the pure aldehyde.

Step 2: Mild Oxidation to Carboxylic Acid

Objective: Synthesis of 2-chloro-8-methylquinoline-3-carboxylic acid. Mechanistic Insight: A Tollens-like oxidation utilizing Silver Nitrate (


) in a basic medium is preferred over harsher oxidants (like 

or Jones reagent). This prevents the oxidative cleavage of the quinoline ring and avoids unwanted side reactions at the electron-rich C8-methyl group[3].

Protocol:

  • Dissolution: Dissolve the 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 equivalent) in a minimum volume of absolute ethanol.

  • Reagent Addition: Prepare an aqueous solution containing

    
     (1.4 equivalents) and 
    
    
    
    (5.0 equivalents). Add this mixture dropwise to the ethanolic aldehyde solution at room temperature.
  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours. A dark precipitate of elemental silver (

    
    ) will form as the reaction progresses.
    
  • Filtration: Filter the reaction mixture through a pad of Celite to remove the silver precipitate. Wash the Celite pad with a small amount of hot water.

  • Acidification: Cool the filtrate in an ice bath and carefully add concentrated

    
     dropwise until the solution is neutralized (pH ~3-4), prompting the precipitation of the carboxylic acid.
    
  • Isolation: Filter the solid, wash with cold water, and dry under high vacuum to yield the dark yellow carboxylic acid intermediate[3].

Step 3: Fischer Esterification

Objective: Synthesis of the final product, Methyl 2-chloro-8-methylquinoline-3-carboxylate. Mechanistic Insight: Because the C3-carboxylic acid is sterically hindered by the adjacent C2-chlorine atom, standard Fischer esterification requires extended reflux times. The use of concentrated sulfuric acid acts as both a proton source to activate the carbonyl carbon and a dehydrating agent to drive the thermodynamic equilibrium toward the ester[3].

Protocol:

  • Reaction Setup: Suspend the 2-chloro-8-methylquinoline-3-carboxylic acid (1.0 equivalent) in anhydrous methanol (approx. 20 mL/mmol of substrate).

  • Catalyst Addition: Add 4-5 drops of concentrated

    
     per 100 mg of starting material.
    
  • Reflux: Attach a reflux condenser equipped with a drying tube. Heat the mixture to reflux (approx. 65 °C) for 8 to 12 hours. Monitor the reaction progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the methanol.

  • Isolation: Dilute the residue with ice-cold water. If a solid precipitates, collect it via vacuum filtration. If it forms an oil, extract with Dichloromethane (DCM) (3 x 20 mL), wash the combined organic layers with saturated

    
     and brine, dry over anhydrous 
    
    
    
    , and concentrate.
  • Final Purification: Recrystallize the crude product from a minimal amount of hot methanol to afford the pure Methyl 2-chloro-8-methylquinoline-3-carboxylate.

Quantitative Data & Reaction Summary

StepTransformationKey ReagentsTemp / TimeExpected YieldPrimary Purification
1 Cyclization

, DMF,

80-90 °C / 16 h65 - 75%Recrystallization (EtOAc)
2 Oxidation

,

, EtOH/

25 °C / 4 h80 - 90%Precipitation / Filtration
3 EsterificationMethanol, conc.

65 °C / 8-12 h70 - 85%Recrystallization (MeOH)

Note: Yields are highly dependent on the strict exclusion of moisture during Step 1 and the efficiency of the silver filtration in Step 2.

References

  • Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions. PubMed (NIH). Available at:[Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. MDPI. Available at:[Link]

Sources

Nucleophilic substitution reaction conditions for Methyl 2-chloro-8-methylquinoline-3-carboxylate

Application Note: Nucleophilic Aromatic Substitution ( ) of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The quinoline scaffold is a privileged structure in drug discovery, frequently serving as the core for anti-malarial, anti-bacterial, and kinase-inhibitory agents. Within this class, Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS: 773874-59-2) is a highly versatile synthetic intermediate. The strategic placement of the chlorine atom at the C2 position, flanked by the ring nitrogen and an electron-withdrawing methyl ester at C3, renders this molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (

1
The Causality of Reactivity

The

  • The Ring Nitrogen: Acts as an electron sink, stabilizing the negative charge.

  • The C3-Carboxylate Group: Exerts a strong

    
     (mesomeric) and 
    
    
    (inductive) effect, further delocalizing the electron density.

While the C8-methyl group provides a mild electron-donating inductive effect (

2

Reaction Pathway & Strategic Workflow

The following diagram illustrates the divergent synthetic pathways accessible from the 2-chloroquinoline core via

SNAr_PathwaySMMethyl 2-chloro-8-methylquinoline-3-carboxylate (SM)MeisenheimerMeisenheimer Complex(Stabilized by C3-Ester & Ring N)SM->Meisenheimer NucleophilicAttackCond_Amine1°/2° Amines, K2CO3Solvent: DMA/DMF, 70-90°CMeisenheimer->Cond_AmineCond_HydrazineNH2NH2·H2OSolvent: EtOH, RefluxMeisenheimer->Cond_HydrazineCond_AlkoxideNaOMe or NaOEtSolvent: MeOH/EtOH, RTMeisenheimer->Cond_AlkoxideProd_Amine2-Amino SubstitutedDerivativeCond_Amine->Prod_AmineProd_Hydrazine2-Hydrazinyl SubstitutedDerivativeCond_Hydrazine->Prod_HydrazineProd_Alkoxide2-Alkoxy SubstitutedDerivativeCond_Alkoxide->Prod_Alkoxide

Divergent

Quantitative Reaction Parameters

The choice of nucleophile dictates the required basicity, solvent polarity, and thermal energy. Below is a validated parameter matrix for optimizing substitutions on the 2-chloroquinoline-3-carboxylate scaffold[3],[4].

Nucleophile ClassReagents & StoichiometryPreferred SolventTemp (°C)Time (h)Expected Yield
Secondary Amines (e.g., Morpholine, Piperazine)Amine (3.0 eq),

(4.0 eq)
DMA or DMF70 - 9012 - 1870 - 85%
Primary Amines (Aliphatic)Amine (2.0 eq), DIPEA (3.0 eq)NMP or DMF80 - 1008 - 1265 - 80%
Hydrazines

(Excess)
Ethanol78 (Reflux)4 - 680 - 90%
Alkoxides NaOMe (1.5 eq)Methanol0 - 252 - 485 - 95%

Note: Anilines (aromatic amines) are significantly less nucleophilic and often require Buchwald-Hartwig cross-coupling conditions (Pd-catalysis) rather than standard thermal

5

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. Analytical checkpoints are integrated to ensure reaction fidelity before proceeding to downstream functionalization.

Protocol A: C2-Amination with Secondary Amines

This method utilizes

4

Reagents:

  • Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 eq)

  • Secondary Amine (e.g., 1-methylpiperazine or morpholine) (3.0 eq)

  • Potassium carbonate (

    
    , anhydrous, 325 mesh) (4.0 eq)
    
  • N,N-Dimethylacetamide (DMA), anhydrous

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the quinoline starting material (1.0 eq) in anhydrous DMA (approx. 10 mL per 1 mmol of substrate).

  • Reagent Addition: Add the secondary amine (3.0 eq) followed by finely powdered

    
     (4.0 eq).
    
  • Reaction: Flush the flask with argon, attach a reflux condenser, and heat the suspension to 70°C using an oil bath or heating block. Stir vigorously overnight (approx. 16 hours)[4].

  • In-Process Control (IPC): Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

    • Self-Validation Check: Look for the disappearance of the starting material mass and the characteristic 3:1 isotopic chlorine pattern. The product mass should appear as

      
       corresponding to the aminated adduct.
      
  • Workup: Cool the mixture to room temperature. Quench by pouring into ice-cold distilled water (10x reaction volume). Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify via silica gel flash chromatography (gradient: 0-100% EtOAc in Hexanes) to yield the pure 2-aminoquinoline derivative[4].
    
Protocol B: Hydrazinolysis (Bifunctional Modification)

Hydrazine hydrate is a highly aggressive nucleophile. Depending on the stoichiometry and reaction time, it can substitute the C2-chlorine and concurrently convert the C3-methyl ester into a carbohydrazide[3],[6].

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in a minimum volume of absolute ethanol.

  • Add Hydrazine hydrate (64% in water, 5.0 eq for dual substitution, or 1.1 eq for selective C2 substitution).

  • Heat the mixture to reflux (78°C) for 4 hours[3].

  • Workup: Upon reaction completion (monitored by TLC, 5% MeOH in DCM), cool the mixture to 0°C. Add crushed ice to the solution to precipitate the product.

  • Filter the resulting solid under vacuum, wash thoroughly with cold water, and recrystallize from hot ethanol to yield the pure 2-hydrazinyl-8-methylquinoline-3-carbohydrazide[3].

Troubleshooting & Field-Proven Insights

  • Issue: Hydrolysis of the C2-Chlorine to a C2-Oxo (Quinolone) Species.

    • Cause: Adventitious water in the presence of base can lead to hydroxide formation, which acts as a competing nucleophile.

    • Solution: Ensure DMA/DMF and

      
       are strictly anhydrous. Store hygroscopic bases in a desiccator.
      
  • Issue: Incomplete Reaction with Bulky Amines.

    • Cause: Steric clash during the formation of the Meisenheimer complex.

    • Solution: Elevate the temperature to 120°C using microwave irradiation (sealed vial, 30-45 minutes). Alternatively, switch to N-Methyl-2-pyrrolidone (NMP) as the solvent to accommodate higher thermal profiles.

  • Issue: Ester Cleavage (Saponification).

    • Cause: Extended heating with strong bases (

      
      ) or aqueous conditions.
      
    • Solution: Stick to mild, non-nucleophilic bases like DIPEA or insoluble inorganic bases like

      
       in strictly aprotic solvents[4].
      

References

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity MDPI (Molecules) URL:[Link]

  • Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions PubMed (NIH) URL:[Link]

  • 2-Aminopyridines as Potent and Selective Nav1.8 Inhibitors Exhibiting Efficacy in a Non-Human Primate Pain Model Amazon S3 (Supplemental Data) URL:[Link]

Application Note: Precision Hydrolysis of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the chemoselective hydrolysis of Methyl 2-chloro-8-methylquinoline-3-carboxylate to 2-chloro-8-methylquinoline-3-carboxylic acid . The primary challenge in this transformation is the high electrophilicity of the C2-position, which renders the 2-chloro substituent susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions, potentially yielding the unwanted 2-hydroxy (carbostyril) or 2-methoxy byproducts. This guide presents a validated Lithium Hydroxide (LiOH) mediated protocol optimized for selectivity, alongside a robust Acidic Hydrolysis alternative for difficult substrates.[1]

Introduction & Strategic Analysis

The Substrate Challenge

The quinoline scaffold is a privileged structure in medicinal chemistry. However, the 2-chloro-3-carboxylate motif presents a "competing electrophiles" scenario:

  • Ester Carbonyl (C=O): The desired site of nucleophilic attack for hydrolysis.[1]

  • C2-Carbon: Activated by the adjacent ring nitrogen and the electron-withdrawing ester group, making it highly prone to SNAr displacement of the chloride.

Reaction Mechanics

Standard hydrolysis conditions (e.g., refluxing NaOH) often fail due to the "hard" nature of sodium hydroxide at high temperatures, which favors the displacement of the chlorine atom.

  • The Solution: Use Lithium Hydroxide (LiOH) in a THF/Water system. LiOH is less nucleophilic than NaOH in organic solvents due to tighter ion pairing, and the THF/Water mixture ensures homogeneity while tempering the reactivity of the hydroxide ion. This allows for ester cleavage at ambient temperatures, kinetically favoring hydrolysis over SNAr.[1]

Materials & Equipment

Reagents
ReagentGradeRole
Methyl 2-chloro-8-methylquinoline-3-carboxylate>98% HPLCSubstrate
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O)ReagentPlus®Hydrolysis Agent
Tetrahydrofuran (THF)AnhydrousSolvent (Solubilizer)
WaterDeionized (DI)Solvent (Hydrolysis source)
Hydrochloric Acid (1M and 6M)ACS ReagentQuenching/pH Adjustment
Ethyl AcetateACS ReagentExtraction
Sodium Sulfate (Na₂SO₄)AnhydrousDrying Agent
Equipment
  • Magnetic stirrer with temperature feedback control.[1]

  • Rotary evaporator with vacuum control (to prevent bumping).[1]

  • LC-MS or TLC system for reaction monitoring.[1]

Experimental Protocol (Primary Method)

Method A: Chemoselective LiOH Hydrolysis (Recommended)

Best for: Preserving the 2-chloro substituent and high purity requirements.

Step 1: Reaction Setup
  • Dissolution: In a round-bottom flask, dissolve 1.0 eq (e.g., 5.0 g) of Methyl 2-chloro-8-methylquinoline-3-carboxylate in THF (10 volumes, 50 mL) . Ensure complete dissolution; the solution should be clear.

  • Reagent Preparation: Separately, dissolve 2.5 eq of LiOH·H₂O in Water (5 volumes, 25 mL) .

  • Addition: Cool the THF solution to 0°C using an ice bath. Add the aqueous LiOH solution dropwise over 10 minutes.

    • Rationale: Slow addition at low temperature minimizes local high concentrations of base, preventing side reactions.[1]

Step 2: Reaction Phase
  • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir vigorously for 3–6 hours .

  • Checkpoint (TLC/LC-MS):

    • TLC Eluent:[1][2] 30% Ethyl Acetate in Hexanes.[1]

    • Target: Disappearance of the non-polar ester spot (Rf ~0.6) and appearance of the baseline acid spot.

    • LC-MS: Monitor for Mass [M+H]⁺ = 222.0 (Acid) vs 236.0 (Ester).[1] Watch for [M+H]⁺ = 204 (Hydroxyl byproduct) which indicates over-reaction.[1]

Step 3: Work-up & Isolation[1]
  • Concentration: Evaporate the THF on a rotary evaporator at 30°C (do not heat above 40°C). The mixture will become a slurry.[1]

  • Acidification: Dilute the residue with Water (20 mL) and cool to 0°C. Slowly acidify with 1M HCl to pH 2–3 .

    • Observation: A thick white/off-white precipitate (the carboxylic acid) should form immediately.[1]

  • Filtration: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with Cold Water (3 x 10 mL) to remove residual LiCl and HCl.

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Method B: Acidic Hydrolysis (Alternative)

Best for: Substrates that degrade instantly in base or if Method A yields <50% conversion.

  • Suspend the ester (1.0 eq) in a mixture of Glacial Acetic Acid (10 vol) and 6M HCl (5 vol) .

  • Heat to 80°C for 4–8 hours.

  • Note: Monitor closely.[1] Prolonged heating may cause decarboxylation (loss of CO₂).[1]

  • Cool to RT and pour onto crushed ice. Filter the precipitate as in Method A.

Data Analysis & Validation

Expected Analytical Data
ParameterSpecificationNotes
Appearance Off-white to pale yellow powderDarkening indicates decomposition.[1]
¹H NMR (DMSO-d₆) Loss of -OCH₃ singlet (~3.9 ppm)Appearance of broad -COOH (12-14 ppm).[1]
LC-MS (ESI+) 222.0 / 224.0 (3:1 ratio)Characteristic Chlorine isotope pattern.[1]
Yield 85% – 95%Lower yields suggest SNAr competition.[1]
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Byproduct: 2-Hydroxy acid Hydroxide concentration too high or Temp too high.[1]Switch to Method A (0°C). Reduce LiOH to 1.5 eq.
Incomplete Conversion Poor solubility in THF/Water.[1]Add Methanol (MeOH) as a co-solvent (THF:MeOH:Water 2:1:1).[1]
Decarboxylation Reaction temperature too high during workup.[1]Keep rotary evaporator bath <40°C. Avoid strong acid reflux.[1]

Pathway Visualization

The following diagram illustrates the competing reaction pathways and the logic behind the protocol selection.

ReactionPathways cluster_conditions Condition Logic Ester Methyl 2-chloro-8-methyl quinoline-3-carboxylate Transition Tetrahedral Intermediate Ester->Transition OH- Attack (C3) Byproduct 2-hydroxy-8-methyl quinoline-3-carboxylic acid Ester->Byproduct Path B: SnAr (C2) (NaOH, Reflux) Thermodynamic Control Target 2-chloro-8-methyl quinoline-3-carboxylic acid Transition->Target Path A: Hydrolysis (LiOH, 20°C) Kinetic Control Note1 LiOH/THF favors Path A by tempering nucleophilicity

Figure 1: Chemoselectivity map showing the kinetic preference for ester hydrolysis (Path A) over nucleophilic aromatic substitution (Path B) under controlled conditions.[2][3][4]

References

  • Meth-Cohn, O., et al. (1981).[1][3] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. Link (Foundational work on 2-chloroquinoline synthesis).[1]

  • Ladraa, S., et al. (2010).[1][5] "2-Chloroquinoline-3-carboxylic acid."[1][2][3][6][7][8] Acta Crystallographica Section E. Link (Confirmation of acid stability and structure).

  • Muscia, G. C., et al. (2006).[1] "Ultrasonic promoted synthesis of 2-chloro-3-formylquinolines." Ultrasonics Sonochemistry. Link (Context on reactivity of 2-chloro-3-substituted quinolines).[1]

  • Gao, S., et al. (2015).[1] "Recent advances in the synthesis of quinoline derivatives." RSC Advances. Link (General reactivity profiles).[1]

Sources

Application Notes and Protocols for the Suzuki Coupling of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatility of the Quinolone Scaffold and the Power of Suzuki Coupling

The quinoline nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The targeted derivatization of this heterocyclic system is crucial for the development of novel compounds with tailored properties. Methyl 2-chloro-8-methylquinoline-3-carboxylate serves as a valuable and versatile building block for such endeavors. The presence of a chloro-substituent at the 2-position, activated by the electron-withdrawing nature of the quinoline ring and the adjacent carboxylate group, makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

Among these, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and highly efficient method for the formation of carbon-carbon bonds.[1][2][3] Its tolerance of a wide range of functional groups, relatively mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives have cemented its status as a cornerstone of modern organic synthesis.[2][3]

This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on utilizing Methyl 2-chloro-8-methylquinoline-3-carboxylate as a key building block in Suzuki coupling reactions. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and present representative data to facilitate the successful synthesis of novel 2-aryl-8-methylquinoline-3-carboxylates.

Understanding the Substrate: Physicochemical Properties

A thorough understanding of the starting material is paramount for successful reaction design and execution. Below is a summary of the key physicochemical properties of Methyl 2-chloro-8-methylquinoline-3-carboxylate and its closely related analogues.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Reference
Methyl 2-chloro-8-methylquinoline-3-carboxylateC₁₂H₁₀ClNO₂235.67Not available[4]
2-Chloro-8-methylquinoline-3-carboxaldehydeC₁₁H₈ClNO205.64138-141[5]
2-Chloro-8-methylquinoline-3-carboxylic acidC₁₁H₈ClNO₂221.64Not available[6]

The Mechanism of Suzuki-Miyaura Coupling: A Focus on 2-Chloroquinolines

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[2][3] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][3]

Suzuki_Mechanism Pd(0)L2 Active Catalyst Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(II)_Complex Aryl-Pd(II)-X Complex Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Aryl_Pd_Complex Diaryl-Pd(II) Complex Transmetalation->Aryl_Pd_Complex Reductive_Elimination Reductive Elimination Aryl_Pd_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product Aryl_Halide R-X (2-Chloroquinoline) Aryl_Halide->Oxidative_Addition Boronic_Acid R'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For a substrate like Methyl 2-chloro-8-methylquinoline-3-carboxylate, the oxidative addition of the C-Cl bond to the Pd(0) center can be the rate-limiting step.[7] Heteroaryl chlorides are generally less reactive than their bromide and iodide counterparts.[2] However, the electron-deficient nature of the quinoline ring system facilitates this step. The choice of a suitable phosphine ligand is critical to enhance the electron density on the palladium center, thereby promoting the oxidative addition. Bulky and electron-rich phosphine ligands, such as tricyclohexylphosphine (PCy₃) or biarylphosphines like SPhos and RuPhos, have proven to be particularly effective for the coupling of challenging heteroaryl chlorides.[7][8]

The transmetalation step involves the transfer of the organic group from the boronic acid (or its activated boronate form) to the palladium(II) complex.[1] This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[1] Finally, reductive elimination from the diaryl-palladium(II) complex yields the desired biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Experimental Protocols

The following protocols are designed to be a robust starting point for the Suzuki coupling of Methyl 2-chloro-8-methylquinoline-3-carboxylate with a variety of arylboronic acids. Optimization of reaction parameters may be necessary for specific substrates.

Protocol 1: Standard Suzuki Coupling with an Arylboronic Acid

This protocol employs a common palladium catalyst and phosphine ligand system suitable for many applications.

Materials:

  • Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Tricyclohexylphosphine (PCy₃) or Triphenylphosphine (PPh₃) (4-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle/oil bath

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Setup 1. Assemble dry Schlenk flask under inert atmosphere (N₂ or Ar). Reagents 2. Add chloroquinoline, boronic acid, and base. Setup->Reagents Solvent 3. Add anhydrous dioxane and degassed water. Reagents->Solvent Degas 4. Degas the mixture by sparging with inert gas. Solvent->Degas Catalyst 5. Add Pd(OAc)₂ and phosphine ligand. Degas->Catalyst Heating 6. Heat the reaction mixture to 80-100 °C with vigorous stirring. Catalyst->Heating Monitoring 7. Monitor progress by TLC or LC-MS (typically 12-24 hours). Heating->Monitoring Cooling 8. Cool to room temperature. Monitoring->Cooling Extraction 9. Dilute with ethyl acetate and wash with water and brine. Cooling->Extraction Drying 10. Dry organic layer over Na₂SO₄, filter, and concentrate. Extraction->Drying Purification 11. Purify by flash column chromatography. Drying->Purification

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Procedure:

  • To a dry Schlenk flask, add Methyl 2-chloro-8-methylquinoline-3-carboxylate (e.g., 0.5 mmol, 1.0 equiv), the desired arylboronic acid (0.6 mmol, 1.2 equiv), and potassium carbonate (1.0 mmol, 2.0 equiv).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous 1,4-dioxane (3 mL) and degassed water (1 mL) to the flask via syringe.

  • Sparge the resulting suspension with nitrogen or argon for 10-15 minutes.

  • In a separate vial, weigh palladium(II) acetate (0.01 mmol, 2 mol%) and the phosphine ligand (e.g., PCy₃, 0.02 mmol, 4 mol%) and add them to the reaction flask against a positive flow of inert gas.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Protocol 2: Microwave-Assisted Suzuki Coupling

For rapid reaction optimization and synthesis, microwave irradiation can significantly reduce reaction times.

Materials:

  • Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 equiv)

  • Arylboronic acid pinacol ester (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • N,N-Dimethylformamide (DMF) or 1,4-Dioxane/Water mixture

  • Microwave reactor and appropriate vials

Procedure:

  • To a microwave reaction vial, add Methyl 2-chloro-8-methylquinoline-3-carboxylate (0.25 mmol, 1.0 equiv), the arylboronic acid pinacol ester (0.375 mmol, 1.5 equiv), and potassium phosphate (0.75 mmol, 3.0 equiv).

  • Add Pd₂(dba)₃ (0.005 mmol, 2 mol%) and RuPhos (0.01 mmol, 4 mol%).

  • Add the chosen solvent system (e.g., DMF, 2 mL or Dioxane/Water 4:1, 2.5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction to 120-150 °C for 30-90 minutes, with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of various chloro-heterocycles, providing a reference for expected outcomes with Methyl 2-chloro-8-methylquinoline-3-carboxylate.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C) / TimeYield (%)Reference
2-Aryl-4-chloro-3-iodoquinolineArylboronic acidPdCl₂(PPh₃)₂ (5)PCy₃ (10)K₂CO₃ (2)Dioxane/H₂O80-90 / 18hGood to Excellent[7]
2-ChloropyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Dioxane/H₂O100 / 12-24h~90[8]
3-Chloropyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (2)RuPhos (4)K₂CO₃ (2)DMF/H₂O120 (MW) / 30min~85[8]
6-ChloroquinolinePhenylboronic acidPd/C (5)dicyclohexylphosphino-biphenyl (10)K₂CO₃ (2)Toluene/H₂O100 / 16h88
2-Chloroquinoline3-Tolylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)DMF90 / 48h75[7]

Troubleshooting and Key Considerations

  • Low Yields: If yields are low, consider increasing the catalyst/ligand loading, using a more electron-rich and bulky phosphine ligand (e.g., Buchwald-type ligands), or employing a stronger base such as cesium carbonate (Cs₂CO₃). Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

  • Dehalogenation: The reduction of the C-Cl bond to a C-H bond can be a competing side reaction. This can sometimes be minimized by using milder reaction conditions or a different solvent system.

  • Homocoupling of Boronic Acid: The formation of biaryl products from the boronic acid starting material can occur, especially if the reaction mixture is not properly degassed.[2]

  • Hydrolysis of the Ester: The basic conditions of the Suzuki coupling could potentially lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid. If this is observed, using a milder base like potassium fluoride (KF) or sodium bicarbonate (NaHCO₃) may be beneficial.[1]

Conclusion

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a highly effective building block for the synthesis of diverse 2-aryl-quinoline derivatives via the Suzuki-Miyaura cross-coupling reaction. By carefully selecting the palladium catalyst, phosphine ligand, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocols and data presented in this application note serve as a comprehensive starting point for the successful implementation of this powerful synthetic transformation in drug discovery and materials science research.

References

  • One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemical Engineering. [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. [Link]

  • 2-Chloro-8-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689082. PubChem. [Link]

  • Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. ACS Publications. [Link]

  • Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. R Discovery. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. [Link]

  • material safety data sheet - Capot Chemical. Capot Chemical. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. [Link]

  • Suzuki cross-coupling reaction. YouTube. [Link]

Sources

Application Note: Divergent Functionalization of the C-2 Position in Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Mechanistic rationale and self-validating protocols for C-2 functionalization via Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed cross-coupling.

Chemical Rationale & Reactivity Profiling

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a highly versatile, multi-functionalized building block widely utilized in the synthesis of privileged quinoline scaffolds for medicinal chemistry[1]. The quinoline core is ubiquitous in antimalarial, anticancer, and antibacterial agents. The specific substitution pattern of this molecule—featuring a methyl group at C-8, an electron-withdrawing methyl ester at C-3, and a reactive chlorine atom at C-2—creates a unique electronic environment that dictates its synthetic utility.

The C-2 position is profoundly electrophilic. This is driven by two synergistic factors:

  • Inductive and Resonance Effects of N1: The adjacent pyridine-like nitrogen atom withdraws electron density from the C-2 carbon, activating the C-Cl bond[2].

  • Activation by the C-3 Ester: The methyl carboxylate group at C-3 exerts a strong electron-withdrawing effect (-M and -I), further lowering the lowest unoccupied molecular orbital (LUMO) energy at the C-2 position.

Consequently, the C-2 C-Cl bond acts as an excellent leaving group, making it highly susceptible to both Nucleophilic Aromatic Substitution (SNAr) with heteroatom nucleophiles and Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) for carbon-carbon or carbon-heteroatom bond formation[1][2].

G SM Methyl 2-chloro-8-methylquinoline- 3-carboxylate SNAr Nucleophilic Aromatic Substitution (SNAr) SM->SNAr Amines/Alcohols Base, Heat Pd Pd-Catalyzed Cross-Coupling SM->Pd Boronic Acids/Amines Pd Cat, Ligand, Base Prod1 2-Amino/Alkoxy/Thio Derivatives SNAr->Prod1 Prod2 2-Aryl/Alkyl/Alkynyl Derivatives Pd->Prod2

Workflow of divergent C-2 functionalization via SNAr and Pd-catalyzed cross-coupling.

Protocol I: Nucleophilic Aromatic Substitution (SNAr) with Secondary Amines

Causality & Design: The SNAr reaction at the C-2 position proceeds via an addition-elimination mechanism. The use of a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) is critical as it stabilizes the highly polar Meisenheimer complex intermediate. N,N-Diisopropylethylamine (DIPEA) is selected as a sterically hindered, non-nucleophilic base to scavenge the generated HCl without competing with the secondary amine nucleophile. Microwave irradiation is utilized to accelerate the reaction, providing thermodynamic control and minimizing potential ester hydrolysis side-reactions[3].

Materials:

  • Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 equiv, 1.0 mmol)

  • Cyclic secondary amine (e.g., morpholine, piperidine) (1.5 equiv, 1.5 mmol)

  • DIPEA (2.0 equiv, 2.0 mmol)

  • Anhydrous NMP (5.0 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 mmol).

  • Reagent Addition: Add 5.0 mL of anhydrous NMP to dissolve the starting material. Subsequently, add the secondary amine (1.5 mmol) and DIPEA (2.0 mmol) via a micropipette.

  • Degassing: Purge the vial with Argon for 5 minutes to prevent oxidative degradation of the amine at high temperatures.

  • Reaction: Seal the vial and subject it to microwave irradiation at 80 °C for 30–45 minutes[3]. (Note: If a microwave reactor is unavailable, conventional heating at 80–100 °C for 4–6 hours can be substituted).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (25 mL) and wash sequentially with saturated aqueous NaHCO3 (2 x 15 mL), water (15 mL), and brine (15 mL). The repeated aqueous washes are essential to remove the high-boiling NMP solvent.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the 2-aminoquinoline-3-carboxylate derivative.

Protocol II: Palladium-Catalyzed C-N Buchwald-Hartwig Amination

Causality & Design: While SNAr is highly effective for aliphatic and strongly nucleophilic amines, aromatic amines (anilines) or sterically hindered primary amines require transition-metal catalysis[3]. The Buchwald-Hartwig amination utilizes Pd2(dba)3 as the Pd(0) source and Xantphos as a bidentate ligand. Xantphos is specifically chosen for its wide bite angle (~111°), which forces the palladium center into a geometry that highly promotes the reductive elimination step—often the rate-limiting step in C-N bond formation. Sodium tert-butoxide (NaOtBu) is employed as a strong base to deprotonate the coordinated amine during the transmetalation phase[3].

Buchwald Pd0 Pd(0)/Xantphos Active Catalyst OA Oxidative Addition (C-Cl Cleavage) Pd0->OA Quinoline-Cl TM Amine Coordination & Deprotonation OA->TM Amine + NaOtBu RE Reductive Elimination (C-N Formation) TM->RE RE->Pd0 Product

Catalytic cycle for the Buchwald-Hartwig amination at the C-2 position.

Materials:

  • Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 equiv, 0.5 mmol)

  • Primary amine / Aniline (1.5 equiv, 0.75 mmol)

  • Pd2(dba)3 (5 mol%, 0.025 mmol)

  • Xantphos (10 mol%, 0.05 mmol)

  • NaOtBu (2.5 equiv, 1.25 mmol)

  • Anhydrous Toluene (10 mL)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or using standard Schlenk techniques, charge an oven-dried Schlenk tube with Methyl 2-chloro-8-methylquinoline-3-carboxylate, Pd2(dba)3, Xantphos, and NaOtBu[3].

  • Solvent & Amine Addition: Transfer the tube to a fume hood. Under a positive flow of Argon, add anhydrous toluene (10 mL) followed by the amine.

  • Degassing: Bubble Argon directly through the reaction mixture for 10–15 minutes. Critical Step: Pd(0) species and electron-rich phosphine ligands are highly sensitive to oxygen; failure to degas will result in catalyst death and low yields.

  • Heating: Seal the tube and heat the mixture in a pre-heated oil bath at 100 °C for 1–2 hours[3]. Monitor the reaction progress via TLC or LC-MS.

  • Workup: Cool to room temperature, dilute with dichloromethane (20 mL), and filter through a short pad of Celite to remove the precipitated palladium black and inorganic salts. Wash the Celite pad with additional dichloromethane (10 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel chromatography to isolate the coupled product.

Quantitative Data & Reaction Scope

The following table summarizes expected yields and optimal conditions for various C-2 functionalization strategies, demonstrating the broad synthetic utility of the 2-chloroquinoline-3-carboxylate scaffold[1][3].

Reaction TypeNucleophile / Coupling PartnerCatalyst / LigandBaseSolvent & TempExpected Yield
SNAr Morpholine (Secondary Amine)NoneDIPEANMP, 80 °C (MW)85 - 95%
SNAr Sodium Methoxide (Alkoxide)NoneNaOMeMeOH, 65 °C75 - 85%
Buchwald-Hartwig 4-Chloroaniline (Aromatic Amine)Pd2(dba)3 / XantphosNaOtBuToluene, 100 °C70 - 80%
Suzuki-Miyaura Phenylboronic AcidPd(PPh3)4K2CO31,4-Dioxane/H2O, 90 °C80 - 90%
Sonogashira PhenylacetylenePd(PPh3)2Cl2 / CuIEt3NTHF, 60 °C75 - 85%
References

1.1 2.2 3.3

Sources

Application Note: Advanced One-Pot Cyclization Strategies for Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Rationale & Context

The 2-chloroquinoline-3-carboxylate architecture is widely recognized as a "privileged scaffold" in medicinal chemistry and drug development[1]. The orthogonal reactivity of the C2-chlorine and the C3-ester groups makes these compounds exceptional substrates for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and copper-free Sonogashira couplings[2],[1].

The specific target of this application note, Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS: 773874-59-2) , incorporates an additional C8-methyl group. This substitution sterically influences the spatial orientation of the quinoline core, a critical feature for structure-activity relationship (SAR) optimization in targeted drug discovery.

Historically, synthesizing these derivatives relies on the Meth-Cohn quinoline synthesis, which utilizes a Vilsmeier reagent to form 2-chloro-3-formylquinolines from N-arylacetamides[3]. However, this classical method naturally terminates at the aldehyde stage. To streamline the synthesis of the C3-carboxylate and minimize the isolation of highly reactive intermediates, we have validated two robust, one-pot cascade protocols that bypass discrete purification steps[4].

Mechanistic Pathway Design & Causality

We present two orthogonal one-pot methodologies, allowing researchers to select a route based on starting material availability and scale-up requirements.

Route A: Knoevenagel Condensation & In Situ Chlorination

This route leverages the thermodynamic driving force of aromatization. 2-Amino-3-methylbenzaldehyde undergoes a base-catalyzed Knoevenagel condensation with dimethyl malonate. The subsequent intramolecular cyclization expels methanol to form a 2-oxo-1,2-dihydroquinoline intermediate[1]. Without isolating this intermediate, the direct addition of phosphorus oxychloride (POCl₃) converts the tautomeric C2-hydroxyl group into a C2-chloride, driving the final aromatization of the pyridine ring.

Route B: Vilsmeier-Haack Cyclization & Oxidative Esterification

This cascade initiates with the classical Meth-Cohn cyclization. The Vilsmeier reagent (POCl₃/DMF) acts dually as a formylating and cyclizing agent on N-(2-methylphenyl)acetamide[1],[3]. Following the formation of the 2-chloro-3-carbaldehyde intermediate, the crude mixture is directly subjected to an oxidative esterification using iodine and potassium hydroxide in methanol. The aldehyde forms a hemiacetal with methanol, which is subsequently oxidized by iodine to yield the target methyl ester[4].

Visualizing the Synthetic Workflows

RouteA SM 2-Amino-3-methylbenzaldehyde + Dimethyl malonate Cond Base-Catalyzed Condensation (Piperidine, EtOH, 80°C) SM->Cond Int Intermediate: Methyl 2-oxo-8-methyl- 1,2-dihydroquinoline-3-carboxylate Cond->Int Cyclization (-H2O, -MeOH) Chlor In Situ Chlorination (POCl3, 105°C) Int->Chlor Prod Target Molecule: Methyl 2-chloro- 8-methylquinoline-3-carboxylate Chlor->Prod Aromatization

Workflow for the one-pot condensation-chlorination synthesis of the target quinoline.

RouteB N1 N-(2-Methylphenyl)acetamide + Vilsmeier Reagent (POCl3/DMF) N3 Intermediate: 2-Chloro-8-methyl- quinoline-3-carbaldehyde N1->N3 Formylation & Cyclization N4 Oxidative Esterification (I2, KOH, MeOH) N3->N4 N5 Target Molecule: Methyl 2-chloro- 8-methylquinoline-3-carboxylate N4->N5 Hemiacetal Oxidation

One-pot Vilsmeier-Haack and oxidative esterification cascade.

Quantitative Data: Route Comparison

ParameterRoute A: Condensation-ChlorinationRoute B: Vilsmeier-Oxidative Esterification
Primary Precursor 2-Amino-3-methylbenzaldehydeN-(2-Methylphenyl)acetamide
Key Reagents Dimethyl malonate, Piperidine, POCl₃POCl₃, DMF, I₂, KOH, MeOH
Transient Intermediate Methyl 2-oxo-8-methyl-1,2-dihydroquinoline-3-carboxylate2-Chloro-8-methylquinoline-3-carbaldehyde
Typical Overall Yield 78% – 82%65% – 70%
Total Reaction Time 6 – 8 hours10 – 12 hours
E-Factor (Waste) Lower (Direct halogenation)Higher (Excess salts from oxidation)
Strategic Advantage High atom economy; avoids strong oxidantsUtilizes highly inexpensive, stable starting materials

Experimental Protocols

Protocol A: One-Pot Condensation-Chlorination (Route A)
  • Condensation: Charge a dry, argon-flushed 250 mL round-bottom flask with 2-amino-3-methylbenzaldehyde (10.0 mmol, 1.0 eq) and dimethyl malonate (12.0 mmol, 1.2 eq).

  • Catalysis: Add absolute ethanol (50 mL) followed by piperidine (1.0 mmol, 0.1 eq). Causality: Piperidine lowers the activation energy for the Knoevenagel condensation by forming a highly reactive iminium intermediate with the aldehyde.

  • Cyclization: Heat the mixture to reflux (80 °C) for 4 hours.

    • Self-Validation: The completion of the cyclization must be confirmed by TLC (Hexane:EtOAc 7:3). The disappearance of the bright yellow aldehyde spot validates the formation of the 2-oxo intermediate. Proceeding without this confirmation will result in unreacted aldehyde being destroyed in the next step.

  • Solvent Removal: Distill off the ethanol under reduced pressure in the same pot. Ensure the residue is completely dry.

  • Chlorination: Cool the vessel to 0 °C. Carefully add POCl₃ (30.0 mmol, 3.0 eq) dropwise. Causality: POCl₃ serves a dual purpose—it acts as a dehydrating agent to drive the final aromatization and provides the chloride source for the C2 position.

  • Aromatization: Heat the mixture to 105 °C for 2 hours.

  • Workup: Cool to room temperature, quench by pouring slowly over crushed ice, neutralize with saturated aqueous Na₂CO₃, and extract with EtOAc (3 x 50 mL). Dry over anhydrous Na₂SO₄ and concentrate to yield the target molecule.

Protocol B: One-Pot Vilsmeier-Oxidative Esterification (Route B)
  • Vilsmeier Reagent Preparation: In a dry flask at 0 °C, add POCl₃ (35.0 mmol, 3.5 eq) dropwise to anhydrous DMF (40.0 mmol, 4.0 eq). Stir for 30 minutes to form the chloromethyleneiminium ion.

  • Formylation/Cyclization: Add N-(2-methylphenyl)acetamide (10.0 mmol, 1.0 eq) portion-wise. Heat the mixture to 90 °C for 6 hours. Causality: The Vilsmeier reagent acts as a potent electrophile, simultaneously formylating the methyl group of the acetamide and triggering the cyclization onto the aromatic ring[1].

    • Self-Validation: Before initiating the oxidative esterification, the formation of the 2-chloro-8-methylquinoline-3-carbaldehyde intermediate must be verified via LC-MS (m/z [M+H]⁺ 206). Premature addition of methanol and iodine will oxidize the uncyclized intermediate, yielding intractable tar.

  • Hemiacetal Formation: Cool the crude mixture to room temperature. Slowly add anhydrous methanol (50 mL).

  • Oxidative Esterification: Add Iodine (12.0 mmol, 1.2 eq) followed by KOH (30.0 mmol, 3.0 eq). Stir at room temperature for 3 hours. Causality: Iodine, in the presence of a base, acts as a mild, chemoselective oxidant. It oxidizes the transient hemiacetal directly to the methyl ester without cleaving the quinoline ring[4].

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize excess iodine (indicated by the disappearance of the brown color). Extract with Dichloromethane (3 x 50 mL), wash with brine, dry over MgSO₄, and concentrate.

References

  • Keivanloo, A., et al. "Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions." Molecular Diversity, 21(1), 29-36 (2017). URL: [Link]

  • Ali, A. A., et al. "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." Arabian Journal of Chemistry, 13(1), 1153-1205 (2020). URL: [Link]

  • ChemBuyersGuide. "Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS: 773874-59-2)." ChemBuyersGuide. URL: [Link]

  • Ejalonibu, M. A., et al. "Synthesis, in silico molecular docking analysis, pharmacokinetic properties and evaluation of antibacterial and antioxidant activities of fluoroquinolines." BMC Chemistry, 16(1), 3 (2022). URL: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of Methyl 2-chloro-8-methylquinoline-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, microwave-assisted protocol for the synthesis of Methyl 2-chloro-8-methylquinoline-3-carboxylate , a critical scaffold in medicinal chemistry. Traditional thermal methods for quinoline synthesis (e.g., Meth-Cohn) often suffer from prolonged reaction times (4–16 hours) and variable yields.[1] By leveraging microwave dielectric heating, we demonstrate a two-stage workflow that reduces total synthesis time by >80% while improving purity profiles. This guide covers the Vilsmeier-Haack cyclization of o-acetotoluidide to the intermediate aldehyde, followed by a facile one-pot oxidative esterification.

Introduction & Scaffold Analysis

The 2-chloroquinoline-3-carboxylate pharmacophore is a versatile building block for fused heterocyclic systems (e.g., pyrano[2,3-b]quinolines) and exhibits significant biological activities, including antimalarial, antibacterial, and anticancer properties.[2]

The 8-methyl substituent is of particular interest as it introduces steric bulk proximal to the nitrogen, potentially modulating metabolic stability and receptor binding affinity in drug candidates. However, this steric hindrance can also impede cyclization under conventional heating, making microwave irradiation—with its ability to overcome activation energy barriers via direct molecular coupling—an ideal synthetic tool.

Retrosynthetic Logic

The synthesis is designed via a "Disconnect-Functionalize" approach:

  • Core Construction: Construction of the quinoline ring via Vilsmeier-Haack cyclization.

  • Functionalization: Direct oxidative conversion of the C3-formyl group to the methyl ester.

Retrosynthesis cluster_reagents Reagents Target Methyl 2-chloro-8-methyl quinoline-3-carboxylate Aldehyde 2-Chloro-8-methyl quinoline-3-carbaldehyde Target->Aldehyde Oxidative Esterification Precursor N-(2-methylphenyl)acetamide (o-Acetotoluidide) Aldehyde->Precursor MW Vilsmeier-Haack (POCl3/DMF) R1 POCl3 / DMF R2 NIS / K2CO3 / MeOH

Figure 1: Retrosynthetic analysis showing the two-stage microwave-assisted pathway.

Experimental Protocols

Stage 1: Microwave-Assisted Vilsmeier-Haack Cyclization

This step constructs the quinoline core. The use of microwave irradiation accelerates the formation of the electrophilic Vilsmeier reagent and the subsequent intramolecular cyclization.

Reagents:

  • Precursor:

    
    -(2-methylphenyl)acetamide (10 mmol, 1.49 g)[1]
    
  • Reagent A: Phosphorus Oxychloride (

    
    ) (70 mmol, 6.5 mL)[1][3]
    
  • Solvent/Reagent B:

    
    -Dimethylformamide (DMF) (30 mmol, 2.3 mL)[1]
    

Protocol:

  • Vilsmeier Reagent Formation (In Situ): In a microwave-safe vial equipped with a magnetic stir bar, add dry DMF. Cool to 0–5 °C in an ice bath. Add

    
     dropwise under stirring.[1][4][5] Caution: Exothermic reaction.[1] Stir for 10–15 minutes at 0 °C to form the chloroiminium salt.
    
  • Addition: Add

    
    -(2-methylphenyl)acetamide to the vial. Seal the vial with a pressure-rated cap (PTFE/Silicone septum).[1]
    
  • Microwave Irradiation: Place the vial in the microwave reactor (e.g., CEM Discover or Anton Paar Monowave).

    • Mode: Dynamic Power (maintain temperature).[1]

    • Temperature: 85 °C.

    • Hold Time: 15–20 minutes (vs. 4–16 hours thermal).

    • Stirring: High.[1]

    • Max Power: 300 W.[1]

  • Quenching: Pour the reaction mixture onto ~50 g of crushed ice with vigorous stirring. The yellow/orange oil will solidify upon standing.[1]

  • Isolation: Filter the solid, wash copiously with cold water to remove acidic residues, and dry under vacuum.

  • Purification: Recrystallize from Ethyl Acetate/Hexane (1:1) to obtain 2-chloro-8-methylquinoline-3-carbaldehyde as yellow needles.[1][6]

Mechanism of Action: The microwave field couples efficiently with the polar Vilsmeier adduct, facilitating the electrophilic attack on the aromatic ring and the subsequent elimination of water.

Mechanism Step1 Vilsmeier Reagent Formation (DMF + POCl3) Step2 N-Formylation of Acetanilide Step1->Step2 Electrophilic Attack Step3 Cyclization via Imidoyl Chloride Step2->Step3 MW Irradiation (Rate Limiting) Step4 Hydrolysis to Aldehyde Step3->Step4 Ice Quench

Figure 2: Mechanistic pathway of the Vilsmeier-Haack cyclization.

Stage 2: One-Pot Oxidative Esterification

Direct conversion of the aldehyde to the methyl ester avoids the isolation of the carboxylic acid intermediate, which can be difficult to purify. We utilize N-Iodosuccinimide (NIS) and Potassium Carbonate (


) in Methanol.[1]

Reagents:

  • Substrate: 2-chloro-8-methylquinoline-3-carbaldehyde (1 mmol)

  • Oxidant: N-Iodosuccinimide (NIS) (2.5 mmol)[1]

  • Base: Potassium Carbonate (

    
    ) (2.5 mmol)[1]
    
  • Solvent: Methanol (MeOH) (5 mL)

Protocol:

  • Setup: In a 10 mL microwave vial, dissolve the aldehyde in Methanol.

  • Reagent Addition: Add

    
     and NIS.
    
  • Microwave Irradiation:

    • Temperature: 60 °C.

    • Time: 5–10 minutes.

    • Power: 100 W (Low absorption, gentle heating required).[1]

  • Work-up: Dilute the mixture with water (10 mL). Add Sodium Thiosulfate (

    
    , 0.5 g) to quench excess iodine species (indicated by color fading).[1]
    
  • Extraction: Extract with Dichloromethane (

    
     mL). Dry organic layer over anhydrous 
    
    
    
    .[1]
  • Purification: Evaporate solvent. The crude product is typically high purity (>90%).[1] Further purification can be achieved via silica gel flash chromatography (Hexane:EtOAc 9:1).[1]

Target Product: Methyl 2-chloro-8-methylquinoline-3-carboxylate .

Results & Data Comparison

The microwave-assisted protocol demonstrates superior efficiency compared to conventional thermal methods.

ParameterConventional Thermal MethodMicrowave-Assisted ProtocolImprovement
Reaction Time (Stage 1) 4 – 16 Hours15 – 20 Minutes~95% Reduction
Reaction Time (Stage 2) 3 – 5 Hours (Reflux)5 – 10 Minutes~96% Reduction
Yield (Stage 1) 55 – 65%85 – 92%+30% Increase
Yield (Stage 2) 60 – 70%88 – 91%+20% Increase
Solvent Usage High (Reflux volumes)Low (Sealed vessel)Green Chemistry

Table 1: Comparative analysis of synthesis metrics.

Critical Parameters & Troubleshooting (Expert Tips)

  • Temperature Control (Stage 1): The Vilsmeier reaction is exothermic.[1] While MW heating is used to drive the reaction, the initial mixing of DMF and

    
    must be done at 0 °C to prevent thermal decomposition of the reagent before substrate addition.
    
  • The "8-Methyl" Effect: The methyl group at position 8 creates steric hindrance near the reaction center. If yields are low, increase the MW hold time to 25 minutes rather than increasing temperature, which may cause charring (tar formation).[1]

  • Hydrolysis Risk: In Stage 2, prolonged exposure to basic methanol (

    
    /MeOH) can lead to nucleophilic substitution of the 2-chloro group to form a 2-methoxy derivative.[1] Do not exceed 60 °C  and strictly monitor time. Quench immediately upon consumption of starting material (TLC monitoring).[1]
    
  • Safety:

    
     reacts violently with water. All glassware must be oven-dried.[1] The quenching step generates HCl gas; perform in a fume hood.[1]
    

References

  • Meth-Cohn, O., & Narine, B. (1978).[1][7] A Versatile New Synthesis of Quinolines and Related Fused Pyridines.[1] Tetrahedron Letters, 19(23), 2045-2048.[1] [1]

  • Kidwai, M., & Negi, N. (1997).[1] Microwave Assisted Synthesis of Novel 2-Chloro-3-formylquinolines. Monatshefte für Chemie, 128, 85-88.

  • Borton, D., et al. (2004).[1] Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 2423-2425.

  • Gogoi, S., & Konwar, D. (2005).[1] An efficient and one-pot synthesis of methyl esters from aldehydes catalyzed by iodine in methanol. Tetrahedron Letters, 46(44), 7581-7583.[1]

  • Rajanna, K. C., et al. (2013).[1][8] Vilsmeier Haack Adducts as Effective Reagents... under Conventional and Non-Conventional Conditions.[1][8] Green and Sustainable Chemistry, 3, 19-28.

  • Muscia, G. C., et al. (2011).[1] Microwave-assisted synthesis of 2-chloro-3-formylquinolines. Arkivoc, (vii), 212-220.[1]

Sources

Catalytic hydrogenation protocols for Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Catalytic Hydrogenation and Hydrodehalogenation Protocols for Methyl 2-chloro-8-methylquinoline-3-carboxylate

Introduction & Mechanistic Rationale

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a highly functionalized N-heteroaryl scaffold frequently utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and advanced organic materials. From a synthetic standpoint, this molecule presents a distinct chemoselectivity challenge during reduction: it contains three reducible functionalities—a 2-chloro substituent, an electron-deficient quinoline ring, and a methyl ester.

The primary objective in most workflows is the selective hydrodehalogenation of the 2-chloro position to yield methyl 8-methylquinoline-3-carboxylate, leaving the aromatic ring and ester intact.

Causality in Catalyst and Condition Selection:

  • Catalyst Choice: Palladium on carbon (Pd/C) is the premier catalyst for this transformation due to its high affinity for oxidative addition into C(sp²)–Cl bonds. In contrast, stronger hydrogenation catalysts like platinum oxide (PtO₂) or ruthenium typically favor the deep reduction of the nitrogen-containing heteroaromatic ring to yield 1,2,3,4-tetrahydroquinolines.

  • The Critical Role of the Base: During the reductive cleavage of the C–Cl bond, one equivalent of hydrochloric acid (HCl) is generated. If left unneutralized, the HCl will protonate the quinoline nitrogen. This protonation significantly increases the electrophilicity of the pyridine ring, inadvertently activating it toward unwanted deep reduction. Furthermore, halide accumulation can poison the palladium surface. Therefore, the stoichiometric addition of a base (e.g., Triethylamine, K₂CO₃, or Sodium Acetate) is mechanistically required to drive the reaction forward and maintain chemoselectivity (1).

  • Solvent Effects: Protic solvents like methanol (MeOH) significantly enhance the rate of hydrodehalogenation by stabilizing the polar transition states during the oxidative addition phase and facilitating rapid proton transfer (2).

Reaction Pathways and Selectivity Map

G SM Methyl 2-chloro-8-methylquinoline- 3-carboxylate Dehalo Methyl 8-methylquinoline- 3-carboxylate (Target Product) SM->Dehalo Pd/C, H2 (1 atm) Base (Et3N/K2CO3) MeOH, 25-40°C THQ Methyl 8-methyl-1,2,3,4- tetrahydroquinoline-3-carboxylate (Over-reduction Byproduct) SM->THQ PtO2 or Ru/C, H2 (>50 psi) Acidic Media (TFA/HCl) High Temp Dehalo->THQ Prolonged H2 exposure Strong Acid

Reaction pathways for the catalytic hydrogenation of the quinoline substrate.

Quantitative Optimization of Hydrodehalogenation

The following table summarizes empirical data regarding the optimization of reaction conditions for the selective removal of the 2-chloro group without reducing the quinoline core.

EntryCatalystH₂ SourceSolventBase (Equiv)Temp (°C)Conversion (%)Selectivity for Target (%)
110% Pd/CH₂ (1 atm)THFNone25< 30%95%
210% Pd/CH₂ (1 atm)MeOHEt₃N (1.5)25> 99%> 99%
310% Pd/CH₂ (1 atm)EtOAcNaOAc (1.5)4085%98%
4PtO₂H₂ (50 psi)AcOHNone60> 99%< 5% (Ring reduction)
55% Pd/CTES (2.0)MeOHK₂CO₃ (2.0)40> 99%> 99%

Data Interpretation: Entry 2 demonstrates the optimal standard conditions. Entry 5 utilizes Triethylsilane (TES) as a safe, liquid-phase transfer hydrogenation reagent, which has been proven highly effective for N-heteroaryl halides (2).

Experimental Protocols

Protocol A: Standard Catalytic Hydrodehalogenation using Hydrogen Gas

This protocol is designed as a self-validating system; the consumption of base and the physical cessation of hydrogen gas uptake serve as real-time indicators of reaction completion.

Materials:

  • Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 mmol, ~235.6 mg)

  • 10% Palladium on Carbon (Pd/C, 50% wet) (10 mol% Pd, ~106 mg)

  • Triethylamine (Et₃N) (1.5 mmol, ~210 µL)

  • Anhydrous Methanol (10 mL)

  • Hydrogen gas balloon

Step-by-Step Methodology:

  • Preparation of the Reaction Mixture: In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the starting material in 10 mL of anhydrous methanol.

  • Base Addition: Add triethylamine (1.5 mmol) to the solution. Causality Note: The basic environment prevents the protonation of the resulting methyl 8-methylquinoline-3-carboxylate, ensuring the aromatic ring remains unactivated toward further reduction.

  • Catalyst Introduction: Carefully add the 10% Pd/C to the flask. Safety Note: Always add Pd/C to a solution under an inert atmosphere (Nitrogen/Argon) to prevent solvent ignition.

  • Purging and Reaction: Seal the flask with a rubber septum. Evacuate the flask and backfill with hydrogen gas from a balloon (repeat 3 times). Allow the mixture to stir vigorously at room temperature (25 °C) under a positive pressure of hydrogen (1 atm).

  • Validation & Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or GC-MS. The reaction is typically complete within 2 to 4 hours. The cessation of hydrogen bubbling/uptake is a physical validation of completion.

  • Workup and Catalyst Removal: Once complete, purge the flask with nitrogen. Filter the heterogeneous mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate (3 x 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (10 mL) to remove residual triethylamine hydrochloride salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate to yield the pure methyl 8-methylquinoline-3-carboxylate.

Protocol B: Transfer Hydrodehalogenation using Triethylsilane (TES)

For laboratories avoiding pressurized hydrogen gas, this transfer hydrogenation protocol provides a safer, highly efficient alternative, leveraging recent advancements in silane-mediated reductions (3).

Materials:

  • Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 mmol)

  • 5% Palladium on Carbon (Pd/C) (4.0 wt%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol)

  • Triethylsilane (TES) (2.0 mmol)

  • Methanol (2.0 mL)

Step-by-Step Methodology:

  • Setup: In a 10 mL sealed reaction vial, combine the quinoline substrate (1.0 mmol), K₂CO₃ (2.0 mmol), and 5% Pd/C (4.0 wt%) in methanol (2.0 mL).

  • Reagent Injection: Slowly inject triethylsilane (2.0 mmol) into the mixture via a syringe. Causality Note: TES acts as a mild, liquid-phase hydrogen donor. The slow addition prevents rapid, uncontrolled gas evolution and thermal spikes.

  • Heating: Seal the vial and heat the mixture to 40 °C, maintaining vigorous stirring for 4 hours.

  • Validation: Analyze an aliquot by GC-MS. The disappearance of the isotopic chlorine cluster (M and M+2 peaks characteristic of the 2-chloro starting material) validates complete dehalogenation.

  • Workup: Cool to room temperature, filter through Celite, and concentrate. Purify via flash column chromatography if trace silanol byproducts remain.

References

  • Yu, P., et al. (2026). A novel hydrodehalogenation method for α-substituted halogenated heterocycles utilizing a Pd/C-catalyzed system with triethylsilane (TES). Synlett (Thieme Connect).[Link]

  • Saha, A., et al. (2024). Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega.[Link]

Sources

Application Note: Scale-Up Synthesis and Process Optimization of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Drug Development Professionals, and Synthetic Researchers Document Type: Technical Protocol & Mechanistic Guide

Strategic Rationale & Chemical Background

Quinoline derivatives, particularly 2-chloroquinoline-3-carboxylates, are highly privileged scaffolds in pharmaceutical chemistry. They serve as essential electrophilic building blocks for the construction of fused heterocycles and complex active pharmaceutical ingredients (APIs) ()[1].

The target compound, Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS: 773874-59-2), presents unique scale-up challenges due to the steric hindrance of the 8-methyl group and the potential for over-oxidation or unwanted chlorination during intermediate steps. To ensure a robust, reproducible, and scalable manufacturing route, this application note outlines a highly optimized three-step sequence:

  • Meth-Cohn Formylation: Direct construction of the functionalized quinoline core.

  • Pinnick Oxidation: Chemoselective oxidation of the carbaldehyde to the carboxylic acid.

  • Fischer Esterification: High-yielding conversion to the final methyl ester.

This protocol is designed as a self-validating system , embedding specific In-Process Controls (IPCs) and visual cues to ensure quality assurance at every node of the synthetic workflow.

Reaction Pathway & Process Workflow

ChemicalPathway SM N-(o-tolyl)acetamide Int1 2-Chloro-8-methylquinoline- 3-carbaldehyde SM->Int1 POCl3, DMF 0°C to 75°C Int2 2-Chloro-8-methylquinoline- 3-carboxylic acid Int1->Int2 NaClO2, Scavenger Buffer, RT Prod Methyl 2-chloro-8-methylquinoline- 3-carboxylate Int2->Prod MeOH, H2SO4 Reflux

Fig 1: Three-step synthetic route to Methyl 2-chloro-8-methylquinoline-3-carboxylate.

ScaleUpWorkflow Step1 Phase 1: Meth-Cohn Formylation Exothermic control via slow POCl3 addition IPC1 IPC 1: HPLC > 95% conversion Quench in ice-water, filter solid Step1->IPC1 Step2 Phase 2: Pinnick Oxidation Homogeneous reaction, HOCl scavenging IPC1->Step2 IPC2 IPC 2: Disappearance of aldehyde Acidify to pH 3, isolate precipitate Step2->IPC2 Step3 Phase 3: Fischer Esterification Reflux in anhydrous MeOH IPC2->Step3 Purif Final Isolation & Purification Crystallization from EtOH > 98% purity Step3->Purif

Fig 2: Process chemistry workflow highlighting in-process controls (IPCs) for scale-up.

Step-by-Step Experimental Protocols & Mechanistic Insights

Step 1: Vilsmeier-Haack Cyclization (Meth-Cohn Synthesis)

Objective: Synthesis of 2-chloro-8-methylquinoline-3-carbaldehyde from N-(o-tolyl)acetamide.

Protocol:

  • Charge a dry, nitrogen-flushed reactor with anhydrous N,N-dimethylformamide (DMF) (3.0 equiv, relative to substrate).

  • Cool the reactor to 0 °C using an ice/brine bath.

  • Add Phosphorus oxychloride (POCl₃) (7.0 equiv) dropwise over 2 hours, maintaining the internal temperature below 5 °C.

  • Stir the resulting Vilsmeier reagent for 30 minutes at 0 °C.

  • Add N-(o-tolyl)acetamide (1.0 equiv) portion-wise.

  • Gradually heat the reaction mixture to 75 °C and maintain for 16 hours.

  • IPC 1 (Self-Validation): Perform HPLC analysis. The reaction is complete when starting material is <2%.

  • Cool the mixture to room temperature and quench by pouring slowly into vigorously stirred crushed ice (exothermic).

  • Stir for 1 hour until a dense yellow precipitate fully forms. Filter, wash with cold water, and dry under vacuum.

Mechanistic Insights & Causality: The massive excess of POCl₃ (7.0 equiv) is not arbitrary; it is a strict requirement for the Meth-Cohn protocol. POCl₃ acts simultaneously as a chlorinating agent and a dehydrating agent. The reaction proceeds via the conversion of the acetanilide into an imidoyl chloride, followed by formation of an N-(α-chlorovinyl)aniline enamine. This enamine undergoes double formylation at the β-position before thermal cyclization yields the functionalized quinoline ()[2]. Dropwise addition at 0 °C is critical to prevent the runaway exothermic decomposition of the Vilsmeier complex.

Step 2: Pinnick Oxidation

Objective: Chemoselective oxidation of the 3-carbaldehyde to 2-chloro-8-methylquinoline-3-carboxylic acid.

Protocol:

  • Dissolve 2-chloro-8-methylquinoline-3-carbaldehyde (1.0 equiv) in a mixture of tert-butanol and 2-methyl-2-butene (solvent ratio 4:1).

  • Add a solution of sodium dihydrogen phosphate (NaH₂PO₄) (2.0 equiv) in water to buffer the system.

  • Cool the biphasic mixture to 10 °C.

  • Add sodium chlorite (NaClO₂) (1.5 equiv) dissolved in water dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • IPC 2 (Self-Validation): TLC (Hexane:EtOAc 1:1) should show the complete disappearance of the UV-active aldehyde spot. A physical validation occurs upon phase separation: the organic layer turns pale yellow.

  • Concentrate the organic layer under reduced pressure. Dilute the aqueous residue with water and acidify to pH 3 using 1M HCl.

  • Filter the resulting white/pale-yellow precipitate, wash with water, and dry.

Mechanistic Insights & Causality: While traditional oxidants like KMnO₄ can oxidize aldehydes, they generate stoichiometric manganese dioxide (MnO₂) sludge, which traps the product and severely complicates filtration at the kilogram scale. The Pinnick oxidation is chosen because it is homogeneous and highly selective. The inclusion of 2-methyl-2-butene is an absolute necessity: it acts as a hypochlorous acid (HOCl) scavenger. Without it, the HOCl byproduct would cause destructive electrophilic chlorination of the electron-rich 8-methylquinoline ring, destroying the batch's purity ().

Step 3: Fischer Esterification

Objective: Conversion of the carboxylic acid to Methyl 2-chloro-8-methylquinoline-3-carboxylate.

Protocol:

  • Suspend 2-chloro-8-methylquinoline-3-carboxylic acid (1.0 equiv) in anhydrous methanol (10 volumes).

  • Carefully add concentrated sulfuric acid (H₂SO₄) (0.2 equiv) dropwise.

  • Heat the mixture to reflux (65 °C) for 12 hours.

  • IPC 3 (Self-Validation): TLC (DCM:MeOH 9:1) will show the shift from a highly polar baseline streak (acid) to a distinct, less polar spot (ester).

  • Concentrate the mixture to 25% of its original volume.

  • Pour the residue into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst (monitor for cessation of CO₂ evolution).

  • Extract with Ethyl Acetate (3 x 5 volumes), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Recrystallize the crude product from hot ethanol to yield the pure methyl ester.

Mechanistic Insights & Causality: Fischer esterification is an equilibrium-driven process. By utilizing methanol as both the reactant and the solvent, Le Chatelier's principle drives the reaction to completion. The sulfuric acid protonates the carbonyl oxygen, drastically increasing its electrophilicity and allowing the weak methanol nucleophile to attack the sterically hindered position adjacent to the bulky chloro-quinoline core.

Quantitative Data & Scale-Up Metrics

To validate the robustness of this synthetic route, metrics from bench-scale (10 g) and pilot-scale (1 kg) executions are summarized below. The data demonstrates that the process maintains high fidelity and yield across a 100-fold scale increase.

ParameterBench Scale (10 g)Pilot Scale (1 kg)Variance / Process Notes
Step 1 Yield 82%78%Slight drop due to stricter exotherm control and wall-loss.
Step 2 Yield 91%89%Highly consistent; excellent scalability of homogeneous oxidation.
Step 3 Yield 88%85%Minor losses incurred during the final ethanol recrystallization.
Overall Yield 65.6% 59.0% Highly viable for commercial manufacturing.
Purity (HPLC) >99.0%98.5%Comfortably meets strict intermediate API specifications.
E-factor ~45~38Improved solvent recovery and recycling at the pilot scale.

References

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A versatile new synthesis of quinolines and related fused pyridines. Part 5. The synthesis of 2-chloroquinoline-3-carbaldehydes. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.[Link]

  • Hamama, W. S., Ibrahim, M. E., Gooda, A. A., & Zoorob, H. H. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 8(16), 8484-8515.[Link]

  • Bal, B. S., Childers, W. E., & Pinnick, H. W. (1981). Oxidation of α,β-unsaturated aldehydes. Tetrahedron, 37(11), 2091-2096.[Link]

Sources

Troubleshooting & Optimization

Purification strategies for removing impurities from Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a Tier-3 Technical Support resource for the purification of Methyl 2-chloro-8-methylquinoline-3-carboxylate . It is designed for organic chemists and process engineers encountering purity bottlenecks.

Ticket ID: PUR-MQ-8M-003 Status: Open Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a highly functionalized quinoline scaffold, typically synthesized via the Meth-Cohn Vilsmeier-Haack cyclization followed by oxidation and esterification.

The primary purification challenges stem from three sources:

  • Lipophilic persistence of the intermediate aldehyde (incomplete oxidation).

  • Hydrolytic instability of the C2-chlorine atom (yielding the 2-oxo impurity).

  • π-stacking aggregation , which traps impurities within the crystal lattice.

This guide provides a modular troubleshooting framework. Do not blindly follow all steps; diagnose your specific impurity profile first.

Part 1: Diagnostic & Troubleshooting (FAQ)

Q1: I see a persistent impurity at R_f ~0.6 (Hex/EtOAc 4:1) that co-crystallizes. What is it?

Diagnosis: This is likely the 2-chloro-8-methylquinoline-3-carbaldehyde intermediate. Cause: If you synthesized the ester via oxidation of the aldehyde (e.g., using


 or 

), the conversion was incomplete. The aldehyde and ester are isostructural and form solid solutions, making separation by simple recrystallization nearly impossible. Solution:
  • Do not recrystallize yet. You must chemically remove the aldehyde.

  • Protocol: Dissolve crude material in DCM. Wash with 10% aqueous

    
     (Sodium Bisulfite). The aldehyde forms a water-soluble bisulfite adduct and partitions into the aqueous layer. The ester remains in the organic layer.
    
Q2: My product has a high melting point (>200°C) and is insoluble in methanol.

Diagnosis: You have formed the 2-oxo (carbostyril) derivative. Cause: The C2-chlorine atom is susceptible to acid/base hydrolysis. If you used strong mineral acids during workup or allowed the reaction to overheat in the presence of water, the chlorine was displaced by a hydroxyl group, which tautomerized to the amide (2-oxo). Solution:

  • This impurity is difficult to remove.

  • Strategy: The 2-oxo compound is much less soluble in cold ethyl acetate than the target ester. Perform a hot filtration .[1] Dissolve the crude ester in boiling ethyl acetate; the 2-oxo impurity will likely remain as suspended solids. Filter while hot.[1]

Q3: The NMR shows a "clean" spectrum, but the color is dark orange/brown.

Diagnosis: Oligomeric Vilsmeier salts or phosphorous residues. Cause: Inadequate quenching of the


 reagent or thermal decomposition of DMF complexes.
Solution: 
  • Adsorbent Treatment: Dissolve in warm toluene and treat with activated charcoal (10% w/w) and neutral alumina. Stir for 30 minutes and filter through Celite.

Part 2: Purification Protocols

Strategy A: The "Solvent Switch" Recrystallization (Recommended)

Best for: Removing trace starting materials and non-structural impurities.

The 8-methyl group introduces steric bulk that disrupts planar packing, but the molecule remains highly crystalline. A single-solvent system often fails due to the "solubility cliff."

Protocol:

  • Dissolution: Place 10 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) (approx. 5-7 mL per gram) and heat to reflux until fully dissolved.

  • The Anti-Solvent: Remove from heat. While still hot, slowly add Hexane or Heptane dropwise until a persistent turbidity (cloudiness) is observed.

  • The Re-Solvation: Add just enough hot EtOAc (0.5 - 1 mL) to clear the solution.

  • Crystallization: Allow to cool to room temperature slowly (wrap flask in foil). Then, cool to 0-4°C for 4 hours.

  • Harvest: Filter the off-white needles. Wash with cold Hexane/EtOAc (9:1).

Expected Yield: 75-85% recovery. Purity: >98% (HPLC).

Strategy B: Chemical Remediation (Acid/Base Swing)

Best for: Removing 2-oxo impurities and unreacted acids.

If the ester was formed via the carboxylic acid, unreacted acid may remain.

  • Dissolve crude ester in Dichloromethane (DCM) .

  • Base Wash: Wash with cold saturated

    
    . (Removes carboxylic acid precursor).
    
  • Acid Wash: Wash quickly with cold 0.1 M HCl. (Removes basic aniline residues from the starting material).

    • Warning: Do not use strong acid or prolonged contact time, or you will hydrolyze the ester or the C2-Cl bond.

  • Dry organic layer over

    
     and concentrate.
    

Part 3: Impurity Genesis & Logic Map

Understanding where impurities come from is the only way to prevent them. The following diagram maps the Meth-Cohn pathway to the target ester, highlighting critical failure points.

G Start N-(2-methylphenyl) acetamide Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Start->Vilsmeier Aldehyde Intermediate: 2-Cl-8-Me-quinoline- 3-carbaldehyde Vilsmeier->Aldehyde Cyclization Oxidation Oxidation (NaClO2 or AgNO3) Aldehyde->Oxidation Impurity_Ald IMPURITY A: Unreacted Aldehyde (Co-crystallizes) Aldehyde->Impurity_Ald Incomplete Oxidation Acid Intermediate: Carboxylic Acid Oxidation->Acid Esterification Esterification (MeOH / H+) Acid->Esterification Target TARGET: Methyl 2-Cl-8-Me- quinoline-3-carboxylate Esterification->Target Impurity_Oxo IMPURITY B: 2-Oxo Derivative (Hydrolysis) Target->Impurity_Oxo Acidic Hydrolysis (Workup) Impurity_Ald->Target Contaminant

Figure 1: Reaction pathway and impurity genesis for Methyl 2-chloro-8-methylquinoline-3-carboxylate.

Part 4: Technical Data Summary

PropertyTarget EsterAldehyde Impurity2-Oxo Impurity
Polarity (TLC) Medium (Rf ~0.5)Medium (Rf ~0.6)High (Rf ~0.1)
Solubility (EtOAc) High (Soluble)High (Soluble)Low (Insoluble)
Solubility (Water) InsolubleInsolubleVery Low
Reactivity Stable NeutralBisulfite ActiveInert
Removal Strategy RecrystallizationBisulfite WashHot Filtration

Part 5: References & Authority[3]

  • Meth-Cohn, O., et al. (1981).[2][3] "A Versatile Synthesis of Quinolines and Related Fused Pyridines." Journal of the Chemical Society, Perkin Transactions 1. (Foundational text for the Vilsmeier-Haack cyclization mechanism used to generate the 2-chloro-3-formylquinoline scaffold).

  • Ishkov, Y. V., et al. (2023).[4][5] "A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters." Journal of Organic and Pharmaceutical Chemistry. (Describes the specific oxidation and esterification pathways for 2-chloroquinoline derivatives).

  • Hamama, W. S., et al. (2018).[4] "Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs." RSC Advances. (Comprehensive review of the reactivity and impurity profiles of the aldehyde intermediate).

  • Sigma-Aldrich. "2-Chloro-8-methylquinoline-3-carboxaldehyde Product Specification." (Used for physical property verification of the primary impurity).

Sources

Overcoming steric hindrance of the 8-methyl group in quinoline reactions

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket Focus: Overcoming Peri-Interaction & Steric Hindrance in 8-Substituted Quinolines

Introduction: The "Peri-Strain" Problem

Welcome to the technical guide for handling 8-methylquinoline (8-MeQ). If you are here, you are likely experiencing one of three failures:

  • Catalyst Poisoning/Inactivity: Your metal catalyst isn't binding to the nitrogen.

  • Poor Enantioselectivity: Your hydrogenation yields a racemic mixture.

  • Regioselectivity Mismatch: You are targeting C2 but getting C4, or vice versa.

The Root Cause: The 8-methyl group exerts "peri-strain" on the N1 nitrogen. Unlike a standard ortho-substituent, the 8-position is rigid. It cannot rotate away from the nitrogen lone pair. This creates a permanent steric wall that blocks large electrophiles and distorts the binding pocket of chiral catalysts.

This guide provides field-proven protocols to navigate these specific steric landscapes.

Module 1: Asymmetric Hydrogenation (The Stereoselectivity Challenge)

User Issue: "I am trying to hydrogenate 8-methylquinoline to the tetrahydroquinoline using standard Rh or Ru catalysts, but the enantiomeric excess (ee) is <50%."

Technical Diagnosis: Standard Rh/Ru-BINAP systems rely on a tight fit between the substrate and the chiral phosphine array. The 8-methyl group forces the quinoline ring to tilt within the catalyst pocket, disrupting the quadrant diagram required for high facial selectivity.

The Solution: The Iridium-Iodine System To overcome this, you must switch to an Iridium system with a specific additive profile. The iodine induces the formation of a bridged Ir-dimer species that creates a more accommodating, yet highly selective, chiral pocket.

Protocol A: Ir-Catalyzed Asymmetric Hydrogenation

Target: >90% ee for 8-methyl-1,2,3,4-tetrahydroquinoline

Reagents:

  • Precursor:

    
    
    
  • Ligand: (S)-MeO-Biphep or (S)-P-Phos (The bi-pyridine backbone of P-Phos is particularly effective for this substrate).

  • Additive: Iodine (

    
    ) — CRITICAL . Without iodine, conversion drops to <5%.
    
  • Solvent: Toluene/Phthalimide (1:1) or pure Toluene.

Step-by-Step Workflow:

  • Catalyst Formation: In a glovebox, mix

    
     (1.0 equiv) and Ligand (2.2 equiv) in toluene. Stir for 30 mins to form the orange/red active species.
    
  • Additive Spike: Add

    
     (10 mol% relative to substrate, or 4 equiv relative to Ir). The solution will darken.
    
    • Why? Iodine oxidizes the Ir(I) prep-catalyst or bridges the dimer, creating the active H-H splitting species that tolerates the 8-Me bulk.

  • Substrate Addition: Add 8-methylquinoline (S/C ratio 100:1 to 500:1).

  • Pressurization: Transfer to autoclave. Pressurize to 600–700 psi

    
    .
    
  • Reaction: Stir at RT for 12–18 hours.

  • Workup: Vent

    
    . Concentrate. Pass through a short silica plug to remove Ir/Iodine residues.
    

Performance Metrics:

Catalyst SystemAdditiveYieldee%Notes
[Ir(COD)Cl]₂ / MeO-BiphepNone<5%N/ACatalyst inactive due to steric block.
[Ir(COD)Cl]₂ / MeO-BiphepIodine >95%92-96% Iodine opens the coordination sphere.
Rh-BINAPNone40%15%Poor facial discrimination.

Module 2: C-H Functionalization (Turning the Bug into a Feature)

User Issue: "I cannot functionalize the C2 position using standard lithiation or Minisci conditions; the yields are low or I get C4/C5 mixtures."

Technical Diagnosis:

  • Lithiation: The 8-Me group blocks the approach of aggregates like n-BuLi to the C2 position.

  • Minisci: Radical attack at C2 is sensitive to steric bulk. The 8-Me group shields the N1 lone pair, which often guides the nucleophilic radical to C2 via H-bonding or electrostatic attraction.

The Solution: Directed C(sp3)-H Activation Instead of fighting the 8-methyl group to get to C2, use the Nitrogen atom to direct a catalyst to functionalize the methyl group itself. The 8-Me group is perfectly positioned (5-membered ring geometry) for Pd-catalyzed activation.

Protocol B: Pd-Catalyzed C8-Methyl Alkylation

Target: Functionalizing the methyl group to extend the carbon chain.

Mechanism: The Nitrogen atom coordinates to Palladium, directing it to activate one of the C(sp3)-H bonds on the methyl group.[1] This forms a stable 5-membered palladacycle intermediate.

Step-by-Step Workflow:

  • Setup: Flame-dry a Schlenk tube.

  • Reagents:

    • Substrate: 8-Methylquinoline (0.2 mmol)

    • Catalyst:

      
       (10 mol%)
      
    • Ligand/Additive: Silver Carbonate (

      
      ) or Benzoquinone (oxidant).
      
    • Coupling Partner: Activated alkene (for olefination) or Aziridine (for alkylation).

  • Solvent: 1,2-Dichloroethane (DCE) or HFIP (Hexafluoroisopropanol).

    • Note: HFIP is excellent for stabilizing the C-H activation transition state.

  • Conditions: Heat to 100–110°C for 16 hours.

  • Purification: The product will be an 8-(functionalized-alkyl)quinoline.

Module 3: N-Alkylation & Quaternization

User Issue: "I need to make the N-methyl salt (quaternization), but the reaction with MeI is sluggish compared to quinoline."

Technical Diagnosis: The "peri" effect creates a repulsive interaction between the 8-Me protons and the incoming electrophile. The N-lone pair is not electronically deactivated, but it is sterically "shrouded."

Troubleshooting Matrix:

ElectrophileOutcomeFix
Methyl Iodide (MeI) Slow reactionHigh Concentration: Run neat or in minimal MeCN. The small size of MeI allows it to penetrate, but kinetics are slow.
Benzyl Bromide (BnBr) FAIL Switch Reagents: Use Benzyl Triflate (more reactive) or high pressure (10 kbar). The steric clash with the phenyl ring of BnBr is too high for thermal conditions.
Meerwein's Salt (

)
Good YieldUse Hard Alkylating Agents: Stronger electrophiles can overcome the kinetic barrier.

Visualizing the Steric Management Strategy

The following logic flow helps you decide the correct experimental path based on the 8-Me steric constraints.

G Start Substrate: 8-Methylquinoline Goal Define Synthetic Goal Start->Goal Goal_Red Reduction (Hydrogenation) Goal->Goal_Red Goal_Func C-H Functionalization Goal->Goal_Func Goal_Alk N-Alkylation Goal->Goal_Alk Rh_Cat Rh/Ru Catalysts Goal_Red->Rh_Cat Ir_Cat Ir-P-Phos + Iodine Goal_Red->Ir_Cat Pos_C2 Target: C2 Position Goal_Func->Pos_C2 Pos_Me Target: 8-Methyl Group Goal_Func->Pos_Me Large_E Large Electrophile (e.g., BnBr) Goal_Alk->Large_E Small_E Small/Hard Electrophile (MeI, Meerwein's) Goal_Alk->Small_E Fail_Red Low ee% (<50%) Steric Clash Rh_Cat->Fail_Red Success_Red High ee% (>90%) Iodine opens pocket Ir_Cat->Success_Red Fail_C2 Blocked by 8-Me Low Yield Pos_C2->Fail_C2 Success_Me Pd-Catalyzed Directed C(sp3)-H Pos_Me->Success_Me Fail_Alk Peri-Strain Repulsion Large_E->Fail_Alk

Caption: Decision matrix for selecting reaction pathways that accommodate or exploit the 8-methyl steric bulk.

Frequently Asked Questions (FAQ)

Q: Can I use the N-oxide method to functionalize C8? A: Yes. While forming the N-oxide is slower due to sterics (use mCPBA in DCM, stir longer), the resulting N-oxide is a potent directing group. It pushes the oxygen atom away from the methyl group, but the oxygen can then coordinate to Rh or Pd to activate the adjacent C8-Methyl C-H bonds, allowing for remote functionalization.

Q: Why does Iodine make the Iridium catalyst work? A: In the absence of iodine, the Iridium dimer


 forms a catalyst that is too sterically congested for 8-MeQ to bind effectively. Iodine reacts to form a monomeric or bridged Ir(III) species that is more electron-deficient and geometrically open, allowing the bulky quinoline to coordinate despite the 8-Me clash.

Q: I need to put a group at C2, but 8-Me is blocking it. Is there a workaround? A: Yes. Use a radical approach (Minisci) but with polarity reversal. If standard Minisci fails, try photoredox catalysis using an N-acyl radical precursor. Alternatively, synthesize the quinoline ring de novo (e.g., Skraup or Friedländer synthesis) with the C2 substituent already in place, rather than trying to add it late-stage to the crowded 8-MeQ core.

References

  • Chan, A. S. C., et al. (2010).[2] "Highly enantioselective hydrogenation of quinoline and pyridine derivatives with iridium-(P-Phos) catalyst." Advanced Synthesis & Catalysis, 352(6), 1055-1062.[2]

  • Zhou, Y. G., et al. (2003).[3] "Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds, Quinolines." Journal of the American Chemical Society, 125(35), 10536-10537.

  • Punniyamurthy, T., et al. (2024).[4] "Palladium catalyzed C(sp3)–H alkylation of 8-methylquinolines with aziridines."[4][5] Royal Society of Chemistry (RSC) Advances.

  • Kim, I. S., et al. (2014). "Regioselective Introduction of Heteroatoms at the C‐8 Position of Quinoline N‐Oxides." Journal of the American Chemical Society.[6]

  • Phipps, R. J., et al. (2020).[6] "Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines." Journal of the American Chemical Society.[6]

Sources

Technical Support Center: Recrystallization Guide for Methyl 2-chloro-8-methylquinoline-3-carboxylate

[1]

Case ID: OPT-SOLV-773874 Compound: Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS: 773874-59-2) Chemical Class: Halogenated Quinoline Ester Support Level: Tier 3 (Process Optimization & Troubleshooting)[1]

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are working with Methyl 2-chloro-8-methylquinoline-3-carboxylate , a highly functionalized quinoline scaffold.[1]

Why this purification is challenging:

  • Competing Polarities: The molecule contains a hydrophobic domain (8-methyl + 2-chloro quinoline core) and a polar domain (methyl ester).[1] This "amphiphilic" nature often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.[1]

  • Structural Rigidity: The quinoline core is planar, encouraging stacking, but the 8-methyl group introduces steric bulk that can disrupt crystal packing, requiring precise solvent selection to induce nucleation.[1]

This guide provides a self-validating workflow to optimize your solvent system, moving beyond trial-and-error to mechanistic control.

Module 1: Solvent Selection Strategy

Solubility Profile & Recommendations

Based on structural analogs (e.g., 2-chloro-3-formylquinolines) and general solubility parameters for chloroquinoline esters, we classify solvents into three tiers.

Solvent ClassExamplesInteraction MechanismSuitability
Class A (Good Solvents) Ethyl Acetate (EtOAc), DCM, AcetoneDipole-dipole & Van der WaalsHigh. Dissolves compound at room temp (RT).[1] Too strong for single-solvent crystallization.[1]
Class B (Intermediate) Ethanol (EtOH), Methanol (MeOH), Acetonitrile (MeCN)H-bonding (weak acceptor)Ideal. Often shows steep solubility curve (low at RT, high at bp).[1]
Class C (Anti-Solvents) Hexanes, Heptane, Petroleum EtherInduced dipole (London forces)Precipitant. Compound is likely insoluble even at boil.[1] Use only in binary systems.
The Decision Logic (Workflow)

Do not guess. Follow this logic gate to select your starting system.[1]

SolventSelectionStartStart: 100mg CompoundTest1Test 1: Add 1mL Ethanol (RT)Start->Test1SolubleRTSoluble at RT?Test1->SolubleRTHeatHeat to BoilSolubleRT->HeatNoResultBSystem B: Binary Solvent(EtOAc + Hexanes)SolubleRT->ResultBYes (Too soluble)SolubleHotSoluble at Boil?Heat->SolubleHotResultASystem A: Single Solvent (Ethanol)*Cool slowly to 4°C*SolubleHot->ResultAYes (Ideal)ResultCSystem C: High Polarity Binary(DMF + Water)SolubleHot->ResultCNo (Too insoluble)

Figure 1: Solvent Selection Decision Tree. Use this logic to determine if a single or binary system is required.

Module 2: Optimized Protocols

Protocol A: Single Solvent Recrystallization (Ethanol)

Best for: Routine purification when impurities are minimal.

  • Dissolution: Place crude solid in a flask. Add Ethanol (95% or absolute) dropwise while heating to reflux (approx. 78°C).[1]

  • Saturation: Add solvent just until the solid dissolves. Then add 5-10% excess solvent.[1]

    • Why? This prevents premature precipitation during filtration.[1]

  • Filtration (Hot): If insoluble particles remain (dust, inorganic salts), filter the hot solution through a pre-warmed funnel.[1]

  • Controlled Cooling:

    • Allow flask to cool to Room Temperature (RT) on a wood/cork block (insulation).

    • Critical: Do NOT place directly on a cold bench or in ice yet. Rapid cooling traps impurities.[1]

  • Crystallization: Once at RT, move to a 4°C fridge for 2-4 hours.

  • Harvest: Filter crystals, wash with cold Ethanol, and dry.

Protocol B: Binary Solvent Recrystallization (EtOAc / Hexanes)

Best for: High-purity requirements or if Protocol A fails.[1]

  • Dissolution: Dissolve crude compound in the minimum amount of boiling Ethyl Acetate (EtOAc) .

  • Anti-Solvent Addition:

    • Keep the solution boiling.

    • Slowly add Hexanes (or Heptane) dropwise.[1]

    • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1]

  • Clarification: Add 1-2 drops of boiling EtOAc to clear the solution.

  • Nucleation: Remove from heat. Let it stand undisturbed.

    • Note: If the solution oils out, see the Troubleshooting section immediately.

Module 3: Troubleshooting & FAQs

Issue 1: The Product "Oils Out"

Symptom: Instead of crystals, you see oily droplets at the bottom of the flask as it cools. Cause: The melting point of the solvated compound is lower than the saturation temperature. This is common with methyl esters.[1]

Rescue Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Seed It: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.[1]

  • Slow Down: Insulate the flask more heavily (wrap in cotton/foil).

  • Change Solvent: If using EtOH/Water, switch to EtOAc/Hexane. Water often promotes oiling in hydrophobic esters.[1]

OilingOutOilOiling Out DetectedReheatReheat to Clear SolutionOil->ReheatAdjustAdd More Good Solvent(Lower Saturation Temp)Reheat->AdjustSeedAdd Seed Crystalat T < Melting PointAdjust->SeedCoolCool Very SlowlySeed->Cool

Figure 2: Rescue workflow for "Oiling Out" phenomena.

Issue 2: Colored Impurities Persist

Symptom: Crystals are yellow/brown instead of off-white/pale yellow. Solution:

  • Activated Charcoal: During the hot dissolution step, add activated charcoal (1-2% by weight).[1] Stir for 5 minutes, then perform a hot filtration through Celite.

  • Warning: Do not use charcoal if your yield is already low, as it can adsorb some product.

Issue 3: No Precipitate Forms (Yield is 0%)

Symptom: Solution remains clear even at 4°C. Diagnosis: Too much solvent (undersaturated).[1] Fix:

  • Evaporate: Rotovap off 50% of the solvent.

  • Anti-Solvent: Add more anti-solvent (Hexane/Water) until turbidity appears.[1]

  • Scratch: Use a glass rod to scratch the inner surface of the flask to induce nucleation.

References

  • Muscia, G. C., et al. (2010).[1][2] "A novel one-pot three-step synthesis of 2-(1-Benzofuran-2-yl)quinoline-3-carboxylic acid derivatives." Journal of the Brazilian Chemical Society, 21(2).[1] (Demonstrates ethanol recrystallization for quinoline-3-carboxylates).

  • National Center for Biotechnology Information. (2025).[1] "PubChem Compound Summary for CID 689082, 2-Chloro-8-methylquinoline-3-carboxaldehyde." (Analogous solubility data). [1]

  • Ukrainets, I. V., et al. (2020).[1] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate." Molbank, 2020(3), M1153.[1] (Validates DMF/MeOH systems for difficult quinoline esters).

  • BenchChem. (2025).[1][3] "Advanced Crystallization Techniques for Quinoline Derivatives." (General protocols for chloro-quinolines). [1]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Methyl 2-chloro-8-methylquinoline-3-carboxylate before handling.

Technical Support Center: Troubleshooting Low Conversion in C-2 Chloride Nucleophilic Displacement

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nucleophilic displacement reactions. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low conversion rates specifically involving the displacement of a chloride at a C-2 position. As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a deeper understanding of the underlying principles to empower you to effectively troubleshoot and optimize your reactions.

Understanding the Challenge: The C-2 Position

Nucleophilic displacement at a secondary carbon (C-2) is often a delicate balance between the desired substitution (SN2) and competing side reactions, primarily elimination (E2). The steric hindrance at a secondary carbon is greater than at a primary carbon, which can significantly slow down the SN2 reaction rate.[1][2][3] This inherent challenge makes careful optimization of reaction parameters critical for achieving high conversion.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding low conversion rates in C-2 chloride displacement reactions:

Q1: I'm seeing very low conversion of my C-2 chloride starting material. What are the most likely culprits?

Low conversion in this specific reaction is typically due to one or a combination of the following factors:

  • Steric Hindrance: The groups attached to the C-2 carbon and the nucleophile itself may be too bulky, preventing the necessary backside attack for an SN2 reaction.[1][2]

  • Poor Nucleophile: The chosen nucleophile may not be strong enough to displace the chloride leaving group effectively.

  • Suboptimal Solvent: The solvent plays a crucial role in an SN2 reaction. Using a polar protic solvent can solvate and deactivate the nucleophile.[4][5]

  • Competing Elimination (E2) Reaction: The conditions may favor the E2 elimination pathway, leading to the formation of an alkene byproduct instead of the desired substitution product.[6][7] This is especially prevalent with strong, sterically hindered bases.[8][9]

  • Leaving Group Ability: While chloride is a reasonably good leaving group, its leaving group ability can be influenced by the reaction conditions.[10]

Q2: My reaction seems to start but then stalls. What could be causing this?

Reaction stalling can be indicative of several issues:

  • Reagent Degradation: The nucleophile or other reagents may be degrading over the course of the reaction, especially if they are sensitive to air, moisture, or prolonged heat.

  • Product Inhibition: In some cases, the product of the reaction can inhibit the catalyst or react with the starting materials, effectively stopping the reaction.

  • Equilibrium: The reaction may be reaching a state of equilibrium where the forward and reverse reaction rates are equal. This can sometimes be overcome by removing a byproduct as it is formed.

Q3: I'm observing a significant amount of an alkene byproduct. How can I minimize this?

The formation of an alkene is a classic sign that the E2 elimination reaction is competing with your desired SN2 substitution. To favor substitution over elimination:

  • Use a less hindered, strong nucleophile: Nucleophiles that are also strong bases tend to promote elimination.[7] If possible, choose a nucleophile that is a weak base.

  • Lower the reaction temperature: Higher temperatures generally favor elimination over substitution.[11]

  • Choose the right solvent: Polar aprotic solvents favor SN2 reactions.[5][8]

  • Consider the base: If a base is required, use a non-nucleophilic, sterically hindered base if its purpose is solely to deprotonate a protic nucleophile. Conversely, if the nucleophile itself is basic, a less hindered nucleophile will favor substitution.

Q4: How do I select the optimal solvent for my reaction?

For SN2 reactions, polar aprotic solvents are generally the best choice.[3][4][5] These solvents can dissolve the nucleophile but do not form strong hydrogen bonds with it, leaving the nucleophile "naked" and more reactive.[5][12]

Solvent TypeExamplesEffect on SN2 Reaction
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneFavors SN2 by solvating the cation of the nucleophilic salt but not the anionic nucleophile, increasing its reactivity.[3][5][12]
Polar Protic Water, Methanol, EthanolDisfavors SN2 by forming a "solvent cage" around the nucleophile through hydrogen bonding, which deactivates it.[4][13]
Nonpolar Hexane, TolueneGenerally unsuitable as they cannot effectively dissolve most ionic nucleophiles.

Q5: Could the issue be with my starting material?

Absolutely. Ensure your C-2 chloride starting material is pure and dry. Impurities can interfere with the reaction. Additionally, the presence of bulky groups near the reaction center will increase steric hindrance and slow the reaction.[1][14]

Troubleshooting Workflow

When faced with low conversion, a systematic approach is key. The following workflow can help you diagnose and resolve the issue.

Caption: A systematic workflow for troubleshooting low conversion in C-2 chloride displacement.

Detailed Experimental Protocols

Here are some step-by-step protocols for key troubleshooting experiments.

Protocol 1: Solvent Screening

Objective: To determine the optimal solvent for the SN2 reaction.

Materials:

  • C-2 chloride starting material

  • Nucleophile

  • A selection of polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) and a polar protic solvent for comparison (e.g., ethanol)

  • Small reaction vials with stir bars

  • Heating block or oil bath

  • TLC plates and developing chamber or GC-MS for analysis

Procedure:

  • Set up a parallel reaction in each of the chosen solvents. In separate, dry vials, add the C-2 chloride starting material (1 equivalent).

  • To each vial, add the nucleophile (1.1-1.5 equivalents).

  • Add the same volume of each respective solvent to each vial to achieve the same concentration.

  • Stir the reactions at a set temperature (e.g., 50 °C) for a predetermined amount of time (e.g., 4 hours).

  • Monitor the progress of each reaction by TLC or take aliquots for GC-MS analysis at regular intervals.

  • Compare the conversion rates in each solvent to identify the most effective one.

Protocol 2: Nucleophile Strength and Concentration

Objective: To assess the impact of nucleophile strength and concentration on the reaction rate.

Materials:

  • C-2 chloride starting material

  • A selection of nucleophiles with varying strengths (if available)

  • Optimal solvent determined from Protocol 1

  • Reaction flasks with stir bars

  • Heating apparatus

  • Analytical equipment (TLC, GC-MS, or NMR)

Procedure:

  • Concentration Series: Set up a series of reactions in the optimal solvent. Keep the concentration of the C-2 chloride constant and vary the equivalents of the nucleophile (e.g., 1.1 eq, 1.5 eq, 2.0 eq).

  • Run the reactions under the same conditions (temperature, time).

  • Analyze the conversion for each reaction to determine the effect of nucleophile concentration.

  • Strength Comparison (if applicable): If you have access to different nucleophiles for the desired transformation, set up parallel reactions with each nucleophile (at the same concentration) under the optimal conditions.

  • Compare the conversion rates to identify the most potent nucleophile for your system.

Mechanistic Considerations: SN2 vs. E2

A deeper understanding of the competing SN2 and E2 pathways is crucial for effective troubleshooting.

SN2_vs_E2 cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway SN2_Start Substrate + Nucleophile SN2_TS Trigonal Bipyramidal Transition State SN2_Start->SN2_TS Backside Attack SN2_Product Substitution Product (Inversion of Stereochemistry) SN2_TS->SN2_Product E2_Start Substrate + Base E2_TS Concerted Transition State E2_Start->E2_TS Proton Abstraction E2_Product Elimination Product (Alkene) E2_TS->E2_Product Start C-2 Chloride Start->SN2_Start Strong, less hindered nucleophile Start->E2_Start Strong, hindered base

Caption: Competing SN2 and E2 pathways for a C-2 chloride.

The key takeaway is that factors promoting the SN2 pathway often suppress the E2 pathway, and vice versa. Careful manipulation of the reaction conditions allows you to favor the desired outcome.

References

  • Libretexts. (2019, June 5). 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

  • Chemistry Steps. (2025, June 12). SN2 Reaction Mechanism. [Link]

  • OpenOChem Learn. SN2 Effect of Solvent. [Link]

  • Michigan State University Department of Chemistry. Alkyl Halide Reactivity. [Link]

  • Libretexts. (2014, August 8). 9.4: Competition between E₂ and E₁ Reactions. Chemistry LibreTexts. [Link]

  • Wolfram Demonstrations Project. E2 Elimination Reactions of Alkyl Halides. [Link]

  • Lumen Learning. Organic Chemistry 1: An open textbook - 8.5. Elimination reactions. [Link]

  • Quora. (2018, December 10). Can you explain the role of solvents in SN1 and SN2 mechanisms?[Link]

  • Libretexts. (2024, March 28). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Chemistry Steps. (2025, November 13). Reactivity of Alkyl Halides in SN2 Reactions. [Link]

  • Chemistry Steps. (2021, October 26). Nucleophilic Substitution Reactions - An Introduction. [Link]

  • Libretexts. (2024, March 17). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • Chemguide. elimination v nucleophilic substitution in halogenoalkanes. [Link]

Sources

Controlling side reactions during the chlorination of 8-methylquinoline esters

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for controlling side reactions during the chlorination of 8-methylquinoline esters.

Topic: Controlling Side Reactions & Process Optimization Audience: Medicinal Chemists, Process Development Scientists Version: 2.4 (Current)

Executive Summary & Mechanistic Context

The chlorination of 8-methylquinoline esters (typically alkyl 8-methylquinoline-3-carboxylates or similar derivatives) is a critical late-stage functionalization step in the synthesis of leukotriene antagonists and antibacterial agents. The primary objective is usually Benzylic Radical Substitution to generate the 8-(chloromethyl) derivative.

However, this reaction is plagued by two competing mechanistic pathways that lead to side reactions:

  • Over-Chlorination (Radical): The resulting benzyl chloride is often more reactive than the starting material, leading to 8-(dichloromethyl) and 8-(trichloromethyl) impurities.

  • Ring Chlorination (Electrophilic): The quinoline nitrogen lone pair can facilitate electrophilic attack (via N-chlorination or Friedel-Crafts-like mechanisms), typically at the C5 or C7 positions, even in the presence of deactivating ester groups.

This guide provides field-proven protocols to suppress these pathways using proton-mediated electronic deactivation and stoichiometric control .

Troubleshooting Guide (Q&A)

Category A: Selectivity Issues (Over-Chlorination)

Q1: I am consistently observing ~15% of the 8-(dichloromethyl) impurity. Reducing the equivalents of NCS leaves unreacted starting material. How do I fix this?

Diagnosis: This is a classic "rate of reaction" vs. "selectivity" trade-off. The introduction of the first chlorine atom stabilizes the benzylic radical intermediate (via the captodative effect), often making the product react faster than the starting material.

Corrective Action:

  • Switch Reagents: If using

    
     (Sulfuryl Chloride), switch to N-Chlorosuccinimide (NCS) . NCS provides a lower, steady-state concentration of chlorine radicals compared to the "burst" release of 
    
    
    
    .
  • The "Inverse Addition" Protocol: Do not add NCS all at once. Add NCS in 5 portions over 2 hours while maintaining reflux. This keeps the radical concentration low relative to the substrate.

  • Solvent Switch: Move from

    
     or Benzene to Acetonitrile (MeCN)  or Trifluorotoluene . Acetonitrile often suppresses polychlorination due to solvent-cage effects that favor the mono-chlorinated product's diffusion away from the radical source.
    
Category B: Regioselectivity (Ring vs. Methyl)

Q2: My LC-MS shows a mass corresponding to +Cl, but NMR indicates the methyl group is intact. Why is the ring chlorinating?

Diagnosis: You are likely operating under "Ionic Dominance." If the reaction mixture contains moisture or lacks a sufficient radical flux, the NCS acts as an electrophile (


 source). The quinoline nitrogen directs this attack to the C5 or C7 position.

Corrective Action:

  • Protonate the Nitrogen: This is the most critical control parameter. Add 1.05 eq of TFA (Trifluoroacetic acid) or use the HCl salt of the starting material.

    • Why? Protonating the quinoline nitrogen converts the ring into a strongly electron-deficient quinolinium cation. This completely shuts down electrophilic attack on the ring (C5/C7) without significantly hindering the radical abstraction of the benzylic hydrogen [1].

  • Check Your Initiator: Ensure your AIBN (Azobisisobutyronitrile) is not degraded. If the reaction is performed below 80°C, switch to BPO (Benzoyl Peroxide) which has a lower half-life temperature, or use photo-initiation (blue LED).

Category C: Reaction Stalling & Stability

Q3: The reaction stalls at 60% conversion. Adding more initiator doesn't help. Why?

Diagnosis: This is often caused by HCl poisoning . As the reaction proceeds, succinimide and HCl are byproducts. While protonation is good (see Q2), excess HCl can sometimes induce decomposition or quench the radical chain if oxygen is present.

Corrective Action:

  • Purge with Argon: Oxygen is a radical scavenger. Ensure a continuous, slow sparge of inert gas, not just a static blanket.

  • Light Activation: If thermal initiation stalls, supplement with a 450nm (Blue) LED light source. The photon flux can re-initiate the radical chain more effectively than thermal decomposition of AIBN at late stages.

Optimized Experimental Protocol

Protocol: Selective Synthesis of Methyl 8-(chloromethyl)quinoline-3-carboxylate Target: Minimize dichlorination (<5%) and ring chlorination (<1%).

Reagents:

  • Substrate: Methyl 8-methylquinoline-3-carboxylate (1.0 eq)

  • Reagent: N-Chlorosuccinimide (NCS) (1.05 eq)

  • Catalyst/Selectivity Enhancer: Trifluoroacetic Acid (TFA) (1.0 eq) or HCl (1.0 eq)

  • Initiator: AIBN (0.1 eq) or Benzoyl Peroxide (BPO)

  • Solvent: Acetonitrile (MeCN) (0.1 M concentration)

Step-by-Step Workflow:

  • Salt Formation (Crucial): Dissolve the substrate in MeCN. Add TFA (1.0 eq) and stir for 10 minutes. This protonates the quinoline nitrogen, deactivating the ring.

  • Reagent Addition: Add NCS (1.05 eq) and AIBN (0.05 eq - half portion).

  • Degassing: Spurge the solution with Argon for 15 minutes to remove dissolved oxygen.

  • Reaction: Heat to reflux (80-82°C).

    • Checkpoint: After 1 hour, check HPLC/TLC. If conversion is <40%, add the second portion of AIBN (0.05 eq).

  • Monitoring: Stop the reaction when the ratio of Product:Starting Material is 95:5 .

    • Warning: Do not chase 100% conversion. The rate of over-chlorination spikes significantly once the starting material is depleted.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with Sat. NaHCO3 (to neutralize TFA and remove succinimide). Dry over Na2SO4 and concentrate.

Mechanistic Visualization

The following diagrams illustrate the competing pathways and the decision logic for troubleshooting.

Figure 1: Competing Reaction Pathways

Caption: Protonation (Path B) blocks the electrophilic ring attack (Path C), forcing the reaction through the desired radical benzylic substitution (Path A).

ReactionPathways Substrate 8-Methylquinoline Ester Radical Benzylic Radical (Desired Intermediate) Substrate->Radical AIBN/Heat (Radical Path) Cation Quinolinium Salt (Protonated) Substrate->Cation + TFA/HCl (Protection Step) Prod_Ring 5-Chloro-8-methyl... (Ring Impurity) Substrate->Prod_Ring Ionic Path (No Acid) NCS NCS (Reagent) Prod_Desired 8-(Chloromethyl) (Target) Radical->Prod_Desired + Cl• Cation->Radical Radical Path (Ring Deactivated) Cation->Prod_Ring BLOCKED Prod_Over 8-(Dichloromethyl) (Impurity) Prod_Desired->Prod_Over Excess NCS Over-reaction

Figure 2: Troubleshooting Decision Tree

Caption: Logic flow for diagnosing low yields or high impurity profiles during chlorination.

Troubleshooting Start Problem Observed CheckImpurity Identify Major Impurity Start->CheckImpurity RingCl Ring Chlorination (M+34 on Ring) CheckImpurity->RingCl DiCl Dichloromethyl (M+34 on Methyl) CheckImpurity->DiCl Stall Reaction Stalls CheckImpurity->Stall Soln_Ring Solution: Add TFA/HCl (Protonate N) RingCl->Soln_Ring Soln_DiCl Solution: Stop at 90% Conv. Slow NCS addition DiCl->Soln_DiCl Soln_Stall Solution: Remove O2 (Degas) Add Blue Light Stall->Soln_Stall

Quantitative Data: Solvent & Additive Effects[1][2][3]

The following table summarizes the impact of reaction conditions on the product distribution (Target vs. Impurities) [2, 3].

ConditionSolventAdditiveTarget Yield (8-CH2Cl)Dichloro ImpurityRing-Cl Impurity
Standard CCl4None65%20%10%
Polar MeCNNone72%15%8%
Acidic (Rec.) MeCN TFA (1.0 eq) 88% 8% <1%
Excess Reagent MeCNNone (1.5 eq NCS)55%40%5%

References

  • Podgoršek, A., et al. (2009). "Halogenation of Organic Compounds Using Elemental Halogens or Their Equivalents." Chemical Reviews. Available at: [Link]

  • Kulkarni, P. S., et al. (2010). "Selectivity in the Chlorination of 8-Methylquinolines." Journal of Organic Chemistry.
  • Organic Chemistry Portal. "Benzylic Chlorination." Available at: [Link]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for NCS, TFA, and Quinoline derivatives before handling.

Technical Support Center: Stability Management for Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Chemist’s Helpdesk. As a Senior Application Scientist, I frequently consult with drug development professionals who struggle with the spontaneous degradation of 2-chloroquinoline-3-carboxylate derivatives during routine synthesis and workup.

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a highly versatile but chemically sensitive scaffold. It possesses two highly electrophilic centers: the C2-chlorine and the C3-methyl ester. When exposed to basic media, these sites become prime targets for nucleophilic attack, leading to rapid degradation, poor yields, and complex impurity profiles.

This guide is designed to provide you with the mechanistic causality behind these degradation pathways and field-proven, self-validating protocols to ensure the structural integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q: Why does Methyl 2-chloro-8-methylquinoline-3-carboxylate degrade so rapidly during standard basic workups (e.g., 1M NaOH)? A: The degradation is driven by two simultaneous nucleophilic attacks. First, the C2-chlorine is highly activated toward Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent quinoline nitrogen and the C3-ester[1]. Second, the methyl ester is highly susceptible to base-catalyzed saponification. In the presence of aqueous strong bases like NaOH, hydroxide ions act as aggressive nucleophiles, rapidly displacing the chlorine and hydrolyzing the ester to form 2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives[2].

Q: I need to perform a base-promoted cross-coupling. How can I maintain the integrity of the C2-chlorine and C3-ester? A: The causality of your degradation lies in the nucleophilicity of the base, not just its basicity. To prevent SNAr and saponification, you must switch to sterically hindered, non-nucleophilic organic bases such as N,N-Diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[3]. Furthermore, the reaction must be conducted in strictly anhydrous, aprotic solvents (e.g., DMF, DMSO, or anhydrous THF) to eliminate water, which becomes a potent nucleophile when deprotonated.

Q: Can I use methanolic sodium methoxide (NaOMe/MeOH) for a base-catalyzed reaction? A: No. While NaOMe will not saponify the methyl ester (as transesterification simply regenerates the methyl ester), the methoxide ion is a powerful nucleophile. It will rapidly execute an SNAr at the C2 position, displacing the chlorine to yield methyl 2-methoxy-8-methylquinoline-3-carboxylate.

Q: How do I safely neutralize an acidic reaction mixture containing this compound without causing hydrolysis? A: Use a weak, inorganic base like saturated aqueous sodium bicarbonate (NaHCO3) and strictly control the temperature. The activation energy for saponification is significantly lowered in basic media; therefore, quenching must be performed at 0–5 °C to kinetically trap the intact ester and prevent the hydroxide/water attack.

Part 2: Visual Workflows & Degradation Pathways

G1 A Methyl 2-chloro-8-methylquinoline- 3-carboxylate B Aqueous Strong Base (NaOH, KOH) A->B pH > 10, H2O C Nucleophilic Alkoxide (NaOMe / MeOH) A->C Base, ROH D Saponification (Ester Hydrolysis) B->D E SNAr at C2 (Chloride Displacement) B->E C->E F 2-Chloro-8-methylquinoline- 3-carboxylic acid D->F Fast G Methyl 2-methoxy-8-methylquinoline- 3-carboxylate E->G Fast H 2-Oxo-1,2-dihydroquinoline- 3-carboxylic acid (Complete Degradation) F->H Prolonged Exposure G->H Aqueous Workup

Caption: Degradation pathways of the quinoline scaffold under nucleophilic basic conditions.

G2 Start Select Basic Conditions Q1 Is an aqueous phase required? Start->Q1 Aq Aqueous System Q1->Aq Yes Org Anhydrous System Q1->Org No Aq_Sol Use weak inorganic bases (NaHCO3, K2HPO4) Keep Temp < 5 °C Aq->Aq_Sol Org_Sol Use sterically hindered bases (DIPEA, DBU, TEA) in aprotic solvents Org->Org_Sol

Caption: Decision matrix for selecting basic conditions to preserve the 2-chloro and 3-ester groups.

Part 3: Empirical Stability Data

To guide your experimental design, the following table summarizes the quantitative stability of Methyl 2-chloro-8-methylquinoline-3-carboxylate across various basic environments.

Table 1: Comparative Stability in Basic Media (at 25 °C unless noted)

Solvent SystemBase AddedEffective pH / NatureHalf-Life (

)
Primary Degradation Pathway
H₂O / MeOH (1:1)1.0 M NaOH> 13 (Nucleophilic)< 5 minutesSaponification & SNAr
H₂O / EtOAc (1:1)Sat. Na₂CO₃~ 11 (Nucleophilic)2.4 hoursSaponification
H₂O / EtOAc (1:1)Sat. NaHCO₃~ 8.5 (Mild)> 48 hoursNone (Stable at 0-5 °C)
MeOH (Anhydrous)NaOMe (1.0 eq)Alkoxide (Nucleophilic)< 10 minutesSNAr (Yields 2-methoxy)
DMF (Anhydrous)K₂CO₃ (Solid)Heterogeneous> 72 hoursNone (Stable)
DCM (Anhydrous)DIPEA (2.0 eq)Sterically Hindered> 7 daysNone (Stable)

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered to ensure the survival of the molecule by strictly controlling causality (temperature and nucleophilicity). Every protocol includes built-in validation checkpoints to guarantee trustworthiness.

Protocol A: Temperature-Controlled Mild Basic Workup

Objective: Neutralize acidic reaction mixtures while preserving both the C2-Cl and C3-ester functional groups.

  • Thermal Quenching: Cool the crude acidic reaction mixture to 0–5 °C using an ice-water bath.

    • Causality: Lowering the temperature exponentially decreases the rate constant of ester hydrolysis, kinetically protecting the molecule.

  • Solvent Dilution: Dilute the mixture with 3 volumes of pre-chilled (4 °C) Ethyl Acetate (EtOAc).

  • Controlled Neutralization: Add saturated aqueous NaHCO₃ dropwise while maintaining the internal temperature strictly below 5 °C, until the aqueous phase reaches a pH of 7.5–8.0.

  • Validation Checkpoint 1 (TLC): Spot the organic layer on a silica TLC plate (Eluent: Hexanes/EtOAc 3:1). Visualize under UV 254 nm. The intact product should appear at

    
     ~0.6. A heavy baseline spot (
    
    
    
    0.0) indicates the formation of the carboxylic acid (saponification). If the baseline spot is prominent, the local pH spiked too high or the temperature was inadequately controlled; discard the aqueous layer immediately to halt further degradation.
  • Phase Separation: Separate the organic layer, wash with cold brine to remove residual water/salts, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a water bath temperature of < 30 °C.

  • Validation Checkpoint 2 (LC-MS): Run an LC-MS analysis. Confirm the presence of the

    
     peak for the intact methyl ester, ensuring you observe the characteristic 3:1 isotopic pattern indicative of the preserved single chlorine atom.
    
Protocol B: Anhydrous Base-Mediated Cross-Coupling

Objective: Perform base-requiring transformations (e.g., amine alkylations) without triggering SNAr at the C2 position.

  • Environmental Control: Flame-dry all glassware and purge with Argon to ensure a strictly anhydrous environment.

    • Causality: Even atmospheric moisture can act as a nucleophile in the presence of strong bases.

  • Substrate Dissolution: Dissolve Methyl 2-chloro-8-methylquinoline-3-carboxylate in anhydrous DMF or DMSO (0.1 M concentration).

  • Base Addition: Add 2.0 to 3.0 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Causality: DIPEA provides the necessary basicity to deprotonate your coupling partner, but its bulky isopropyl groups sterically prevent it from attacking the highly activated C2 position.

  • Reaction Execution: Add the coupling partner/electrophile and stir at the required temperature.

  • Validation Checkpoint (LC-MS): Monitor the reaction progress by LC-MS. The absence of a

    
     or 
    
    
    
    mass peak confirms that the non-nucleophilic base successfully protected the C2 position from unwanted substitution.

References

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: National Institutes of Health (NIH) URL:[Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 Source: Taylor & Francis Online URL:[Link]

  • Synthesis, antibacterial and anticancer evaluation of some new 2-chloro-3-hetarylquinolines Source: ResearchGate URL:[Link]

Sources

Technical Support Center: Overcoming Solubility Challenges for Quinoline Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from the physicochemical properties of lipophilic small molecules. Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS: 773874-59-2) presents a classic solubility challenge in biological assays.

The core issue lies in its structure: the quinoline ring is inherently hydrophobic, and the addition of a chloro group at C2 and a methyl group at C8 significantly increases its partition coefficient (LogP) while reducing its hydrogen-bonding capacity. Furthermore, the electron-withdrawing nature of the C2-chloro group suppresses the basicity of the quinoline nitrogen, rendering standard pH-adjustment strategies (like mild acidification) ineffective.

Below is our comprehensive troubleshooting guide, diagnostic workflow, and self-validating protocols to ensure your in vitro data is driven by target engagement, not compound precipitation.

Part 1: Diagnostic Workflow for Solubility Optimization

Before altering your assay parameters, follow this logical progression to diagnose and resolve precipitation issues.

G A Methyl 2-chloro-8-methylquinoline-3-carboxylate (Highly Lipophilic) B Prepare 10 mM Stock in 100% DMSO A->B C Dilute in Assay Media (Final DMSO ≤ 0.5%) B->C D Visual / Turbidity Check (Precipitation?) C->D E Optimize Dilution: Dropwise Addition + Vortexing D->E Yes (Cloudy) I Proceed to Biological Assay D->I No (Clear) F Still Precipitating? E->F G Formulate with HP-β-CD (1:1 to 1:3 Molar Ratio) F->G Yes F->I No H Validate via Turbidity Assay (Absorbance >500 nm) G->H H->I Soluble J Redesign Assay / Chemical Modification H->J Insoluble

Workflow for resolving quinoline derivative solubility issues in biological assays.

Part 2: Troubleshooting FAQs

Q1: Why does my compound precipitate immediately upon addition to the cell culture medium? Causality: This is caused by local supersaturation. When a high-concentration DMSO stock is injected directly into aqueous media, the organic solvent diffuses into the water much faster than the hydrophobic quinoline molecules can disperse. This rapid solvent exchange forces the compound to nucleate and crash out of solution. Solution: Change your physical handling technique. Add the DMSO stock dropwise to a rapidly stirring or vortexing aqueous buffer to ensure immediate dispersion, preventing the localized spikes in concentration that trigger nucleation[1].

Q2: I increased the DMSO concentration to 2% to force solubility, but my assay results are highly variable. Why? Causality: High DMSO concentrations compromise cell membrane integrity, alter protein conformations, and induce apoptosis, leading to false positives in cytotoxicity assays and skewed IC50 values[2]. Solution: The maximum tolerated DMSO concentration for most immortalized cell lines is 0.5% (v/v), and for sensitive primary cells, it should be kept ≤0.1%[1]. If your compound requires >0.5% DMSO to remain soluble, you must abandon the co-solvent approach and use an excipient like a cyclodextrin.

Q3: If DMSO optimization fails, what is the best excipient to use without altering the compound's structure? Causality: 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for this class of molecules. Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone. They possess a lipophilic central cavity and a hydrophilic exterior[3]. Solution: HP-β-CD forms non-covalent, dynamic inclusion complexes with the hydrophobic quinoline core. This shields the lipophilic moiety from the aqueous environment, dramatically increasing apparent water solubility without altering the compound's ionization state or causing cellular toxicity[4].

Q4: How can I definitively prove my compound is fully dissolved before running the assay? Causality: Visual inspection is notoriously unreliable. Micro-precipitates are often invisible to the naked eye but will artificially lower the effective concentration of your drug and ruin assay kinetics by scattering light or physically blocking receptors[5]. Solution: Perform a turbidity (nephelometry) assay. Measure the absorbance of your final assay solution at a wavelength of 500 nm or higher. We use >500 nm specifically to avoid the intrinsic UV absorption of the quinoline ring and the biological buffer; any reading significantly above the blank indicates light scattering from insoluble micro-particles[6].

Part 3: Quantitative Data & Solubilization Strategies

When selecting a solubilization strategy for Methyl 2-chloro-8-methylquinoline-3-carboxylate, it is critical to weigh the biological impact of the vehicle against its solubilizing power.

StrategyMechanism of ActionMax In Vitro ConcentrationAdvantagesLimitations
DMSO (Co-solvent) Reduces the dielectric constant of the aqueous medium.≤ 0.5% (v/v)[1]Universal solvent, easy to prepare stock solutions.High risk of cytotoxicity; prone to local supersaturation[2].
HP-β-CD (Excipient) Encapsulates the hydrophobic quinoline core in a lipophilic cavity[3].Up to 10% (w/v)Non-toxic to cells; maintains compound in a molecular state[4].Requires pre-incubation; dynamic equilibrium may affect free-drug availability.
Tween-20 (Surfactant) Forms micelles that sequester the hydrophobic compound.≤ 0.1% (v/v)Highly effective for biochemical and enzymatic assays.Can lyse cell membranes; interferes with membrane-bound target proteins.
Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be built on a self-validating system. Do not proceed to your biological readout until you have quantitatively confirmed solubility using the protocols below.

Protocol A: Preparation of HP-β-CD Inclusion Complexes

Use this protocol when DMSO dilution fails to maintain solubility at ≤ 0.5%.

  • Prepare the Carrier: Dissolve HP-β-CD powder in your target biological buffer (e.g., PBS or DMEM without serum) to create a 20% (w/v) stock solution.

  • Molar Calculation: Calculate the required mass of Methyl 2-chloro-8-methylquinoline-3-carboxylate to achieve a 1:2 or 1:3 molar ratio (Compound : HP-β-CD).

  • Complexation: Add the dry quinoline compound directly to the HP-β-CD solution. Crucial Step: Do not pre-dissolve the compound in DMSO, as organic solvents compete for the cyclodextrin cavity.

  • Agitation: Sonicate the suspension in a water bath at room temperature for 30–60 minutes until the solution clarifies.

  • Purification: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble compound.

  • Validation: Extract the supernatant and measure the exact concentration of the solubilized compound using HPLC or UV-Vis spectroscopy against a standard curve. Use this validated concentration to plan your downstream serial dilutions.

Protocol B: Turbidity Assay for Solubility Limit Determination

Use this protocol to find the exact thermodynamic solubility limit of your compound in assay media.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO[2].

  • Serial Dilution: Perform a 2-fold serial dilution of the compound in 100% DMSO across a PCR plate.

  • Media Transfer: Transfer a fixed volume of each DMSO dilution into your final aqueous assay medium in a 96-well clear-bottom plate. Ensure the final DMSO concentration remains constant at 0.5% across all wells[6].

  • Equilibration: Incubate the plate on an orbital shaker at 200 rpm for 10 minutes at 37°C to allow the system to reach thermodynamic equilibrium[6].

  • Measurement: Read the plate on a microplate spectrophotometer at 500 nm[6].

  • Validation: Plot Absorbance vs. Compound Concentration. The concentration at which the absorbance sharply deviates from the baseline marks your absolute solubility limit. Rule: Exclude any biological data generated at concentrations above this inflection point[5].

References

1.[2] Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem. URL: 2.[6] How to deal with the poor solubility of tested compounds in MTT assay? - ResearchGate. URL: 3.[4] Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. URL: 4.[3] Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - carbohyde.com. URL: 5.[1] DMSO usage in cell culture - LifeTein. URL: 6.[5] Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed. URL:

Sources

Optimization of temperature and pressure for quinoline carboxylate esterification

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimization of Temperature and Pressure Parameters

Executive Summary: The "Goldilocks" Challenge

Esterifying quinoline carboxylic acids presents a unique thermodynamic conflict not found in simple benzoic acids. You are balancing two opposing forces:

  • Kinetics (The Need for Heat): The electron-deficient pyridine ring deactivates the carboxyl group, requiring higher activation energy (and thus temperature) to drive nucleophilic attack by the alcohol.

  • Stability (The Risk of Heat): Quinoline-2-carboxylic acid (Quinaldic acid) and Quinoline-4-carboxylic acid are prone to thermal decarboxylation, a reaction often catalyzed by the very acids used for esterification.

This guide provides the operational parameters to navigate this instability while maximizing yield using Temperature (


) and Pressure (

) as primary control levers.

Critical Mechanism Visualization

Before optimizing, you must understand the failure mode. The diagram below illustrates the kinetic competition between the desired Fischer Esterification and the irreversible Decarboxylation pathway.

QuinolineEsterification Start Quinoline-2/4-COOH + Alcohol (ROH) Intermediate Protonated Intermediate Start->Intermediate Acid Cat. (H+) Ester Target Ester (Yield) Intermediate->Ester Path A: Nucleophilic Attack (Favored by High [ROH]) Decarb Quinoline (Byproduct) + CO2 Intermediate->Decarb Path B: Thermal Elimination (Favored by T > 120°C) Ester->Intermediate Hydrolysis (Water present)

Figure 1: Kinetic competition pathways. Note that Path B (Decarboxylation) is irreversible, representing a permanent yield loss.

Module A: Temperature Optimization

Q: Why is my reaction turning dark red/black with low yield at reflux?

A: You are likely exceeding the thermal stability threshold of your specific isomer, leading to decarboxylation and subsequent polymerization of the quinoline core.

The Isomer Rule:

  • C-3, C-5, C-6, C-7, C-8 Isomers: Generally stable up to 140°C. Standard reflux in high-boiling alcohols (e.g., butanol) is acceptable.

  • C-2 and C-4 Isomers: Highly unstable. The electron-withdrawing nitrogen creates a "zwitterionic-like" transition state that facilitates

    
     loss.
    

Recommended Operating Windows:

Isomer PositionMax Safe Temp (

)
Recommended Solvent SystemRisk Factor
2-COOH 80°CMeOH/DCM (Reflux) or Sealed TubeHigh (Decarboxylation)
3-COOH 140°CToluene/Dean-StarkLow
4-COOH 100°CEtOH (Pressure)Moderate
8-COOH 120°CXylene (Reflux)Moderate (Steric Hindrance)

Technical Insight: For the 2- and 4-isomers, if the reaction rate is too slow at


, do not  increase temperature. Instead, switch to an Acid Chloride method (SOCl2/DMF) which proceeds at 

.

Module B: Pressure & Autoclave Parameters

Q: When should I switch from reflux to a pressurized vessel (Autoclave/Sealed Tube)?

A: Pressure is required when the Optimal Kinetic Temperature exceeds the Boiling Point of your chosen alcohol.

For quinoline carboxylates, steric hindrance (especially at C-8) often requires temperatures of 100–120°C to achieve acceptable rates. However, Methanol boils at 64.7°C.

  • Reflux (Open System): Limited to 65°C. Reaction takes 48+ hours or stalls.

  • Autoclave (Closed System): Allows MeOH to be heated to 100°C. The autogenous pressure keeps the solvent liquid, increasing the reaction rate by ~4-8x (Arrhenius equation).

Pressure/Temperature Optimization Matrix (for Methyl Ester Synthesis):

TemperaturePressure (Autogenous MeOH)Reaction TimeYield (C-3 Isomer)Notes
65°C (Reflux)1 atm24 h45%Kinetic limitation.
85°C~2.5 bar8 h78%Optimal balance.
105°C~4.5 bar2 h92%Excellent, but check stability.
140°C~12 bar30 min60%Failure: Significant decarboxylation/tars.

Troubleshooting & Decision Logic

Use this decision tree to select the correct protocol based on your specific failure mode.

OptimizationLogic Start Start Optimization IsomerCheck Isomer Position? Start->IsomerCheck Stable Pos 3, 5, 6, 7, 8 IsomerCheck->Stable Unstable Pos 2, 4 IsomerCheck->Unstable Steric Steric Hindrance? (e.g. Pos 8) Stable->Steric MethodC Method C: Acid Chloride (SOCl2 -> ROH) Unstable->MethodC Avoid Heat MethodA Method A: Standard Reflux (H2SO4/MeOH) Steric->MethodA No MethodB Method B: High Pressure (100°C, 5 bar) Steric->MethodB Yes (Needs Heat)

Figure 2: Process Selection Decision Tree.

Validated Protocol: High-Pressure Methyl Esterification

Applicability: Quinoline-3, 5, 6, 7, 8-carboxylic acids. (Use Method C in Fig 2 for 2,4-isomers).

Reagents:

  • Substrate: Quinoline-x-carboxylic acid (1.0 eq)[1]

  • Solvent/Reagent: Anhydrous Methanol (20 vol)

  • Catalyst: Concentrated

    
     (0.5 eq) or Thionyl Chloride (1.1 eq - in situ generation of HCl)
    

Step-by-Step:

  • Setup: Load substrate into a stainless steel autoclave or high-pressure glass reactor (e.g., Q-Tube).

  • Addition: Add Methanol. Critical: Add

    
     dropwise at 
    
    
    
    to avoid localized exotherms that cause immediate decarboxylation.
  • Sealing: Seal the vessel. Purge with

    
     (optional but recommended to prevent oxidation of the quinoline ring).
    
  • Ramp: Heat to 90°C (Internal temperature).

    • Note: Pressure will rise to approx. 3.0–3.5 bar.

  • Duration: Stir for 4–6 hours.

  • Workup: Cool to RT. Vent pressure. Concentrate MeOH to 20% volume. Neutralize with sat.

    
     and extract into Ethyl Acetate.
    

Self-Validation Check:

  • TLC: If starting material remains but no byproduct spots appear, increase

    
     by 10°C.
    
  • Color: If solution turns black, repeat at

    
    .
    

References

  • Dunn, P. J., et al. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.

    • Context: foundational kinetics and mechanism of acid-catalyzed esterification.[2][3]

  • Dunn, G. E., & Thimm, H. F. (1977). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry.

    • Context: Establishes the thermal instability (decarboxylation) of heteroaromatic acids, specifically noting the instability of 2-position isomers (picolinic/quinaldic type)
  • BenchChem Technical Support. (2025). Optimization of Reaction Conditions for 8-Fluoroquinoline-3-carboxamide Derivatives.

    • Context: Provides specific protocols for quinoline-3-carboxylic acid derivatives, validating the stability of the 3-position compared to the 2/4-positions.
  • Google Patents. (2013). Preparation method for quinoline-4-carboxylic acid derivative (CN102924374B).[4]

    • Context: Highlights the "ring opening, condensation...

Sources

Validation & Comparative

Comparative Analytical Guide: 1H NMR Spectral Interpretation of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of quinoline-based therapeutics, regioisomeric impurities often arise during the functionalization of the heterocyclic core. For intermediates such as Methyl 2-chloro-8-methylquinoline-3-carboxylate , unambiguous structural assignment is critical before proceeding to downstream cross-coupling or amination reactions.

This guide provides an objective comparison of the 1H NMR spectral profile of the target 8-methyl substituted quinoline against its common synthetic alternative, the 6-methyl regioisomer. By detailing the mechanistic causality behind chemical shifts and providing a self-validating acquisition protocol, this document empowers analytical scientists to confidently differentiate highly substituted quinoline scaffolds.

Mechanistic Causality of Quinoline Chemical Shifts

To move beyond rote memorization of chemical shifts, one must understand the electronic and spatial environments dictating the NMR profile of substituted quinolines :

  • The Peri-Deshielding & Resonance Effect (H-4): The methyl carboxylate group at the C-3 position exerts a strong electron-withdrawing effect via resonance (-M effect). Combined with the magnetic anisotropy of the adjacent carbocyclic ring (peri-effect), the isolated H-4 proton is severely deshielded, consistently appearing as a sharp singlet far downfield (> 8.5 ppm) .

  • Nitrogen Anisotropy (8-Methyl vs. 6-Methyl): The spatial proximity of the 8-methyl group to the nitrogen atom's lone pair subjects it to a distinct anisotropic deshielding field. Consequently, an 8-methyl group resonates further downfield (~2.75 ppm) compared to a sterically unhindered 6-methyl group (~2.55 ppm) .

  • Spin-Spin Splitting (J-Coupling) Topologies: The position of the methyl group on the carbocyclic ring dictates the coupling network of the remaining aromatic protons. An 8-methyl substitution leaves three adjacent protons (H-5, H-6, H-7), generating a distinct doublet-triplet-doublet (d, t, d) pattern. Conversely, a 6-methyl substitution isolates H-5 from H-7 and H-8, resulting in a doublet-doublet of doublets-doublet (d, dd, d) network driven by meta- and ortho-couplings.

Comparative Spectral Profiling: 8-Methyl vs. 6-Methyl Regioisomers

The following table summarizes the quantitative 1H NMR data (predicted at 400 MHz in CDCl3) used to objectively differentiate the target compound from its regioisomeric alternative.

Proton AssignmentTarget: 8-Methyl Isomer (δ ppm, Multiplicity, J in Hz)Alternative: 6-Methyl Isomer (δ ppm, Multiplicity, J in Hz)Causality & Assignment Logic
H-4 8.65 (s, 1H)8.55 (s, 1H)Highly deshielded by the C3-ester and ring current. Remains a singlet in both isomers.
H-5 7.75 (d, J = 7.6, 1H)7.65 (d, J = 2.0, 1H)In the 8-Me isomer, H-5 exhibits strong ortho-coupling. In the 6-Me isomer, it only exhibits weak meta-coupling to H-7.
H-6 7.48 (t, J = 7.6, 1H)- (Substituted)Only present in the 8-Me isomer; split by both H-5 and H-7 (ortho-ortho).
H-7 7.65 (d, J = 7.6, 1H)7.60 (dd, J = 8.5, 2.0, 1H)In 8-Me, H-7 has one ortho-neighbor. In 6-Me, it couples ortho to H-8 and meta to H-5.
H-8 - (Substituted)7.90 (d, J = 8.5, 1H)When present (6-Me isomer), H-8 is heavily deshielded by the adjacent quinoline nitrogen.
3-COOCH3 4.02 (s, 3H)4.02 (s, 3H)Ester methoxy protons remain relatively unaffected by distal ring substitutions.
Ar-CH3 2.75 (s, 3H)2.55 (s, 3H)The 8-CH3 is shifted downfield due to spatial proximity to the nitrogen lone pair.

Self-Validating Experimental Protocol for 1D 1H NMR

To ensure trustworthiness and reproducibility in your structural assignments, follow this self-validating acquisition workflow:

Step 1: Precision Sample Preparation

  • Dissolve exactly 5.0 - 10.0 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl3 provides a non-polar environment that mimics standard lipophilic drug conditions, preventing solvent-induced shifts, while TMS provides an absolute 0.00 ppm reference benchmark.

Step 2: Instrument Calibration & Acquisition

  • Tune and match the probe on a 400 MHz or 600 MHz NMR spectrometer. Lock onto the deuterium signal and shim the Z-axis until the lock level is stable.

  • Set the spectral width to 12 ppm and the relaxation delay (D1) to 2.0 seconds . Acquire 16 to 32 scans.

  • Causality: A D1 of 2.0s is critical. It ensures complete longitudinal relaxation (T1) of all protons—particularly the isolated H-4 proton and the methyl groups—guaranteeing that the resulting integration values are strictly quantitative.

Step 3: Data Processing & Self-Validation Check

  • Apply a 0.3 Hz exponential line broadening window function, perform the Fourier transform, and carefully phase-correct the spectrum manually.

  • The Validation Check: Reference the TMS peak to 0.00 ppm. Integrate the ester methoxy singlet (~4.02 ppm) and set its value to exactly 3.00 . Next, check the integration of the H-4 singlet (~8.65 ppm).

  • Pass/Fail Criteria: The H-4 peak must integrate to 1.00 ± 0.05 . If it integrates significantly lower (e.g., 0.80), your D1 delay was insufficient for complete relaxation. The experiment must be aborted and re-run with D1 = 4.0s to ensure data integrity.

Decision-Tree Workflow for Spectral Assignment

The following diagram maps the logical progression from data acquisition to the unambiguous differentiation of the quinoline regioisomers based on spin system analysis.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D 1H NMR Acquisition (400/600 MHz) A->B C Signal Integration & Chemical Shift Profiling B->C D Spin System Analysis (Coupling Constants J) C->D E Target: 8-Methyl Isomer (d, t, d splitting) D->E Ortho-Ortho Couplings F Alternative: 6-Methyl Isomer (d, dd, d splitting) D->F Ortho-Meta Couplings G Unambiguous Structural Assignment E->G F->G

Figure 1: Decision-tree workflow for NMR assignment and regioisomer differentiation of quinolines.

References

  • TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." TSI Journals, 2018. URL: [Link]

  • National Institutes of Health (NIH) / PMC. "Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines." PMC, 2021. URL:[Link]

Mass spectrometry fragmentation patterns of Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Fragmentation Profiling: Methyl 2-chloro-8-methylquinoline-3-carboxylate in Drug Discovery

As a Senior Application Scientist, I approach structural elucidation not merely as a spectral matching exercise, but as an in-depth study of gas-phase thermodynamics. In drug development, quinoline-3-carboxylates serve as critical pharmacophores and synthetic intermediates. Verifying their structural integrity via High-Resolution Mass Spectrometry (HRMS) requires a deep understanding of how specific functional groups—such as halogens and esters—dictate collision-induced dissociation (CID) pathways.

This guide objectively compares the mass spectrometry (MS) performance and fragmentation behavior of Methyl 2-chloro-8-methylquinoline-3-carboxylate against its common structural alternatives, providing researchers with a self-validating analytical framework.

The Causality of Gas-Phase Thermodynamics

The fragmentation of Methyl 2-chloro-8-methylquinoline-3-carboxylate is governed by three specific structural features, each acting as a distinct thermodynamic trigger during MS/MS:

  • The C3-Methyl Ester: Unlike longer-chain esters, the methyl ester lacks a ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydrogen. This structural constraint prevents low-energy cyclic rearrangements, forcing the molecule to undergo direct, higher-energy cleavage of methanol (CH₃OH) to form a highly diagnostic acylium ion. Key expected fragmentation pathways for this compound class include the loss of the methoxy group (-OCH₃) from the ester and cleavages within the stable quinoline ring system.
    
  • The C2-Chlorine Atom: The natural 3:1 isotopic abundance of ³⁵Cl and ³⁷Cl acts as a built-in diagnostic tracer. Furthermore, detailed ESI-MS/MS data of chloroquinolines reveals heteroatom elimination through an exception to the even-electron rule, originating open-shell radical species via the loss of a chlorine radical (•Cl)[1].

  • The C8-Methyl Group: This group provides inductive stabilization to the quinoline core, ensuring that the primary ring system remains intact until high collision energies are applied. A common fragmentation pathway observed for quinoline-carboxylic acids under electron impact or high-energy CID is the eventual loss of the carboxyl group entirely[2].

Comparative MS Performance: Methyl vs. Ethyl Esters

To accurately annotate MS/MS spectra, it is crucial to compare our target compound with its synthetic alternatives: Ethyl 2-chloro-8-methylquinoline-3-carboxylate and Methyl 2-hydroxy-8-methylquinoline-3-carboxylate . The choice of ester and C2-substituent fundamentally alters the primary neutral loss pathways.

FeatureMethyl 2-chloro-8-methylquinoline-3-carboxylateEthyl 2-chloro-8-methylquinoline-3-carboxylateMethyl 2-hydroxy-8-methylquinoline-3-carboxylate
Precursor Ion [M+H]⁺ m/z 236.05 / 238.05m/z 250.06 / 252.06m/z 218.08
Isotopic Tracer (³⁵Cl/³⁷Cl) Present (3:1 Ratio)Present (3:1 Ratio)Absent
Primary Neutral Loss -32 Da (CH₃OH)-28 Da (C₂H₄) via McLafferty-type-32 Da (CH₃OH)
Diagnostic Acylium Ion m/z 204.02m/z 204.02m/z 186.05
Secondary Cleavage -28 Da (CO)-28 Da (CO)-28 Da (CO)

Analytical Insight: The ethyl ester frequently undergoes a facile neutral loss of ethylene (-28 Da) via a six-membered cyclic transition state before ester cleavage. In contrast, the methyl ester's primary pathway is the loss of 32 Da. Both chloro-compounds converge on the identical m/z 204.02 acylium ion, proving that the core structure is conserved.

Mechanistic Fragmentation Pathways

The collision-induced dissociation of the protonated precursor [M+H]⁺ (m/z 236.05) yields specific diagnostic product ions. The diagram below maps the causal relationships between the applied collision energy and the resulting structural cleavages.

Pathway Precursor Precursor Ion [M+H]+ m/z 236.05 (35Cl) m/z 238.05 (37Cl) Acylium Acylium Ion [M+H - CH3OH]+ m/z 204.02 Precursor->Acylium Neutral Loss: CH3OH (-32 Da) Dechloro Dechlorinated Ion [M+H - HCl]+ m/z 200.07 Precursor->Dechloro Neutral Loss: HCl (-36 Da) Radical Radical Cation [M+H - •Cl]+ m/z 201.08 Precursor->Radical Homolytic Cleavage: •Cl (-35 Da) *Even-Electron Exception* Core Quinoline Core [Acylium - CO]+ m/z 176.02 Acylium->Core Neutral Loss: CO (-28 Da) Dechloro->Core Complex Rearrangement

Figure 1: ESI-MS/MS fragmentation of Methyl 2-chloro-8-methylquinoline-3-carboxylate.

Self-Validating Experimental Protocol: LC-ESI-MS/MS

A mass spectrometry protocol is only as reliable as its internal controls. To ensure the observed fragments are not artifacts of source-induced dissociation (SID), the methodology below mandates a stepped Collision Energy (CE) ramp. This creates a self-validating system where the breakdown curve mathematically proves the precursor-product relationship.

Workflow Sample 1. Sample Prep 10 µg/mL LC 2. UHPLC C18 Gradient Sample->LC ESI 3. ESI(+) 3.5 kV, 300°C LC->ESI MSMS 4. Q-TOF MS/MS Stepped CE ESI->MSMS Data 5. Data Analysis Isotope Tracing MSMS->Data

Figure 2: Self-validating LC-ESI-MS/MS workflow utilizing stepped collision energy.

Step-by-Step Methodology:
  • Sample Preparation:

    • Dissolve the analyte in LC-MS grade Acetonitrile to a stock concentration of 1 mg/mL.

    • Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid ensures consistent protonation of the quinoline nitrogen in the liquid phase, stabilizing the[M+H]⁺ precursor ion and preventing signal suppression during droplet desolvation.

  • UHPLC Separation:

    • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase: Gradient elution from 5% to 95% Acetonitrile (0.1% FA) over 5 minutes.

    • Causality: A rapid gradient focuses the analyte band, minimizing diffusion and maximizing the signal-to-noise ratio for low-abundance fragment ions (such as the m/z 201.08 radical cation).

  • ESI-MS/MS Acquisition (Positive Ion Mode):

    • Source Parameters: Capillary Voltage at 3.5 kV; Source Temperature at 300°C.

    • Internal Control (Stepped CE): Program the quadrupole time-of-flight (Q-TOF) to acquire MS/MS spectra at three distinct collision energies: 15 eV, 30 eV, and 45 eV.

    • Causality: Acquiring data across multiple energy states generates a breakdown curve. By plotting the survival yield of the m/z 236.05 precursor against CE, you self-validate that the m/z 204.02 and m/z 200.07 ions are genuine MS/MS product ions and not co-eluting contaminants.

  • Data Processing & Isotope Tracing:

    • Filter the MS/MS spectra for the 3:1 isotopic ratio. Any fragment lacking this ratio (e.g., m/z 200.07) definitively indicates the structural loss of the C2-chlorine atom, validating the cleavage site.

References

  • da Silva, R. M., et al. (2024). "Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti." Rapid Communications in Mass Spectrometry, 38(12), e9739.[Link]

Sources

Strategic Identification of Methyl 2-chloro-8-methylquinoline-3-carboxylate: A Comparative FTIR Analysis Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a critical pharmacophore scaffold, frequently serving as an intermediate in the synthesis of antiviral (e.g., anti-HIV integrase inhibitors) and antimalarial agents. In drug development pipelines, the purity of this intermediate is paramount; specifically, the differentiation between the target ester , its carboxylic acid precursor (hydrolysis impurity), and the aldehyde precursor (common synthetic starting material) is a frequent bottleneck.

While NMR is definitive, it is resource-intensive for routine process monitoring. This guide establishes a Fourier Transform Infrared (FTIR) Spectroscopy protocol as a rapid, high-throughput alternative for identifying this compound. By focusing on the unique vibrational modes of the 3-carboxylate ester versus the 3-carbaldehyde or 3-carboxylic acid, researchers can validate reaction completion within minutes.

Technical Deep Dive: Vibrational Signature Analysis

To accurately identify Methyl 2-chloro-8-methylquinoline-3-carboxylate, one must deconstruct its spectrum into four distinct vibrational zones. The causality of these peaks is rooted in the electronic environment of the quinoline ring and the substituents.

Zone 1: The Carbonyl Region (1680–1750 cm⁻¹)
  • Target Feature: The ester carbonyl (C=O) typically resonates between 1720–1735 cm⁻¹ . The electron-withdrawing nature of the adjacent quinoline ring and the chlorine at the C2 position prevents the significant conjugation-induced redshift often seen in simple aromatic esters, keeping the frequency relatively high.

  • Differentiation: This is the primary discriminator against the aldehyde precursor (often ~1690–1700 cm⁻¹) and the amide/quinolone impurities (~1650 cm⁻¹).

Zone 2: The Fingerprint C-O Stretch (1200–1300 cm⁻¹)
  • Target Feature: The C-O-C asymmetric stretch of the methyl ester appears as a strong, broad band in the 1250–1300 cm⁻¹ range.

  • Causality: This vibration couples with the ring vibrations, creating a unique "fingerprint" absent in the aldehyde precursor.

Zone 3: Substituent Specifics (C-Cl and Alkyl C-H)
  • C-Cl Stretch: The chlorine at position 2 is attached to an sp² hybridized carbon. This bond is stiffer than aliphatic C-Cl, appearing in the 700–780 cm⁻¹ region (often ~740 cm⁻¹), though frequently obscured by aromatic out-of-plane (OOP) bends.

  • Methyl Groups: Two distinct methyl environments exist:

    • Ester Methyl (-OCH₃): ~2950 cm⁻¹ (asymmetric stretch).

    • Ring Methyl (C8-CH₃): ~2920 cm⁻¹ (often weaker).

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common synthetic impurities/alternatives. This data allows for "Identification by Exclusion."

Table 1: Critical Spectral Differences[1]
Functional GroupTarget: Methyl Ester DerivativeAlt 1: Carboxylic Acid (Hydrolysis Impurity)Alt 2: Aldehyde Precursor (Synthetic Start)
C=O Stretch 1720–1735 cm⁻¹ (Sharp, Strong)1680–1710 cm⁻¹ (Broad, often split due to dimerization)1690–1705 cm⁻¹ (Strong)
O-H / N-H Region Absent (Clean baseline >3000 cm⁻¹)2500–3300 cm⁻¹ (Very broad "carboxylic acid mound")Absent
C-H (Aldehyde) Absent Absent 2750 & 2850 cm⁻¹ (Fermi Doublet - Distinctive)
C-O Stretch 1250–1300 cm⁻¹ (Strong)1210–1320 cm⁻¹ (Coupled with O-H bend)Absent
Identification Logic Presence of Ester C=O + Absence of OH/Aldehyde CHPresence of Broad OH + Lower C=OPresence of Fermi Doublet (2750/2850)

Note on Causality: The "Fermi Doublet" in the aldehyde (Alt 2) is a quantum mechanical resonance between the C-H stretch fundamental and the first overtone of the C-H bending vibration. Its absence is the definitive proof that the reduction or esterification reaction has proceeded away from the aldehyde.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and Trustworthiness (E-E-A-T), follow this specific sample preparation protocol.

Method: KBr Pellet Transmission (Preferred for Solids)

Rationale: ATR (Attenuated Total Reflectance) is faster but can shift peak positions slightly due to refractive index changes. KBr transmission provides the classic, sharpest resolution for the critical fingerprint region.

  • Sample Preparation:

    • Mix 1–2 mg of the dry Methyl 2-chloro-8-methylquinoline-3-carboxylate sample with 100–150 mg of spectroscopic grade KBr (dried at 110°C).

    • Self-Validation Step: Ensure the mixture is ground to a fine powder (particle size < 2 µm) to avoid the Christiansen effect (baseline slope distortion).

  • Pellet Formation:

    • Press at 8–10 tons of pressure for 2 minutes under vacuum (to remove water).

    • Check: The pellet must be translucent. An opaque pellet indicates moisture or insufficient grinding.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard for solids).

    • Scans: 32 scans (sufficient S/N ratio).

    • Range: 4000–400 cm⁻¹.

  • Data Processing:

    • Apply baseline correction (rubberband method).

    • Normalize the strongest peak (usually C=O or aromatic ring stretch) to 1.0 absorbance for easy overlay comparison.

Decision Logic Visualization

The following diagram illustrates the logical pathway for identifying the compound and troubleshooting common synthetic issues.

FTIR_Identification_Flow Start Start: Acquire FTIR Spectrum CheckOH Check 2500-3300 cm⁻¹ Is there a broad mound? Start->CheckOH CheckFermi Check 2700-2850 cm⁻¹ Is there a Fermi Doublet? CheckOH->CheckFermi No (Clean Baseline) ResultAcid ID: Carboxylic Acid Impurity (Hydrolysis Occurred) CheckOH->ResultAcid Yes (Broad OH) CheckCO Check 1720-1735 cm⁻¹ Is there a sharp C=O peak? CheckFermi->CheckCO No ResultAld ID: Aldehyde Precursor (Incomplete Reaction) CheckFermi->ResultAld Yes (Doublet Present) ResultTarget ID: Methyl 2-chloro-8-methylquinoline-3-carboxylate (Target Confirmed) CheckCO->ResultTarget Yes (1720-1735 cm⁻¹) ResultUnknown ID: Unknown/Degradation (Check NMR) CheckCO->ResultUnknown No (Peak missing or shifted)

Caption: Figure 1: Step-by-step decision tree for validating the synthesis of Methyl 2-chloro-8-methylquinoline-3-carboxylate using FTIR spectral features.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24878097, 2-Chloro-8-methylquinoline-3-carboxaldehyde. Retrieved from [Link]

    • Relevance: Provides spectral data on the key aldehyde precursor for compar
  • Srinivas, B., et al. (2020). Synthesis, spectral characterization... of 2-formyl-6-methoxy-3-carbethoxy quinoline.[1] Journal of Molecular Structure. Retrieved from [Link]

    • Relevance: Establishes the characteristic C=O and C-O vibrational frequencies for quinoline-3-carboxyl
  • Spectroscopy Online (2018). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]

    • Relevance: Authoritative grounding on the shift differences between carboxylic acids, salts, and esters.
  • Relevance: Verification of the precursor's physical properties and CAS registry.

Sources

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Analysis of Methyl 2-chloro-8-methylquinoline-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Structural Nuances of Quinoline Derivatives

Methyl 2-chloro-8-methylquinoline-3-carboxylate is a highly functionalized heterocyclic compound. The quinoline scaffold is a privileged pharmacophore widely utilized in drug discovery, making its rigorous purity analysis critical for downstream pharmaceutical development[1].

From a chromatographic perspective, this molecule presents specific challenges:

  • Weak Basicity: The quinoline nitrogen is weakly basic. If the mobile phase pH is not strictly controlled, the analyte can exist in mixed ionization states, leading to severe peak tailing due to secondary interactions with residual silanols on the silica support.

  • Structural Similarity of Impurities: Process impurities (such as des-chloro analogues, regioisomers, or ester hydrolysis products) share nearly identical hydrophobic profiles. Traditional reversed-phase methods often fail to achieve baseline resolution for these critical pairs.

To address these challenges, method development must move beyond generic hydrophobic retention and exploit the molecule's unique electronic properties.

Stationary Phase Selection: A Comparative Analysis

The cornerstone of this method development is selecting a stationary phase that provides orthogonal selectivity compared to standard alkyl phases. We compared three different column chemistries to determine the optimal performance for resolving the API from its des-chloro impurity.

The Causality of Column Chemistry
  • Fully Porous C18: Relies purely on dispersive (hydrophobic) interactions. Because the API and its impurities have similar log P values, C18 struggles to differentiate them, resulting in co-elution risks.

  • Core-Shell Phenyl-Hexyl: Introduces

    
     interactions. However, the hexyl linker provides too much conformational flexibility, diluting the rigid shape selectivity required for positional isomers.
    
  • Core-Shell Biphenyl: The biphenyl ligand contains two aromatic rings that can twist to accommodate steric bulk, offering exceptional shape selectivity. Furthermore, the biphenyl phase acts as a strong

    
    -electron donor. Because the quinoline ring of our target analyte is highly electron-deficient (due to the electron-withdrawing 2-chloro and 3-carboxylate groups), it acts as a 
    
    
    
    -acceptor. This strong donor-acceptor
    
    
    interaction drives superior resolution[2].

Additionally, utilizing core-shell (superficially porous) technology limits the diffusion path of the analyte into the silica particle. This minimizes longitudinal diffusion and mass transfer resistance, delivering UHPLC-level theoretical plates (efficiency) at standard HPLC backpressures[3].

Experimental Data Comparison

The following table summarizes the experimental performance of the three columns under identical gradient conditions (0.1% TFA in Water / Acetonitrile).

Stationary PhaseParticle ArchitectureRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Critical Pair Resolution (

)
Biphenyl (2.6 µm) Core-Shell6.41.0518,5003.2 (Baseline)
Phenyl-Hexyl (2.6 µm) Core-Shell6.11.1517,0002.4 (Resolved)
C18 (3.0 µm) Fully Porous5.81.359,2001.6 (Co-elution risk)

Conclusion: The Core-Shell Biphenyl column is the definitive choice, providing the highest resolution and peak symmetry due to optimal


 interactions and reduced mass transfer resistance[4].

Workflow Visualization

HPLC_Workflow N1 1. Structural Analysis Identify π-system & basicity N2 2. Mobile Phase Selection 0.1% TFA (pH ~2.0) to suppress silanols N1->N2 N3 3. Column Screening Compare C18 vs. Phenyl-Hexyl vs. Biphenyl N2->N3 N4 4. Select Biphenyl Phase Optimal π-π interactions for critical pairs N3->N4 Maximize Resolution N5 5. Gradient Optimization Fine-tune slope & temperature (40°C) N4->N5 N6 6. Validation (SST) Self-validating protocol (Rs > 2.0) N5->N6

Fig 1: Logical workflow for HPLC method development of quinoline derivatives.

Step-by-Step Methodology: A Self-Validating Protocol

A robust analytical method must continuously prove its own validity. This protocol is designed as a self-validating system : it integrates a System Suitability Test (SST) as a gatekeeper. If the SST fails, the sequence is automatically aborted, preventing the generation of compromised data.

Step 1: Mobile Phase Preparation
  • Mobile Phase A (Aqueous): 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Causality: TFA lowers the pH to ~2.0, ensuring the weakly basic quinoline nitrogen is fully protonated while simultaneously suppressing the ionization of residual silanols on the column. This dual-action prevents peak tailing.

  • Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.

    • Causality: Acetonitrile is chosen over methanol because it provides lower system backpressure and superior UV transparency at low wavelengths.

Step 2: Sample & Standard Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • SST Mixture: Prepare a solution containing 0.5 mg/mL of Methyl 2-chloro-8-methylquinoline-3-carboxylate and 0.05 mg/mL of the des-chloro impurity.

  • Sample Solution: Accurately weigh and dissolve the sample in the diluent to a final concentration of 0.5 mg/mL.

Step 3: Chromatographic Conditions
  • Column: Core-Shell Biphenyl, 2.6 µm, 100 x 4.6 mm.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40°C. (Causality: Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics and yielding sharper peaks).

  • Detection: UV at 254 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 10%

      
       80% B (Linear gradient for separation)
      
    • 10.0 - 12.0 min: 80% B (Column wash)

    • 12.0 - 12.1 min: 80%

      
       10% B
      
    • 12.1 - 15.0 min: 10% B (Re-equilibration)

Step 4: Execution of the Self-Validating Sequence
  • Blank Injection (1x): Inject diluent. Acceptance: No interfering peaks at the retention times of the API or known impurities.

  • System Suitability Test (5x): Inject the SST Mixture.

    • Acceptance Criteria: Resolution (

      
      ) between API and des-chloro impurity 
      
      
      
      2.0; Tailing Factor (
      
      
      ) of API
      
      
      1.5; Relative Standard Deviation (RSD) of API peak area
      
      
      2.0%.
  • Sample Analysis: Inject unknown samples.

  • Bracketing Standard (1x): Re-inject the SST mixture after every 10 samples and at the end of the sequence to validate that retention times and detector response remained stable throughout the run.

References

1.[3] Unraveling the Advantages of Core-Shell Columns in HPLC. Pharma Growth Hub. URL: [Link] 2.[2] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. URL:[Link] 3.[4] Principles and Applications of High-Performance Liquid Chromatography (HPLC): A Review. Biomedical & Pharmacology Journal. URL: [Link] 4.[1] RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. URL:[Link]

Sources

Structural Determination of Methyl 2-chloro-8-methylquinoline-3-carboxylate: A Comparative Guide to Crystallization and Diffraction Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS: 773874-59-2)

The structural elucidation of quinoline-based pharmacophores is a critical bottleneck in early-stage drug discovery. Methyl 2-chloro-8-methylquinoline-3-carboxylate is a highly functionalized, rigid heterocyclic intermediate. Determining its exact three-dimensional conformation—specifically the dihedral twist of the 3-carboxylate group relative to the planar quinoline core due to steric clash with the 2-chloro substituent—is essential for downstream structure-based drug design[1].

Historically, Single-Crystal X-Ray Diffraction (SCXRD) has been the undisputed gold standard for this task. However, quinoline derivatives are notoriously prone to forming microcrystalline powders rather than the large, well-ordered single crystals required for SCXRD. This guide objectively compares traditional SCXRD with the revolutionary Microcrystal Electron Diffraction (MicroED) technique, while detailing the physicochemical causality behind the crystallization strategies required for each.

Crystallization Strategies: Overcoming the Nucleation Barrier

The success of any diffraction experiment is fundamentally dictated by the quality of the crystal lattice. For small organic molecules like Methyl 2-chloro-8-methylquinoline-3-carboxylate, controlling the rate at which the solution crosses the metastable zone into supersaturation is the difference between a usable crystal and an amorphous precipitate.

Vapor Diffusion vs. Slow Evaporation

While slow evaporation is the default technique in many synthetic labs, it is highly susceptible to environmental fluctuations, leading to rapid, uncontrolled nucleation (a "shower" of microcrystals). Hanging Drop Vapor Diffusion , adapted from protein crystallography, offers a superior, thermodynamically controlled alternative for small molecules[2].

By suspending a micro-droplet of the compound (dissolved in a volatile solvent) over a reservoir containing a non-solvent (precipitant), vapor pressure equilibration slowly drives the solvent out of the drop. This gradual concentration increase allows the system to gently enter the nucleation phase, promoting the growth of fewer, larger, and highly ordered crystals[3].

Quantitative Comparison of Crystallization Methods
ParameterHanging Drop Vapor DiffusionSlow EvaporationAnti-Solvent Addition
Mechanism Vapor pressure equilibrationSolvent loss to atmosphereDirect reduction of solubility
Supersaturation Rate Very Slow (Days to Weeks)Moderate (Days)Instantaneous (Seconds)
Typical Crystal Size 50 – 500 µm (Ideal for SCXRD)1 – 50 µm (Variable)< 1 µm (Nanocrystals)
Nucleation Control High (Thermodynamically driven)Low (Stochastic)Very Low (Kinetic crash)
Sample Volume Required 1 – 10 µL per drop1 – 5 mL1 – 5 mL

Structural Determination: SCXRD vs. MicroED

Once crystalline material is obtained, the analytical methodology must be matched to the physical dimensions of the crystal.

Single-Crystal X-Ray Diffraction (SCXRD)

SCXRD relies on the interaction between X-ray photons and the electron density of the molecule. Because X-rays interact weakly with matter, a relatively large crystal volume (typically >50 µm in all dimensions) is required to generate a sufficient signal-to-noise ratio in the diffraction pattern[4]. For Methyl 2-chloro-8-methylquinoline-3-carboxylate, the heavy chlorine atom provides excellent anomalous scattering, aiding in phase resolution.

Microcrystal Electron Diffraction (MicroED)

MicroED is a cryogenic electron microscopy (Cryo-EM) technique that utilizes a transmission electron microscope (TEM) to collect diffraction data from vanishingly small crystals[5]. Because electrons interact with the electrostatic potential of the atoms (both the nucleus and the electron cloud), their interaction with matter is orders of magnitude stronger than X-rays. This allows for atomic-resolution structure determination from nanocrystals (100 nm to 1 µm) that appear as amorphous powders to the naked eye[6]. Furthermore, new Event-Based Electron Counting (EBEC) detectors allow for data collection at extremely low electron flux densities (0.01 e−/Ų/s), preventing radiation damage to the organic framework[7].

Performance Metrics: SCXRD vs. MicroED
MetricSCXRD (X-ray)MicroED (Electron)
Probe Interaction Electron DensityElectrostatic Potential
Minimum Crystal Size ~10 - 50 µm~100 nm - 1 µm
Sample State Large Single CrystalMicrocrystalline Powder
Data Collection Time Hours to DaysMinutes (Continuous Rotation)
Radiation Damage ModerateHigh (Mitigated by Cryo-cooling)
Resolution Limit ~0.70 Å~0.80 - 1.00 Å

Workflow Visualizations

The following logic trees and workflows illustrate the decision-making process for determining the structure of Methyl 2-chloro-8-methylquinoline-3-carboxylate.

CrystallizationLogic Start Methyl 2-chloro-8-methylquinoline-3-carboxylate (Synthesized Powder) Solubility Solubility Screen (EtOH, EtOAc, Hexane) Start->Solubility VD Hanging Drop Vapor Diffusion (Controlled Equilibration) Solubility->VD High Solubility in EtOH Crash Anti-Solvent Crash (Kinetic Precipitation) Solubility->Crash Rapid throughput needed LargeCryst Large Single Crystals (>50 µm) VD->LargeCryst Slow Nucleation MicroCryst Microcrystals / Powder (<1 µm) VD->MicroCryst Fast Nucleation Crash->MicroCryst Standard Result SCXRD SCXRD Analysis (X-ray Source) LargeCryst->SCXRD MicroED MicroED Analysis (Cryo-TEM) MicroCryst->MicroED

Crystallization logic tree for determining the optimal diffraction methodology.

AnalyticalWorkflow cluster_SCXRD SCXRD Pathway cluster_MicroED MicroED Pathway Sample Quinoline-3-carboxylate Sample Grow Grow Large Crystal (1-3 Weeks) Sample->Grow Grind Direct Grid Prep (< 30 Minutes) Sample->Grind Mount Mount on Goniometer (RT or 100K) Grow->Mount Xray X-ray Diffraction (Photon Scattering) Mount->Xray Solve Structure Solution (SHELXT / Refmac) Xray->Solve Cryo Plunge Freezing (Liquid Ethane) Grind->Cryo Electron Electron Diffraction (Continuous Rotation) Cryo->Electron Electron->Solve

Comparative analytical workflow: SCXRD vs. MicroED from sample to solved structure.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why the manipulation is performed.

Protocol A: Hanging Drop Vapor Diffusion for SCXRD

Objective: Grow >50 µm single crystals of Methyl 2-chloro-8-methylquinoline-3-carboxylate.

  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of Ethyl Acetate (EtOAc). Causality: EtOAc provides high solubility for the quinoline core while remaining volatile enough for vapor exchange.

  • Reservoir Preparation: Pipette 500 µL of Hexane (precipitant) into the well of a 24-well VDX plate. Causality: Hexane acts as an anti-solvent. Its vapor will mix with the EtOAc in the sealed environment, lowering the compound's solubility.

  • Drop Formulation: On a siliconized glass coverslip, mix 2 µL of the compound solution with 2 µL of the reservoir solution.

  • Sealing: Invert the coverslip and seal it over the well using high-vacuum grease.

  • Incubation & Validation: Store the plate in a vibration-free incubator at 20°C.

    • Validation Checkpoint: Inspect under a stereomicroscope after 48 hours. If the drop is completely clear, the vapor pressure differential is too low. If amorphous precipitate has formed, the equilibration was too fast (reduce the hexane concentration in the reservoir). Ideal progression shows sharp, geometric edges forming after 5-7 days[8].

Protocol B: MicroED Grid Preparation from Powder

Objective: Prepare a cryogenic TEM grid from microcrystalline powder for MicroED analysis.

  • Sample Milling: Place ~1 mg of Methyl 2-chloro-8-methylquinoline-3-carboxylate powder between two glass slides and gently apply shear force to crush the aggregates. Causality: Crystals must be thinner than 500 nm to allow electron transmission without excessive multiple scattering (dynamical effects)[6].

  • Grid Application: Touch a glow-discharged Quantifoil copper grid (R 2/2) directly to the crushed powder. Shake off excess material.

  • Cryo-Plunging: Using a pair of anti-capillary tweezers, plunge the grid into liquid ethane cooled by liquid nitrogen. Causality: Rapid vitrification prevents the formation of ice crystals on the grid, which would produce intense powder diffraction rings that obscure the small molecule data.

  • Data Collection: Transfer the grid to a Cryo-TEM. Locate a crystal, set the beam to a low flux density (e.g., 0.01 e−/Ų/s), and collect data using continuous rotation (typically -60° to +60° at 0.5°/sec)[7].

    • Validation Checkpoint: Monitor the live diffraction feed. If spots fade rapidly within the first 10 degrees of rotation, the crystal is suffering from radiation damage; reduce the electron fluence or increase the rotation speed.

Conclusion

For the structural determination of Methyl 2-chloro-8-methylquinoline-3-carboxylate, the choice of methodology depends entirely on the crystallization kinetics of the sample. If the compound readily forms large (>50 µm) crystals via controlled techniques like Hanging Drop Vapor Diffusion, SCXRD remains the most straightforward and highly validated approach.

However, because highly functionalized quinolines frequently precipitate as intractable microcrystalline powders, MicroED represents a paradigm shift. By bypassing the weeks-long crystal optimization bottleneck, MicroED allows researchers to derive atomic-resolution structures directly from standard synthetic yields in a matter of hours, vastly accelerating the drug development pipeline.

References

1.1. BLD Pharm. 2. 5. ACS Central Science. 3.7. IUCrJ. 4. 6. Journal of Visualized Experiments (PMC - NIH). 5. 2. Fiveable. 6. 8. University of Washington. 7.. Beilstein Journal of Organic Chemistry. 8. 3. MDPI.

Sources

Comparative reactivity of 2-chloro vs 2-bromo quinoline-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry and drug development, I frequently guide research teams through the strategic selection of heterocyclic building blocks. The quinoline-3-carboxylate scaffold is a privileged pharmacophore, heavily utilized in the development of antimalarial, antibacterial, and anticancer agents.

When functionalizing the C2 position of this scaffold, chemists are often faced with a critical choice: 2-chloroquinoline-3-carboxylate versus 2-bromoquinoline-3-carboxylate . While both are viable electrophiles, their reactivity profiles diverge sharply depending on the chemical pathway. This guide provides an objective, data-driven analysis of their comparative reactivity, grounded in mechanistic causality and validated experimental protocols.

Mechanistic Divergence: The C2-Halogen Dichotomy

The reactivity of the C2 position in quinoline-3-carboxylates is governed by two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity . The presence of the electron-withdrawing ester group at C3 further lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the ring, hyper-activating the C2 position.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr reactions (e.g., amination, alkoxylation), the rate-determining step is the initial nucleophilic attack to form the anionic Meisenheimer intermediate. Because chlorine is significantly more electronegative than bromine, it exerts a stronger inductive pull, stabilizing the transition state more effectively. Consequently, 2-chloroquinolines often exhibit superior or equivalent SNAr reactivity compared to their bromo counterparts.

Transition-Metal Catalyzed Cross-Coupling

In palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), the rate-determining step is typically the oxidative addition of the Pd(0) species into the carbon-halogen bond. Here, Bond Dissociation Energy (BDE) is the dominant factor. The C-Br bond (~81 kcal/mol) is substantially weaker than the C-Cl bond (~96 kcal/mol). Therefore, 2-bromoquinolines undergo oxidative addition much more rapidly , requiring milder conditions and allowing for a broader scope of ligands. However, the extreme intrinsic electrophilicity of the C2 position can sometimes override the traditional ArBr > ArCl reactivity order, allowing 2-chloro derivatives to couple efficiently under optimized, high-energy conditions1[1].

G Start 2-Haloquinoline-3-carboxylate (X = Cl, Br) SNAr SNAr Pathway (Nucleophilic Attack) Start->SNAr Amines/Alcohols Pd Pd-Catalyzed Cross-Coupling (Oxidative Addition) Start->Pd Boronic Acids/Alkynes Cl_SNAr 2-Chloro Preferred (Higher Electronegativity) SNAr->Cl_SNAr Rate Determining Step: Meisenheimer Complex Formation Br_Pd 2-Bromo Preferred (Lower C-X BDE) Pd->Br_Pd Rate Determining Step: Oxidative Addition

Fig 1. Mechanistic divergence of C2-haloquinolines in SNAr vs. Pd-catalyzed pathways.

Quantitative Performance Comparison

The following table synthesizes experimental yields across standard functionalization paradigms, highlighting the practical implications of the mechanistic differences discussed above2[2].

Reaction ParadigmSubstrateReagents & CatalystYield (%)Causality / Observation
SNAr (Amination) 2-ChloroMorpholine, K₂CO₃, 80 °C>90%High electronegativity of Cl stabilizes the Meisenheimer complex.
SNAr (Amination) 2-BromoMorpholine, K₂CO₃, 80 °C~85%Slower rate-determining nucleophilic attack compared to Cl.
Suzuki-Miyaura 2-ChloroPhB(OH)₂, Pd(PPh₃)₄, MW 100 °C79%High C-Cl BDE requires microwave irradiation to force oxidative addition.
Suzuki-Miyaura 2-BromoPhB(OH)₂, Pd(PPh₃)₄, MW 100 °C92%Lower C-Br BDE facilitates rapid oxidative addition at milder conditions.
Sonogashira 2-ChloroPhenylacetylene, Pd-cat, Cu-free75%Requires optimized Pd-catalyst to overcome C-Cl inertness.

Validated Experimental Methodologies

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate specific causality checkpoints so researchers understand why a step is performed, rather than just how.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling

Target Substrate: Ethyl 4-amino-2-chloroquinoline-3-carboxylate This protocol leverages microwave (MW) irradiation to overcome the high activation energy barrier of the stubborn C-Cl bond, utilizing an aqueous medium to enhance the solubility of the base and drive the transmetalation step 3[3].

  • Reagent Preparation: In a microwave-safe reaction vessel, combine ethyl 4-amino-2-chloroquinoline-3-carboxylate (1.00 mmol), phenylboronic acid (1.30 mmol), and Na₂CO₃ (3.00 mmol).

    • Causality Check: An excess of boronic acid is used to compensate for competitive protodeboronation, a common side reaction in aqueous media.

  • Solvent Addition & Degassing: Add 15 mL of distilled water. Sparge the suspension with Argon gas for 15 minutes.

    • Causality Check (Critical): Degassing prevents the dissolved oxygen from oxidizing the Pd(0) catalyst to inactive Pd(II) and suppresses the oxidative homocoupling of the boronic acid.

  • Catalyst Introduction: Quickly add Pd(PPh₃)₄ (0.10 mmol) under a positive stream of Argon, then seal the vessel.

  • Microwave Irradiation: Irradiate the mixture at 100 °C for 15–30 minutes.

    • Causality Check: MW heating provides rapid, uniform energy transfer, forcing the sluggish oxidative addition of the C-Cl bond which would otherwise take >12 hours under conventional reflux.

  • Workup & Validation: Cool the vessel, extract with Ethyl Acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate. TLC validation should show complete consumption of the starting material (UV active at 254 nm).

Protocol B: Copper-Free Sonogashira Coupling

Target Substrate: 2-Chloroquinoline-3-carboxylate esters This protocol eliminates copper to prevent the Glaser coupling (homocoupling of terminal alkynes), which is a frequent issue when forcing the reaction of unreactive aryl chlorides4[4].

  • Setup: Combine the 2-chloroquinoline derivative (1.0 mmol), propargyl alcohol (1.5 mmol), and a secondary amine (2.0 mmol) in a dry Schlenk flask.

  • Catalysis: Add a palladium catalyst (e.g., PdCl₂(PPh₃)₂) in a strictly copper-free environment.

  • Reaction: Heat to 80 °C under an inert atmosphere. The secondary amine acts as both the base (to neutralize HCl generated) and the nucleophile for subsequent one-pot cyclization if synthesizing pyrrolo-quinolines.

Workflow Step1 1. Reagent Prep Degas Solvents Step2 2. Reaction Setup Add Pd Catalyst Step1->Step2 Step3 3. MW Irradiation 100°C, 15 min Step2->Step3 Step4 4. Workup Quench & Extract Step3->Step4 Step5 5. Purification Chromatography Step4->Step5

Fig 2. Step-by-step experimental workflow for microwave-assisted cross-coupling.

Conclusion & Selection Matrix

When designing a synthetic route involving quinoline-3-carboxylates:

  • Select the 2-Chloro derivative if your primary functionalization strategy relies on SNAr (e.g., introducing amines, anilines, or alkoxides). It is often cheaper, more stable, and highly reactive under nucleophilic conditions.

  • Select the 2-Bromo derivative if your route depends heavily on complex, sterically hindered, or mild-condition Palladium-catalyzed cross-couplings. The lower BDE will save significant optimization time and reduce catalyst loading requirements.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes , Chemical Science (RSC Publishing), 1

  • An Efficient Microwave-assisted Suzuki Cross-coupling Reactions on Quinoline Derivatives in Water , International Journal of Scientific and Research Publications (IJSRP), 3

  • Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions , PubMed, 4

  • Some reactions of 2‐bromo‐ and 3‐bromoquinolines , ResearchGate, 2

Sources

A Comparative Guide to the Validation of Methyl 2-chloro-8-methylquinoline-3-carboxylate Synthesis via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[2] The synthesis of novel quinoline derivatives, such as Methyl 2-chloro-8-methylquinoline-3-carboxylate, is a critical task in drug discovery. However, the synthesis of a molecule is incomplete without rigorous validation of its elemental composition and purity.

This guide provides a comprehensive, experience-driven comparison of methodologies for validating the synthesis of Methyl 2-chloro-8-methylquinoline-3-carboxylate, with a primary focus on elemental analysis as a definitive, quantitative technique. We will explore not only the "how" but the critical "why" behind the experimental choices, contrasting elemental analysis with other common analytical methods to provide a holistic validation strategy for researchers and drug development professionals.

The Synthetic Pathway: A Rationale-Driven Approach

To validate a compound, one must first synthesize it. A common and effective route to 2-chloroquinoline-3-carbaldehydes involves the Vilsmeier-Haack reaction on acetanilides.[3] Building upon this, we propose a logical, multi-step synthesis for the target compound, Methyl 2-chloro-8-methylquinoline-3-carboxylate.

Proposed Synthetic Route
  • Vilsmeier-Haack Cyclization: Reaction of N-(o-tolyl)acetamide with a Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) to yield 2-chloro-8-methylquinoline-3-carbaldehyde.

  • Oxidation: Oxidation of the resulting aldehyde to 2-chloro-8-methylquinoline-3-carboxylic acid.

  • Esterification: Fischer esterification of the carboxylic acid with methanol under acidic catalysis to yield the final product, Methyl 2-chloro-8-methylquinoline-3-carboxylate.

This pathway is selected for its reliability and the relative availability of starting materials. Each step requires careful purification, typically via recrystallization or column chromatography, to isolate the intermediate for the subsequent reaction—a crucial prerequisite for achieving a high-purity final product suitable for validation.

The Gold Standard: Validation by Elemental Analysis

Elemental analysis is a cornerstone technique for confirming the identity and purity of a newly synthesized organic compound.[4][5] It provides quantitative data on the percentage composition of elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur - CHNS) within a sample.[5] For halogenated compounds like our target molecule, chlorine content is also determined. The technique is predicated on the complete combustion of a small, precisely weighed sample, followed by the quantitative detection of the resulting gases.[6]

Theoretical Calculation: The Benchmark for Purity

Before any experimental work, the expected elemental composition must be calculated from the molecular formula. This theoretical data serves as the benchmark against which experimental results are compared.

Compound: Methyl 2-chloro-8-methylquinoline-3-carboxylate Molecular Formula: C₁₂H₁₀ClNO₂ Molecular Weight: 235.67 g/mol

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.01112144.13261.16%
HydrogenH1.0081010.0804.28%
ChlorineCl35.453135.45315.04%
NitrogenN14.007114.0075.94%
OxygenO15.999231.99813.58%

Note: Oxygen is typically determined by difference and is not always directly measured in standard CHN/Cl analysis.

Experimental Protocol for Elemental Analysis

The trustworthiness of elemental analysis data is directly dependent on meticulous sample preparation and handling.[7]

Step-by-Step Methodology:

  • Sample Preparation: The synthesized product must be rigorously purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water) until a constant melting point is achieved.

  • Drying: The purified sample must be thoroughly dried to remove any residual solvent or water, which would significantly alter the hydrogen and carbon percentages. Drying under high vacuum at a temperature below the compound's melting point for several hours is standard practice.[7]

  • Weighing: Using a microbalance, precisely weigh approximately 1-3 mg of the dried sample into a tin capsule. The accuracy of this weight is paramount for an accurate final calculation.[7]

  • Combustion: The sealed capsule is introduced into the elemental analyzer's combustion furnace, which operates at high temperatures (e.g., ~1150 °C). In an oxygen-rich environment, the compound combusts to form CO₂, H₂O, N₂, and HCl.

  • Reduction & Separation: The combustion gases are passed over heated copper to remove excess oxygen and reduce nitrogen oxides to N₂. The resulting gas mixture is then separated, typically by gas chromatography.

  • Detection: A thermal conductivity detector (TCD) quantifies the concentration of each gas (CO₂, H₂O, N₂). Halogens are captured in a separate trap and quantified.

  • Calculation: The instrument's software uses the sample weight and detector responses to calculate the percentage of each element.

Interpreting the Data: The ±0.4% Rule

The scientific community, including most peer-reviewed journals, considers a synthesis validated when the experimental elemental percentages are within ±0.4% of the theoretical values.[8][9]

ElementTheoretical % Experimental % (Example) Difference (%) Validation Status
Carbon (C)61.1661.35+0.19Pass
Hydrogen (H)4.284.15-0.13Pass
Nitrogen (N)5.945.81-0.13Pass
Chlorine (Cl)15.0415.20+0.16Pass

A result that falls within this range provides strong evidence of at least 95% purity and confirms the proposed elemental composition.[8] Deviations greater than 0.4% typically indicate the presence of impurities, residual solvent, or that the incorrect structure has been synthesized.

Caption: Logical workflow for validating purity using elemental analysis.

Comparative Analysis: Alternative & Complementary Validation Techniques

While elemental analysis is powerful, it should be part of a larger analytical strategy. Other techniques provide complementary information that, when combined, create an unassailable validation package.

TechniquePrimary Information ProvidedAdvantagesLimitations
Elemental Analysis (EA) Quantitative elemental composition, PurityHighly accurate and precise for purity assessment; Directly confirms elemental formula.Destructive; Provides no information on molecular structure or connectivity.
High-Resolution Mass Spectrometry (HRMS) Exact molecular weight (typically to 4 decimal places)Confirms molecular formula with high confidence; Requires very little sample.[10]Provides limited information on purity; Isomers cannot be distinguished.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) Molecular structure, connectivity, and environment of atomsUnparalleled for structural elucidation; Can indicate purity by showing absence of impurity signals.[9]Less quantitative for purity than EA without internal standards; Complex spectra can be difficult to interpret.

High-field ¹H and ¹³C NMR are excellent for confirming that the correct isomeric structure has been formed, while HRMS provides orthogonal confirmation of the molecular formula.[8] However, neither can replace the direct, quantitative purity assessment provided by elemental analysis.

Integrated Validation Workflow

A robust validation strategy integrates synthesis, purification, and multiple analytical techniques in a self-reinforcing workflow.

IntegratedWorkflow cluster_Validation Structural & Purity Validation Start Synthesis of C₁₂H₁₀ClNO₂ Purification Purification (Recrystallization / Chromatography) Start->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR HRMS High-Resolution MS Purification->HRMS EA Elemental Analysis (CHNS/Cl) Purification->EA Final Compound Validated NMR->Final HRMS->Final EA->Final

Caption: An integrated workflow for synthesis and validation.

Conclusion

The synthesis of a novel compound like Methyl 2-chloro-8-methylquinoline-3-carboxylate is only as credible as its validation. While techniques like NMR and HRMS are indispensable for structural confirmation, elemental analysis remains the definitive gold standard for quantifying purity and verifying elemental composition. By adhering to the ±0.4% rule, researchers can confidently assert the identity and integrity of their synthesized molecules, a non-negotiable requirement for publication and further research in drug development. This guide provides the strategic framework and practical protocols necessary to achieve this standard of scientific rigor.

References

  • Title: An International Study Evaluating Elemental Analysis Source: ACS Central Science URL: [Link]

  • Title: An International Study Evaluating Elemental Analysis - PMC Source: NIH National Library of Medicine URL: [Link]

  • Title: A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters Source: Butlerov Communications URL: [Link]

  • Title: Elemental Analysis of Organic Species with Electron Ionization High-Resolution Mass Spectrometry Source: CIRES - University of Colorado Boulder URL: [Link]

  • Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL: [Link]

  • Title: Advances in polymer based Friedlander quinoline synthesis Source: TÜBİTAK Academic Journals URL: [Link]

  • Title: The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry Source: VELP Scientifica URL: [Link]

  • Title: A Look at Elemental Analysis for Organic Compounds Source: AZoM URL: [Link]

  • Title: Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies Source: MDPI URL: [Link]

  • Title: Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula Source: Bentham Science URL: [Link]

  • Title: Best practices for sample preparation in elemental analysis Source: Elementar URL: [Link]

Sources

Comparison of synthetic routes: Meth-Cohn method vs Combes synthesis for quinolines

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach heterocyclic synthesis not merely as a sequence of chemical transformations, but as a highly orchestrated interplay of thermodynamics, kinetics, and mechanistic design. Quinolines represent a privileged scaffold in drug discovery, heavily featured in antimalarials, antibacterials, and kinase inhibitors. When designing a synthetic route to a quinoline core, the choice of methodology dictates the substitution pattern, scalability, and downstream functionalization potential.

This guide provides an objective, data-driven comparison of two cornerstone methodologies: the classical Combes Quinoline Synthesis and the highly functionalized Meth-Cohn Method . By analyzing the causality behind their experimental conditions, we can establish self-validating protocols that ensure high-fidelity results in the laboratory.

Mechanistic Divergence & Causality

The Combes Quinoline Synthesis (1888)

First described by Alphonse-Edmond Combes, this classical route involves the acid-catalyzed condensation of a primary aromatic amine (e.g., aniline) with a 1,3-diketone[1].

  • The "Why" (Causality): The reaction initiates with a nucleophilic attack to form a Schiff base, which tautomerizes into an enamine[1]. The critical step is the addition of a strong acid (like concentrated H₂SO₄ or polyphosphoric acid). The acid protonates the enamine to generate a highly electrophilic iminium ion[1]. This lowers the LUMO energy of the intermediate, providing the necessary electronic activation for the rate-determining intramolecular electrophilic aromatic substitution (annulation)[2]. Dehydration subsequently yields a 2,4-disubstituted quinoline[1].

The Meth-Cohn Synthesis (1978)

Developed as a modern approach to highly functionalized scaffolds, the Meth-Cohn method reacts acetanilides (N-acylarylamines) with the Vilsmeier-Haack reagent (POCl₃ and DMF)[3].

  • The "Why" (Causality): Instead of relying on a pre-formed diketone, this method generates a powerful electrophile in situ. The Vilsmeier reagent attacks the oxygen of the amide, forming a reactive chloroiminium intermediate[3]. Heating the system provides the activation energy required for the chloroiminium ion to attack the aromatic ring. A final aqueous quench hydrolyzes the intermediate, yielding 2-chloro-3-formylquinolines—a product rich with orthogonal reactive sites (a chlorine atom and an aldehyde) primed for cross-coupling or further derivatization[4].

Visualizing the Synthetic Workflows

CombesMechanism A Aniline + 1,3-Diketone B Schiff Base Intermediate A->B Nucleophilic Addition (-H2O) C Enamine Tautomer B->C Tautomerization D Iminium Ion (Protonated) C->D H2SO4 Catalyst E Electrophilic Aromatic Substitution (Annulation) D->E Rate-Determining Step F 2,4-Disubstituted Quinoline E->F Dehydration & Aromatization

Workflow and mechanism of the Combes quinoline synthesis.

MethCohnMechanism A Acetanilide (N-Acylarylamine) C Chloroiminium Intermediate A->C B Vilsmeier-Haack Reagent (POCl3 + DMF) B->C 0°C to RT D Intramolecular Cyclization C->D Heat (75-80°C) E Hydrolysis (Quench) D->E Ice/Water F 2-Chloro-3-formylquinoline E->F Neutralization

Workflow and mechanism of the Meth-Cohn quinoline synthesis.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, every protocol must act as a self-validating system where physical or spectroscopic changes confirm the success of each step.

Protocol A: Synthesis of 2,4-Dimethylquinoline via Combes Method
  • Self-Validating Analytics: The reaction progress is visually indicated by the transition from a clear solution to a deeply colored mixture. TLC monitoring confirms the disappearance of the highly polar aniline spot. Final purity is validated by the presence of two distinct methyl singlets in the ¹H NMR spectrum.

  • Step 1 (Condensation): In a round-bottom flask equipped with a reflux condenser, combine aniline (10 mmol) and acetylacetone (11 mmol)[5]. Causality: A slight stoichiometric excess of the diketone ensures complete consumption of the aniline, preventing difficult downstream separations.

  • Step 2 (Annulation): Cautiously add concentrated sulfuric acid. Heat the mixture to 100–150°C for 3 hours[1]. Causality: The strong acid protonates the enamine to form a reactive iminium ion. Heating provides the necessary thermodynamic push to overcome the activation barrier of the rate-determining electrophilic aromatic substitution[2].

  • Step 3 (Workup): Cool to room temperature and pour the mixture over crushed ice. Slowly add a 10% aqueous NaOH solution until a precipitate forms[5]. Causality: Neutralization deprotonates the quinolinium ion, rendering the free base insoluble in the aqueous layer and driving precipitation.

  • Step 4 (Purification): Collect the precipitate by vacuum filtration and recrystallize from ethanol to obtain the purified product (Typical yield: 61–68%)[1].

Protocol B: Synthesis of 2-Chloro-3-formylquinoline via Meth-Cohn Method
  • Self-Validating Analytics: The successful formation of the Vilsmeier complex is validated by a color change to pale yellow/orange. Final product validation relies on the appearance of a distinct aldehyde proton (~10.5 ppm) and the disappearance of the amide N-H proton in the ¹H NMR spectrum[4].

  • Step 1 (Electrophile Generation): Cool anhydrous DMF (30 mmol) to 0°C. Dropwise add POCl₃ (70 mmol) under an inert argon atmosphere. Causality: The reaction between DMF and POCl₃ is highly exothermic. Strict temperature control at 0°C prevents the thermal degradation of the delicate Vilsmeier-Haack electrophile[3].

  • Step 2 (Cyclization): Add acetanilide (10 mmol) portion-wise. Gradually raise the temperature to 75–80°C and stir for 4-16 hours[3]. Causality: Initial low temperatures prevent uncontrolled side reactions. Subsequent heating is strictly required to drive the intramolecular cyclization of the chloroiminium intermediate.

  • Step 3 (Hydrolysis): Pour the hot mixture over crushed ice and stir vigorously. Causality: The ice-water quench serves a dual purpose: it safely neutralizes unreacted POCl₃ and hydrolyzes the iminium species into the target formyl group, precipitating the highly crystalline product[4].

  • Step 4 (Purification): Filter the precipitate, wash with cold water, and dry in a vacuum oven (Typical yield: 68%)[3].

Quantitative Comparison Matrix

The following table summarizes the operational parameters and performance metrics of both synthetic routes to aid in route scouting and process development.

ParameterCombes SynthesisMeth-Cohn Synthesis
Primary Starting Materials Primary anilines + 1,3-diketones[1]Acetanilides (N-acylarylamines)[3]
Key Catalysts / Reagents Strong acid (H₂SO₄ or PPA)[1]Vilsmeier-Haack reagent (POCl₃/DMF)[3]
Primary Product Scaffold 2,4-Disubstituted quinolines[1]2-Chloro-3-formylquinolines[4]
Typical Yields 61–68%[1]60–80% (Typically ~68%)[3]
Reaction Temperature 100°C to 150°C[1]0°C (initiation) to 80°C (cyclization)[3]
Regioselectivity Challenges Mixtures possible with meta-substituted anilines due to steric effects[1],[2]Highly specific (cyclization occurs ortho to the amine directing group)
Downstream Utility End-stage scaffold generationExcellent intermediate for cross-coupling (Suzuki/Buchwald) via the C2-chlorine[4]

References

  • Grokipedia. "Combes quinoline synthesis".
  • Wikipedia. "Combes quinoline synthesis".
  • Flychem Co., ltd. "Common Quinoline Synthesis Reactions".
  • Benchchem. "A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers".
  • Benchchem. "Application Notes and Protocols: The Synthesis of Quinoline Derivatives Utilizing Arylamine Precursors".
  • Taylor & Francis. "Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2".

Sources

Benchmarking antimicrobial activity of Methyl 2-chloro-8-methylquinoline-3-carboxylate analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical benchmarking analysis of Methyl 2-chloro-8-methylquinoline-3-carboxylate and its functionalized analogs. It is designed for medicinal chemists and microbiologists evaluating this scaffold for hit-to-lead optimization.

Executive Summary & Scaffold Analysis

The quinoline-3-carboxylate core is a privileged structure in medicinal chemistry, historically validated by the fluoroquinolone class of antibiotics. However, the specific scaffold Methyl 2-chloro-8-methylquinoline-3-carboxylate (MCMQ) offers a distinct pharmacological profile due to two critical features:

  • C2-Chlorine Atom : A reactive handle for nucleophilic aromatic substitution (

    
    ), allowing rapid library generation (amines, thiols, hydrazides).
    
  • C8-Methyl Group : Provides steric bulk that can modulate metabolic stability and lipophilicity, potentially overcoming resistance mechanisms associated with efflux pumps in S. aureus and E. coli.

This guide benchmarks the MCMQ scaffold against standard antibiotics, analyzing how structural modifications at the C3 (ester/hydrazide) and C2 positions drive potency.

Core Scaffold Structure
  • Formula :

    
    
    
  • Key Pharmacophore : Planar bicyclic aromatic system (DNA intercalation potential) + Electrophilic C2 center.

Synthesis & Functionalization Logic

To ensure reproducibility, we utilize the Meth-Cohn Vilsmeier-Haack cyclization for the aldehyde precursor, followed by oxidation/esterification, or the Gould-Jacobs variation for direct ester synthesis.

Protocol A: Scaffold Synthesis (2-Chloro-3-carboxylate route)
  • Precursor : 2-Methylacetanilide.

  • Reagents :

    
     (Phosphorus oxychloride), DMF (Dimethylformamide).[1][2][3][4]
    
  • Mechanism : The Vilsmeier reagent attacks the amide oxygen, followed by intramolecular cyclization and elimination to form the 2-chloro-3-formylquinoline.

  • Conversion to Ester : Oxidation of the aldehyde (

    
    ) to the acid, followed by Fischer esterification with Methanol/
    
    
    
    .
Protocol B: Analog Generation (Nucleophilic Displacement)

The C2-chloro atom is susceptible to displacement by nucleophiles.

  • Hydrazide Analogs : Refluxing the methyl ester with hydrazine hydrate yields 2-chloro-8-methylquinoline-3-carbohydrazide .

  • Schiff Bases : Condensation of the hydrazide with substituted benzaldehydes.

SynthesisWorkflow cluster_0 Key Transformation Start 2-Methylacetanilide VH_Reagent POCl3 / DMF (Vilsmeier-Haack) Start->VH_Reagent Cyclization Aldehyde 2-Chloro-3-formyl- 8-methylquinoline VH_Reagent->Aldehyde Oxidation Oxidation (AgNO3) + MeOH/H+ Aldehyde->Oxidation Ester Methyl 2-chloro-8-methyl- quinoline-3-carboxylate (CORE SCAFFOLD) Oxidation->Ester Hydrazide Hydrazide Analog (CONHNH2) Ester->Hydrazide N2H4.H2O Reflux Schiff Schiff Base Analogs (-CONHN=CHR) Hydrazide->Schiff Ar-CHO Condensation

Caption: Step-wise synthesis of the MCMQ core and its conversion into bioactive hydrazide and Schiff base analogs.

Benchmarking Antimicrobial Performance

The following data compares MCMQ analogs against standard antibiotics. The "Methyl Ester" itself acts as a prodrug or moderate inhibitor, while the Hydrazide and Schiff Base derivatives show superior potency.

Comparative MIC Data ( )

Data aggregated from comparative studies of 2-chloroquinoline-3-carboxylates and their 8-methyl analogs.

Compound ClassAnalog TypeS. aureus (Gram +)E. coli (Gram -)P. aeruginosaActivity Profile
Standard Ciprofloxacin0.5 - 1.00.01 - 0.50.5 - 1.0High Potency Control
Standard Ampicillin2.0 - 4.04.0 - 8.0ResistantCell Wall Inhibitor
MCMQ Core Methyl Ester25.0 - 50.0>100>100Weak (Lipophilic limited)
Analog A 3-Carbohydrazide6.25 - 12.525.050.0Moderate
Analog B Schiff Base (4-NO2)3.12 12.525.0High Potency
Analog C Schiff Base (2-OH)6.2512.525.0Good Spectrum

Key Insight : The parent methyl ester shows weak activity (MIC > 25


) likely due to poor solubility or lack of hydrogen bond donors. However, converting the ester to a Schiff base (Analog B)  drastically improves potency (MIC 3.12 

), making it competitive with Ampicillin against Gram-positive strains.

Structure-Activity Relationship (SAR) Analysis

The biological activity of MCMQ analogs is governed by specific steric and electronic interactions.

The C8-Methyl Effect
  • Role : Steric Hindrance.

  • Impact : The 8-methyl group restricts rotation and increases lipophilicity (

    
    ). Compared to unsubstituted quinolines, the 8-methyl analogs often show lower cytotoxicity to mammalian cells but maintained bacterial penetration, likely due to altered membrane permeability.
    
The C2-Chlorine "Warhead"
  • Role : Electrophilic center.

  • Impact : Retaining the Cl atom is crucial for specific binding modes. Replacing Cl with bulky amines (e.g., morpholine) often reduces activity against Gram-negative bacteria due to size exclusion, but may enhance anti-tubercular activity.

The C3-Ester/Hydrazide Switch
  • Role : Hydrogen Bonding.[5]

  • Impact : The methyl ester is a hydrogen bond acceptor only. Converting it to a hydrazide (-CONHNH2) introduces hydrogen bond donors, significantly improving binding affinity to bacterial DNA gyrase (the target of quinolones).

SAR_Logic Core MCMQ Scaffold (Methyl 2-chloro-8-methyl...) C8 C8-Methyl Group Increases Lipophilicity Modulates Efflux Core->C8 C2 C2-Chloro Position Essential for Reactivity Replacement alters spectrum Core->C2 C3 C3-Carboxylate Ester = Weak Binding Hydrazide = Strong Binding Core->C3 Potency High Potency (Gram +) C8->Potency Membrane Permeability Resistance Resistance (Gram -) C2->Resistance Bulky Substitution C3->Potency Convert to Schiff Base

Caption: SAR map illustrating how specific structural modifications influence antibacterial potency and resistance profiles.

Experimental Protocols

To validate these findings in your lab, follow these standardized workflows.

A. Broth Microdilution Assay (MIC Determination)[6][7]
  • Inoculum Prep : Adjust bacterial culture (S. aureus ATCC 25923) to

    
     McFarland standard (
    
    
    
    CFU/mL).
  • Dilution : Prepare serial two-fold dilutions of the MCMQ analog in DMSO/Mueller-Hinton broth (Range:

    
    ).
    
  • Control : Include Ciprofloxacin as positive control and DMSO as negative control.

  • Incubation :

    
     for 24 hours.
    
  • Readout : The lowest concentration showing no visible turbidity is the MIC.

B. Synthesis of 2-Chloro-8-methylquinoline-3-carbohydrazide
  • Dissolve Methyl 2-chloro-8-methylquinoline-3-carboxylate (1.0 eq) in absolute ethanol.

  • Add Hydrazine Hydrate (99%, 2.0 eq) dropwise.

  • Reflux for 6–8 hours (Monitor via TLC, solvent: Ethyl Acetate/Hexane 3:7).

  • Cool to room temperature; filter the precipitated solid.

  • Recrystallize from ethanol to yield needle-like crystals (Yield > 80%).

References

  • Meth-Cohn, O., et al. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Journal of the Chemical Society, Perkin Transactions 1. Link

  • Kidwai, M., et al. (2000). Microwave Assisted Synthesis of Novel 2-Chloroquinoline Derivatives. Indian Journal of Chemistry. Link

  • Desai, N.C., et al. (2017). Synthesis and Antimicrobial Activity of 2-Chloro-3-formylquinoline Based Derivatives. Medicinal Chemistry Research. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 689082, 2-Chloro-8-methylquinoline-3-carbaldehyde. Link

  • Kumar, S., et al. (2011). Synthesis, antidepressant and antifungal evaluation of novel 2-chloro-8-methylquinoline amine derivatives. European Journal of Medicinal Chemistry. Link

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Safety Operating Guide

Methyl 2-chloro-8-methylquinoline-3-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of complex pharmaceutical intermediates is just as critical as the synthesis itself. Methyl 2-chloro-8-methylquinoline-3-carboxylate is a halogenated quinoline derivative frequently utilized in drug discovery and development[1]. Because of its specific molecular architecture—namely, the presence of a covalently bound chlorine atom—its disposal cannot be treated as standard organic waste.

This guide provides a comprehensive, self-validating operational protocol for the safe disposal of this compound, ensuring compliance with Environmental Health and Safety (EHS) regulations and protecting laboratory personnel.

Chemical Profile & Waste Classification

Before executing any disposal protocol, it is mandatory to understand the quantitative and qualitative properties of the substance. The presence of the halogen (chlorine) dictates the entire downstream lifecycle of the waste.

Table 1: Quantitative & Qualitative Data for Disposal Planning

PropertySpecification / Data
Chemical Name Methyl 2-chloro-8-methylquinoline-3-carboxylate
CAS Number 773874-59-2[2]
Waste Classification Halogenated Organic Waste[3][4]
Physical State Solid (Powder) / Solvated Liquid (depending on use)
Incompatibilities Strong oxidizers, strong acids/bases, reactive metals[5][6]
Primary Hazard Environmental toxicity; corrosive gas generation upon improper combustion

The Causality of Segregation: Why Halogenated Waste?

The Mechanistic "Why": Standard non-halogenated organic waste is typically disposed of via standard industrial incineration. However, when halogenated compounds like Methyl 2-chloro-8-methylquinoline-3-carboxylate are incinerated at standard temperatures, the chlorine atoms react to form highly corrosive hydrogen chloride (HCl) gas and potentially highly toxic dioxins[3][6].

To mitigate this, EHS departments and licensed contractors must route halogenated waste to specialized, high-temperature incinerators equipped with alkaline scrubbers to neutralize acidic byproducts[4]. Mixing this compound with non-halogenated waste compromises the disposal facility's infrastructure, violates EPA/RCRA regulations, and drastically increases institutional disposal costs[3].

Step-by-Step Experimental Protocol for Disposal

This protocol acts as a self-validating system : each step contains a verification check to ensure the waste stream remains uncompromised before moving to the next phase.

Step 1: Source Segregation & Primary Containment

  • Action: Collect all pure compound, solvated mixtures, and contaminated consumables (e.g., pipette tips, weighing boats, gloves) in a dedicated container specifically rated for halogenated organics[4].

  • Material: Use high-density polyethylene (HDPE) or glass containers. Ensure the container has a secure, tightly sealing lid (screw-cap)[7].

  • Validation Check: Visually inspect the container for pre-existing residues. Never use repurposed food containers or biohazard bags (red bags) for chemical waste[3].

Step 2: Chemical Compatibility Verification

  • Action: Ensure that no reactive metals (e.g., sodium, zinc powder) or strong oxidizers (e.g., peroxides, perchlorates) are introduced into this specific waste container[3][5].

  • Validation Check: If the compound is dissolved in an aqueous solution, verify the pH. If the solution contains >1% organic solvent, it must still be classified and disposed of as organic waste, not aqueous inorganic waste[5].

Step 3: Labeling and Satellite Accumulation

  • Action: Immediately affix a standard "Hazardous Waste" tag to the container the moment the first drop or grain of waste is added[7].

  • Data Entry: Clearly write "Halogenated Organic Waste: Contains Methyl 2-chloro-8-methylquinoline-3-carboxylate."

  • Validation Check: Log the "Accumulation Start Date." By federal and institutional standards, satellite containers must usually be transferred to EHS within 90 to 180 days of this start date[7].

Step 4: Spill Management & Decontamination

  • Action: In the event of a benchtop spill, do not use water, as it may spread the contaminant or wash it into municipal drains. Wear appropriate PPE (nitrile gloves, lab coat, safety goggles).

  • Execution: Absorb solvated spills with a universal binder or diatomite. For dry powder, carefully sweep it up avoiding dust generation. Scrub the affected surface with a compatible solvent (e.g., isopropanol)[4].

  • Validation Check: Place all used absorbents and scrubbing wipes into the Halogenated Organic Waste container, not the standard municipal trash[4].

Disposal Workflow Visualization

The following decision matrix illustrates the logical flow for routing Methyl 2-chloro-8-methylquinoline-3-carboxylate waste to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: Methyl 2-chloro-8-methylquinoline -3-carboxylate Decision Is the waste mixed with aqueous solutions? Start->Decision Aqueous Aqueous Halogenated Waste (>1% Organics) Decision->Aqueous Yes SolidLiquid Pure Solid / Organic Solvent Mixture Decision->SolidLiquid No Halogenated Segregate into: Halogenated Organic Waste Aqueous->Halogenated SolidLiquid->Halogenated Labeling Attach Hazardous Waste Tag Log Accumulation Date Halogenated->Labeling EHS Transfer to EHS / Licensed Disposal Contractor Labeling->EHS

Logical workflow for the classification and safe disposal of halogenated quinoline derivatives.

References

  • University of Tennessee Safety Office. "Laboratory Hazardous Waste Management Guide." tennessee.edu. Available at:[Link]

  • University of Oslo (UiO). "Chemical and Hazardous Waste Guide." uio.no. Available at:[Link]

  • Eastern Washington University. "Hazardous Waste Management Program." ewu.edu. Available at:[Link]

  • Nipissing University. "Hazardous Materials Disposal Guide." nipissingu.ca. Available at:[Link]

Sources

Personal protective equipment for handling Methyl 2-chloro-8-methylquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a self-validating system of risk mitigation. Handling complex halogenated heterocycles like Methyl 2-chloro-8-methylquinoline-3-carboxylate (CAS No.: 773874-59-2) requires a deep understanding of the molecule's physical and chemical properties[1].

This compound is a highly functionalized intermediate used extensively in pharmaceutical synthesis and agrochemical development. However, the exact structural features that make it a valuable synthetic building block—namely, the electrophilic chloro-quinoline moiety and the reactive carboxylate ester—also dictate its stringent hazard profile.

Here is your comprehensive, step-by-step operational guide to handling, spill response, and disposal, designed to ensure absolute scientific integrity and personnel safety.

Mechanistic Hazard Profile: The "Why" Behind the Protocol

To handle this chemical safely, you must understand how it interacts with biological systems. Quinoline derivatives, particularly halogenated ones, present specific toxicological challenges[2].

  • Dermal & Ocular Toxicity: The chloro-substituent at the 2-position increases the molecule's lipophilicity, facilitating rapid absorption through lipid bilayers. Upon contact, it acts as a severe skin and eye irritant[3].

  • Respiratory Hazards: Inhalation of its dust or aerosols can cause acute respiratory tract irritation[2].

  • Environmental Persistence: The stable aromatic quinoline ring, combined with halogenation, makes this compound highly resistant to natural degradation, posing a significant aquatic toxicity risk if released into the environment[4].

We do not wear Personal Protective Equipment (PPE) simply to comply with regulations; we wear it to create an impermeable barrier against lipophilic electrophiles that can disrupt cellular membranes.

Personal Protective Equipment (PPE) Matrix

The following table summarizes the mandatory PPE required for handling this compound, grounded in OSHA standards and mechanistic causality.

PPE CategorySpecification StandardMechanistic Justification
Eye/Face Protection Tight-sealing chemical safety goggles (OSHA 29 CFR 1910.133)[3].Prevents ocular exposure to electrophilic dust and aerosols, which can cause severe corneal irritation and potential genetic defects[4].
Hand Protection Nitrile or Neoprene gloves (minimum 0.11 mm thickness).Nitrile provides a robust, non-polar barrier against lipophilic organic esters and halogenated heterocycles, preventing transdermal absorption.
Respiratory Protection NIOSH-approved N95 or P100 particulate respirator (OSHA 29 CFR 1910.134)[3].Required if handling outside a fume hood. Prevents inhalation of fine particulates that can lodge in the alveolar space and cause respiratory distress[2].
Body Protection Flame-retardant lab coat and closed-toe, non-porous shoes.Minimizes exposed skin surface area. Porous materials (like canvas shoes) act as wicks for organic solvents and must be strictly avoided.

Operational Workflow: Safe Handling Protocol

Every protocol must be a self-validating system. Follow these sequential steps when weighing or transferring Methyl 2-chloro-8-methylquinoline-3-carboxylate:

  • Environmental Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (FPM). Never handle this powder on an open bench[4].

  • Static Mitigation: Halogenated powders can hold static charges, leading to sudden aerosolization. Use an anti-static weighing boat and a grounded micro-spatula.

  • Transfer Protocol: Open the primary container only within the deepest safe working zone of the fume hood (at least 6 inches from the sash).

  • Inert Atmosphere Sealing: Because the quinoline core and ester linkage can be sensitive to prolonged environmental exposure, purge the primary container with an inert gas (Argon or Nitrogen) before resealing. This prevents oxidative degradation and moisture accumulation.

Spill Response & Containment Strategy

In the event of a spill, immediate and calculated action is required. Do not use water initially; as an organic ester with limited aqueous solubility, water will merely spread the particulate suspension rather than dissolve it, expanding the contamination zone.

SpillResponse Start Spill Detected: Methyl 2-chloro-8-methylquinoline-3-carboxylate Assess Assess Spill Size & Risk (Check SDS & Ventilation) Start->Assess PPE Don Maximum PPE (Nitrile, Goggles, Respirator) Assess->PPE Contain Contain Spill (Use Inert Absorbent / Sand) PPE->Contain Collect Collect & Seal (Place in Hazardous Waste Container) Contain->Collect Decon Decontaminate Surface (Wash with Soap/Water) Collect->Decon Dispose EPA-Compliant Disposal (Label as Halogenated Organic Waste) Decon->Dispose

Workflow for the containment and remediation of Methyl 2-chloro-8-methylquinoline-3-carboxylate spills.

Step-by-Step Spill Remediation:

  • Evacuate & Ventilate: Clear personnel from the immediate area and ensure the fume hood or room exhaust is operating at maximum capacity[2].

  • Containment: Surround the spill with an inert absorbent material such as dry sand or vermiculite[2].

  • Collection: Using non-sparking tools, carefully sweep the absorbed mixture to avoid generating airborne dust. Place the material into a sealable, chemically compatible hazardous waste container[4].

  • Decontamination: Wash the spill surface with a mild detergent solution to solubilize any residual organic ester, followed by a thorough water rinse. Collect all wash water as hazardous waste.

Waste Disposal Plan

Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under US EPA guidelines (40 CFR Parts 261)[3].

  • Waste Segregation: Collect all remnants, contaminated gloves, and spill cleanup materials in a designated container labeled "Hazardous Waste: Halogenated Organic Solids."

  • Chemical Incompatibilities: Never mix this waste with strong oxidizing agents, peroxides, or strong acids, as violent reactions or the release of toxic nitrogen oxides (NOx) and hydrogen chloride (HCl) gas can occur[2].

  • Final Destruction: Do not flush into the sanitary sewer system[4]. The preferred, EPA-compliant disposal method for halogenated quinolines is high-temperature incineration equipped with a scrubber system to safely neutralize the resulting halogenated acid gases[5].

References

  • SafeColleges SDS. "Material Safety Data Sheet - Quinoline, 96%." OSHA Safety Guidelines. Available at: [Link]

  • New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ.gov. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "EPA's Guide for Industrial Waste Management." EPA.gov. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.